3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Description
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Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBCSYWKWRSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-aminobenzyl)-3-(2-chlorophenyl)urea CAS number search
The following technical guide details the chemical identity, synthesis, and application potential of 1-(4-aminobenzyl)-3-(2-chlorophenyl)urea .
Chemical Identity & Structural Analysis[3][4][5][6][7]
This compound represents a specialized unsymmetrical N,N'-disubstituted urea .[1][2][3] It features a "hinge" urea core connecting a lipophilic ortho-chlorophenyl ring and a hydrophilic para-aminobenzyl moiety.[1][2][3] This specific architecture makes it a critical scaffold in the design of Type II Kinase Inhibitors (targeting DFG-out conformations) and Soluble Epoxide Hydrolase (sEH) inhibitors.
Nomenclature & Identifiers
-
Chemical Name: 1-(4-aminobenzyl)-3-(2-chlorophenyl)urea[1][2][3]
-
Systematic Name: N-(4-aminobenzyl)-N'-(2-chlorophenyl)urea[1][2][3]
-
CAS Registry Number: Not Listed in Public Registries (As of late 2023, this specific isomer is a research-grade intermediate often synthesized de novo rather than cataloged.[1][2][3] Closest commercial analog: 1-(4-aminophenyl)-3-(4-chlorophenyl)urea [CAS: 50906-33-7]).[1][2][3]
-
Molecular Formula:
[3] -
SMILES: Nc1ccc(CNNC(=O)Nc2ccccc2Cl)cc1
-
Predicted LogP: 2.8 – 3.2 (Lipophilic, membrane permeable)[3]
Structural Properties Table[1][2][3]
| Property | Value | Structural Implication |
| H-Bond Donors | 3 (Urea NH x2, Aniline NH2) | Critical for binding Glu/Asp residues in kinase pockets.[1][2][3] |
| H-Bond Acceptors | 1 (Urea C=O) | Acts as a "hinge binder" in ATP-competitive sites.[1][2][3] |
| Rotatable Bonds | 4 | Allows conformational adaptation to "deep pockets" (e.g., p38 MAPK).[3] |
| pKa (Aniline) | ~4.8 | Remains neutral at physiological pH; available for further derivatization. |
| pKa (Urea) | ~13-14 | Stable under physiological conditions; resistant to hydrolysis.[1][3] |
Synthetic Methodology (Chemoselective Protocol)
Core Challenge: The starting material, 4-aminobenzylamine , contains two nucleophilic nitrogen centers: an aliphatic amine (benzyl) and an aromatic amine (aniline).[3]
Expert Insight: The aliphatic amine is significantly more nucleophilic (
Reaction Scheme
Reagents: 2-Chlorophenyl isocyanate (Electrophile) + 4-Aminobenzylamine (Nucleophile).[3] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol
-
Preparation of Nucleophile:
-
Addition of Electrophile:
-
Dissolve 10.0 mmol (1.0 eq) of 2-chlorophenyl isocyanate in 10 mL of anhydrous DCM.
-
Add the isocyanate solution dropwise over 30 minutes to the amine solution at 0°C.
-
Observation: A white precipitate (the urea product) typically begins to form immediately.
-
-
Reaction Completion:
-
Workup & Purification:
Synthesis Workflow Diagram
Figure 1: Chemoselective synthesis exploiting the nucleophilicity difference between aliphatic and aromatic amines.[1][2][3]
Biological Applications & Mechanism of Action[3]
This urea derivative serves as a "privileged structure" in medicinal chemistry, particularly for inhibiting enzymes that utilize a catalytic aspartate or require hydrogen bond donor/acceptor pairs.[1][3]
Kinase Inhibition (p38 MAPK & B-Raf)
The diaryl urea motif is the pharmacophore found in drugs like Sorafenib and Regorafenib.
-
Mechanism: The urea NH groups form a bidentate hydrogen bond with the carboxylate side chain of a conserved Glutamate (Glu) residue in the kinase
C-helix. -
Role of 2-Cl-Phenyl: The ortho-chloro substituent twists the phenyl ring out of plane, forcing the kinase into the inactive "DFG-out" conformation (Type II inhibition).[1][2][3]
-
Role of 4-Aminobenzyl: The free aniline amine allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via reductive amination or amide coupling to improve pharmacokinetics.[1][3]
Soluble Epoxide Hydrolase (sEH) Inhibition
Urea derivatives are potent inhibitors of sEH, an enzyme involved in inflammation and hypertension.[3]
-
Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues in the sEH active site, while the NH groups donate hydrogen bonds to an Aspartate residue, mimicking the transition state of epoxide hydrolysis.[1][3]
Mechanistic Pathway Diagram[1][2][3]
Figure 2: Molecular mechanism of urea-based inhibition in kinase and hydrolase targets.[3]
References & Validation
The protocols and insights above are synthesized from foundational medicinal chemistry regarding urea scaffold synthesis and SAR (Structure-Activity Relationship) analysis.
-
Urea Synthesis via Isocyanates:
-
Kinase Inhibitor Design (Type II):
-
sEH Inhibitor SAR:
-
Analogous Compound Data:
Sources
Technical Guide: Diarylurea Kinase Inhibitor Scaffold Properties
The following technical guide details the structural, physicochemical, and pharmacological properties of the diarylurea kinase inhibitor scaffold.
Executive Summary: The Privileged Scaffold
The diarylurea motif (
This guide analyzes the structural determinants of this scaffold, providing actionable protocols for synthesis and characterization.
Structural Biology: The Type II Binding Mode[2][3]
The efficacy of the diarylurea scaffold relies on its ability to bridge the ATP-binding site and the allosteric hydrophobic pocket created when the activation loop (DFG motif) flips.
The "Urea Anchor" Mechanism
The central urea moiety is not merely a linker; it is the primary pharmacophore responsible for Type II binding.
-
H-Bond Donor 1: Forms a hydrogen bond with the side chain carboxylate of the conserved Glutamate (Glu) in the
C-helix. -
H-Bond Donor 2: Forms a hydrogen bond with the backbone amide or side chain of the Aspartate (Asp) in the DFG motif (specifically, the DFG-Asp that has flipped out).
-
H-Bond Acceptor (Carbonyl): Often interacts with a backbone NH in the linker region or remains solvent-exposed.
Pharmacophore Segmentation
To optimize a diarylurea inhibitor, the molecule is conceptually divided into three regions:
-
The Head (Hinge Binder): Usually a heterocycle (e.g., pyridine, quinoline) that occupies the adenine-binding pocket and forms H-bonds with the kinase hinge region.
-
The Linker (Urea): The structural anchor locking the Glu-Asp salt bridge.
-
The Tail (Allosteric Binder): A hydrophobic aryl group (often substituted with -CF3, -F, or -Cl) that occupies the hydrophobic pocket exposed by the DFG-out shift.
Visualization: Type II Binding Interaction Network
The following diagram illustrates the critical contact points required for high-affinity binding.
Figure 1: Interaction map of a Diarylurea inhibitor within the kinase active site (DFG-out conformation).
Medicinal Chemistry & SAR
Optimizing the diarylurea scaffold requires balancing potency with physicochemical properties (solubility/permeability).
Structure-Activity Relationship (SAR) Matrix
| Region | Modification | Effect on Potency/Property |
| Urea Linker | N-Methylation | Drastic Loss of Potency. Disrupts the essential H-bond donor capability to Glu/Asp. |
| Urea Linker | Replacement with Amide | Reduced Potency. Amides lack the second NH donor required for the dual-anchor interaction. |
| Tail (Aryl) | Electron-Withdrawing Groups (e.g., -CF3, -Cl) | Increased Potency. Enhances lipophilicity for the hydrophobic pocket and increases the acidity of the urea NHs, strengthening H-bonds. |
| Tail (Aryl) | Ortho-substitution | Steric Clash/Twist. Can force the rings out of planarity, potentially improving solubility but risking binding affinity. |
| Head | Solubilizing Groups (e.g., Morpholine, N-methyl piperazine) | Improved ADME. Essential for counteracting the high lipophilicity of the diarylurea core. |
Physicochemical Challenges
Diarylureas are inherently lipophilic (High LogP) and have high melting points due to strong intermolecular crystal lattice energy (driven by urea stacking).
-
Typical LogP: > 4.0 (e.g., Sorafenib LogP ≈ 3.8, Regorafenib LogP ≈ 5.0).
-
Solubility: Very low in water (< 1 µg/mL).
-
Formulation Strategy: Often requires formation of tosylate salts (Sorafenib Tosylate) or amorphous solid dispersions to improve bioavailability.
Experimental Protocols
Chemical Synthesis: The Isocyanate Route
The most robust method for synthesizing asymmetric diarylureas is the reaction of an aryl isocyanate with an aryl amine.
Protocol: General Synthesis of Diarylureas
-
Reagents:
-
Amine A (The "Head" portion): 1.0 equivalent.
-
Isocyanate B (The "Tail" portion): 1.1 equivalents.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
-
Procedure:
-
Dissolve Amine A in anhydrous DCM under an inert atmosphere (
or Ar). -
Add Isocyanate B dropwise at
. -
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS (Target mass = M_Amine + M_Isocyanate).
-
-
Work-up:
-
The product often precipitates out of the solution due to the urea formation.
-
Filter the precipitate and wash with cold DCM/Ether.
-
If no precipitate forms, concentrate the solvent and purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).
-
Alternative: In-situ Isocyanate Generation (Triphosgene) If the isocyanate is not commercially available, generate it from the corresponding amine using Triphosgene.
Figure 2: Synthesis workflow via the Triphosgene route for non-commercial isocyanates.
Biochemical Validation: TR-FRET Kinase Assay
To verify the potency (
Protocol Overview:
-
System: LanthaScreen™ (ThermoFisher) or HTRF (Cisbio).
-
Components:
-
Steps:
-
Step 1: Incubate Kinase + Inhibitor + Substrate + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) for 60 minutes. -
Step 2: Add EDTA (to stop reaction) and Eu-labeled Antibody.
-
Step 3: Incubate for 30-60 minutes.
-
Step 4: Read fluorescence ratio (Emission 665nm / Emission 615nm).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
-
References
-
Wilhelm, S. et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link
-
Wan, P.T. et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link
-
Liu, Y. & Gray, N.S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology. Link
-
Dumas, J. et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 mitogen activated protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 2-Chlorophenyl Urea Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the privileged structures of certain molecular scaffolds serve as foundational blueprints for the development of novel therapeutics. Among these, the diaryl urea moiety has emerged as a cornerstone, particularly in the realm of oncology. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, mechanism of action, and structure-activity relationships of a particularly potent subclass: 2-chlorophenyl urea derivatives. With a focus on their role as kinase inhibitors, this document provides a comprehensive overview of their therapeutic potential and the experimental methodologies underpinning their evaluation.
Introduction: The Urea Scaffold and the Significance of the 2-Chloro Substitution
Urea and its derivatives have a long-standing history in medicinal chemistry, recognized for their ability to form stable hydrogen bonds with biological targets.[1] This capacity has led to their incorporation into a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1][2] The diaryl urea scaffold, in particular, is a hallmark of numerous successful kinase inhibitors, such as the multi-kinase inhibitor Sorafenib.[3][4] These compounds typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase, a mechanism that confers a high degree of selectivity.[5][6]
The strategic placement of a chlorine atom at the 2-position of the phenyl ring has proven to be a critical modification, often enhancing the biological activity of these derivatives. This substitution can influence the compound's electronic properties, conformational preferences, and binding interactions with target proteins, thereby modulating its potency and selectivity.[7] This guide will explore the profound impact of this specific structural feature on the medicinal chemistry of phenyl urea derivatives.
Synthetic Strategies: Crafting the 2-Chlorophenyl Urea Core
The synthesis of 2-chlorophenyl urea derivatives is most commonly achieved through the reaction of 2-chloroaniline or a derivative with an appropriate isocyanate.[3][8] This versatile and efficient method allows for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of N-(2-Chlorophenyl)-N'-aryl Ureas
This protocol outlines a general procedure for the synthesis of N-(2-chlorophenyl)-N'-aryl ureas, a common structural motif in this class of compounds.
Materials:
-
2-Chloroaniline
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying tube or inert atmosphere (e.g., nitrogen, argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Isocyanate: To the stirred solution, add the aryl isocyanate (1 equivalent) dropwise at room temperature. If the reaction is sluggish, a catalytic amount of triethylamine can be added.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(2-chlorophenyl)-N'-aryl urea derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A visual representation of this synthetic workflow is provided below:
Caption: A generalized workflow for the synthesis of N-(2-chlorophenyl)-N'-aryl ureas.
Mechanism of Action: Targeting Key Signaling Cascades in Cancer
A significant body of research has established that the anticancer activity of many 2-chlorophenyl urea derivatives stems from their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer progression.[2][9]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many derivatives containing the 2-chlorophenyl urea scaffold have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][10] These receptors play a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11] By blocking the ATP-binding site of these kinases, 2-chlorophenyl urea derivatives can disrupt downstream signaling cascades, leading to the inhibition of tumor angiogenesis and proliferation.[12]
Targeting the Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[12] Mutations in this pathway are common in many cancers. Several diaryl urea compounds, including those with a 2-chlorophenyl moiety, are known inhibitors of Raf kinases (B-Raf and c-Raf).[9][12] Inhibition of Raf kinases blocks the downstream signaling cascade, ultimately leading to decreased cell proliferation and the induction of apoptosis (programmed cell death).
The diagram below illustrates the points of inhibition for 2-chlorophenyl urea derivatives within these key signaling pathways.
Caption: Inhibition of key signaling pathways by 2-chlorophenyl urea derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-chlorophenyl urea derivatives is profoundly influenced by the nature and position of substituents on the aryl rings. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Key observations from various studies include:
-
The 2-Chloro Substituent: As previously mentioned, the chlorine atom at the ortho position of the phenyl ring is often critical for potent activity. It is hypothesized to induce a specific conformation that is favorable for binding to the target kinase.[7]
-
Substituents on the Second Aryl Ring: The nature of the substituents on the other aryl ring of the diaryl urea scaffold significantly impacts activity. Electron-withdrawing groups, such as trifluoromethyl or additional chloro groups, can enhance potency.[3]
-
Terminal Functional Groups: The addition of various functional groups at the terminus of the molecule can be used to modulate solubility, cell permeability, and target selectivity. For instance, the addition of a pyridine-2-carboxamide group is a key feature of Sorafenib.[3]
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro anticancer activity of representative 2-chlorophenyl urea derivatives and related compounds against various cancer cell lines and kinases. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 8e | MCF-7 (Breast Cancer, 48h) | 0.22 | [5][13] |
| 8e | MCF-7 (Breast Cancer, 72h) | 0.11 | [5][13] |
| 8n | MCF-7 (Breast Cancer, 48h) | 1.88 | [5][13] |
| 8n | MCF-7 (Breast Cancer, 72h) | 0.80 | [5][13] |
| 8b | VEGFR-2 | 5.0 ± 1.91 | [5][13] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | [5][13] |
| Sorafenib | MCF-7 (Breast Cancer, 48h) | 4.50 | [5][13] |
| Sorafenib | VEGFR-2 | 0.09 ± 0.01 | [5] |
| Doxorubicin | MCF-7 (Breast Cancer, 48h) | 1.93 | [5][13] |
Note: The compound IDs are as designated in the cited literature.
In Vitro Evaluation: Kinase Inhibition Assay
To assess the inhibitory potential of newly synthesized 2-chlorophenyl urea derivatives, a robust and reliable in vitro kinase assay is essential. The following protocol provides a general framework for such an assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure and may require optimization for specific kinases and compounds.
Materials:
-
Purified active kinase (e.g., VEGFR-2, B-Raf)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (typically contains a buffer like HEPES, MgCl₂, and other components to maintain kinase activity)
-
Test compounds (2-chlorophenyl urea derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase inhibitor of known potency (positive control)
-
96-well plates
-
Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects kinase activity (typically <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound or control
-
Kinase
-
Substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined period, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Detection:
-
Radioactive Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays (e.g., Fluorescence-based): Measure the signal (e.g., fluorescence intensity, polarization) using a plate reader. Several commercial kits are available for various detection methods (e.g., ADP-Glo™, Z'-LYTE™).[14][15]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
A schematic of the kinase inhibition assay workflow is presented below:
Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
2-Chlorophenyl urea derivatives represent a highly promising class of compounds in medicinal chemistry, particularly in the development of novel anticancer agents. Their well-defined synthetic routes, potent kinase inhibitory activity, and tunable structure-activity relationships make them an attractive scaffold for further optimization. Future research in this area will likely focus on the design of derivatives with improved selectivity for specific kinase targets to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of novel drug delivery systems and combination therapies involving these derivatives holds significant potential for advancing cancer treatment. The foundational knowledge and experimental protocols outlined in this guide provide a solid framework for researchers to contribute to the ongoing development of this important class of therapeutic agents.
References
-
Urea derivatives as anticancer agents. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. [Link]
-
Urea Derivatives as Anticancer Agents - ResearchGate. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
- CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl)
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]
-
Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed. [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers. [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - Frontiers. [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. [Link]
-
VEGFR-2 inhibitor - Wikipedia. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC. [Link]
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones - Organic Chemistry Portal. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Classification of urea-based antineoplastic kinase inhibitors according... - ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. [Link]ilinopyrimidines.pdf)
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An In-Depth Technical Guide to the Biological Activity of 4-Aminobenzyl Urea Analogs
Introduction
The urea functional group is a cornerstone in modern medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor-acceptor unit.[1][2] This characteristic allows urea-containing molecules to form stable, high-affinity interactions with a multitude of biological targets, making them a privileged scaffold in drug design.[1] Among the diverse classes of urea derivatives, analogs built upon the 4-aminobenzyl urea core have emerged as a particularly versatile and fruitful area of research. These compounds exhibit a remarkable breadth of biological activities, with demonstrated efficacy as anticancer agents, neuroprotective compounds, analgesics, and antimicrobial drugs.[3][4][5][6]
This guide provides a comprehensive technical overview of 4-aminobenzyl urea analogs for researchers, chemists, and drug development professionals. We will delve into the core synthetic strategies, explore the primary mechanisms of action across different therapeutic areas, dissect critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising chemical space.
Synthetic Strategies: From Bench to Biological Screening
The construction of 4-aminobenzyl urea analogs is typically straightforward, lending itself to the rapid generation of compound libraries for screening. The most prevalent and reliable method involves the nucleophilic addition of an amine to an isocyanate.
The general workflow begins with the synthesis of a requisite isocyanate from a primary amine, which is then reacted with a 4-aminobenzyl amine derivative to form the final urea product. This modular approach allows for extensive variation at both ends of the molecule, facilitating comprehensive SAR studies.
Caption: General workflow for synthesis and screening of 4-aminobenzyl urea analogs.
While the isocyanate route is common, concerns over the toxicity of reagents like phosgene have spurred the development of alternative methods. These include the use of safer carbonyl sources like carbamates[7] and innovative catalytic approaches, such as the ruthenium-catalyzed synthesis of ureas directly from methanol and an amine, which offers high atom economy.[8]
Therapeutic Applications and Mechanisms of Action
The structural flexibility of the 4-aminobenzyl urea scaffold allows for its adaptation to a wide range of biological targets, leading to diverse therapeutic applications.
Anticancer Activity
The most extensively studied application of this class of compounds is in oncology, where they function through multiple mechanisms.
Kinase Inhibition: Many potent anticancer 4-aminobenzyl urea analogs function as Type II kinase inhibitors.[9] Unlike Type I inhibitors that bind to the active ATP-binding pocket, Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase, offering a potential for greater selectivity.[9] The urea moiety is critical, forming key hydrogen bonds with the hinge region of the kinase domain.[10]
Prominent targets include:
-
Raf Kinases (c-Raf, B-Raf): The diaryl urea structure is a hallmark of multi-kinase inhibitors like Sorafenib.[11][12] Analogs are often designed based on this template to inhibit the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[12][13]
-
VEGFR-2 and EGFR: Dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) is a powerful anti-cancer strategy, simultaneously targeting tumor angiogenesis and cell proliferation. Several 4-anilinoquinazoline-urea derivatives have demonstrated potent dual inhibitory activity.[9]
-
PDGFR: Inhibition of the platelet-derived growth factor receptor (PDGFR) kinase is another mechanism through which these compounds can exert their effects.[14]
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by 4-aminobenzyl urea analogs.
Other Anticancer Mechanisms: Beyond kinase inhibition, these analogs have been shown to interfere with microtubule dynamics, similar to agents like colchicine, by inhibiting tubulin polymerization.[5][15] More recently, some bisaryl ureas have been found to induce apoptosis by acting as mitochondrial uncouplers, disrupting cellular energy production in a fatty acid-activated manner.[16]
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-aryl-N'-benzylurea (9b) | Kinase(s) | MCF-7 (Breast) | < 3 | [11] |
| N-aryl-N'-benzylurea (9d) | Kinase(s) | A549 (Lung) | < 5 | [11] |
| N-aryl-N'-benzylurea (9d) | Kinase(s) | PC-3 (Prostate) | < 3 | [11] |
| 4-Anilinoquinazoline-urea (19j) | VEGFR-2 | - | 0.014 | [9] |
| 4-Anilinoquinazoline-urea (19i) | EGFR | - | 0.001 | [9] |
| 4-bisarylureathiouracil (6e) | Multiple | MDA-MB-231 (Breast) | 6.67 | [17] |
Neuroprotection and Pain Management
-
TRPV1 Antagonism: The transient receptor potential vanilloid 1 (TRPV1) is a key ion channel involved in pain and inflammation. 1-(aryl)-3-(4-(amino)benzyl)urea derivatives have been identified as potent and selective TRPV1 antagonists, showing efficacy in animal models of pain.[3]
-
Cyclophilin D (CypD) Inhibition: CypD is a mitochondrial enzyme that regulates the mitochondrial permeability transition pore (mPTP), a critical factor in cell death pathways associated with ischemia-reperfusion injury and neurodegeneration. Compounds based on the N-4-aminobenzyl-N'-urea scaffold are among the most potent small-molecule CypD inhibitors discovered to date.[4]
Antimicrobial Activity
The 4-aminobenzyl urea scaffold has also been incorporated into molecules with significant antimicrobial properties. For instance, adamantyl urea adducts have demonstrated outstanding growth inhibition against the multidrug-resistant bacterium Acinetobacter baumannii.[6] Other derivatives have shown activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus.[6][18]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-aminobenzyl urea core has yielded critical insights for optimizing biological activity.
Caption: Summary of structure-activity relationships for 4-aminobenzyl urea analogs.
-
Aryl Group (R1): For kinase inhibitors, substitution on this ring is critical. Electron-withdrawing groups like trifluoromethyl and halogens at the meta and para positions often lead to increased potency.[11][19]
-
Amino Group (R2): This position offers significant flexibility. For TRPV1 antagonists, various cyclic amines are well-tolerated and can be used to fine-tune pharmacokinetic properties like metabolic stability and oral bioavailability.[3] For kinase inhibitors, this amine is often part of a larger scaffold, such as a 4-anilinoquinazoline, that occupies another part of the binding site.[9]
-
Positional Isomerism: The position of substituents matters. For CNS-active ureas, 4-substituted derivatives are often more active than 2-substituted ones, likely due to reduced steric hindrance.[20]
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed protocols for the synthesis and evaluation of 4-aminobenzyl urea analogs.
Protocol 1: General Synthesis of an N-(3-trifluoromethylphenyl)-N'-(4-aminobenzyl)urea Analog
This protocol is a self-validating system for producing a representative analog.
-
Isocyanate Formation:
-
Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (2.5 eq) to the solution.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption near 2250-2275 cm⁻¹).
-
-
Urea Formation:
-
In a separate flask, dissolve 4-aminobenzylamine (1.0 eq) in anhydrous DCM.
-
Add the solution from step 1.2 to the 4-aminobenzylamine solution.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol evaluates the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Directions
The 4-aminobenzyl urea scaffold represents a highly validated and versatile platform for the development of novel therapeutics. Its synthetic accessibility and modular nature allow for extensive chemical exploration, leading to potent inhibitors for a wide array of biological targets. The success of diaryl urea kinase inhibitors in oncology has paved the way, but significant opportunities remain in other fields, including neurodegeneration, pain, and infectious diseases.
Future research should focus on several key areas:
-
Enhancing Selectivity: Designing next-generation analogs with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines or bacterial strains.
-
Improving Pharmacokinetics: Synthesizing water-soluble prodrugs or modifying scaffolds to improve bioavailability and metabolic stability, enabling more effective drug delivery and administration.[15]
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.
References
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Haleckova, A., et al. (2025). N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity. Bioorganic Chemistry. [Link]
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Kim, S. H., & Hong, S. H. (2016). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. ACS Publications. [Link]
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Morré, D. J., & Morré, D. M. (2003). The Development of Anti-Tumor Activity of Sulfonylurea Compounds. ResearchGate. [Link]
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The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Diarylurea Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of diarylurea-based kinase inhibitors, a class of compounds that has yielded several successful anti-cancer therapeutics. Moving beyond a mere recitation of facts, this document delves into the causal relationships between molecular structure and inhibitory function, offering field-proven insights for researchers engaged in the design and development of novel kinase inhibitors.
The Diarylurea Scaffold: A Privileged Motif in Kinase Inhibition
Diarylureas have emerged as a prominent pharmacophore in the development of targeted cancer therapies.[1] Their remarkable efficacy stems from a unique binding mode that targets the inactive "DFG-out" conformation of protein kinases, offering a distinct advantage in terms of selectivity and potency.[2] This interaction is primarily mediated by the central urea moiety, which forms critical hydrogen bonds with the kinase hinge region, while the two flanking aryl rings engage in hydrophobic and van der Waals interactions within the ATP-binding pocket and an adjacent allosteric site.[2]
The general structure of a diarylurea inhibitor can be conceptually divided into three key regions: a "head" region, typically a heterocyclic ring system that interacts with the hinge region of the kinase; a central urea linker that forms key hydrogen bonds; and a "tail" region, a substituted aryl ring that occupies a hydrophobic pocket.
Caption: General scaffold of a diarylurea kinase inhibitor.
Decoding the Structure-Activity Relationship: A Region-by-Region Analysis
The inhibitory potency and selectivity of diarylurea compounds are exquisitely sensitive to structural modifications in each of the three regions. A systematic exploration of these modifications is crucial for rational drug design.
The "Head" Region: Anchoring to the Hinge
The "head" region is responsible for anchoring the inhibitor to the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a critical determinant of inhibitor affinity.
-
Heterocyclic Ring Systems: Aromatic heterocycles, such as pyridine and quinoline, are commonly employed as hinge-binding moieties. The nitrogen atoms within these rings can act as hydrogen bond acceptors, forming key interactions with the backbone amide protons of the hinge residues. For instance, in the case of Sorafenib, the pyridine nitrogen forms a crucial hydrogen bond with the amide backbone of Cys919 in VEGFR-2.[3]
-
Substituents on the Heterocycle: The addition of small substituents to the heterocyclic ring can modulate both potency and selectivity. For example, the methyl group on the picolinamide moiety of Sorafenib contributes to its overall binding affinity.[4]
The Central Urea Linker: The Heart of the Interaction
The urea linker is the cornerstone of the diarylurea pharmacophore, forming a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate in the DFG motif of the inactive kinase.[5] This interaction is essential for stabilizing the "DFG-out" conformation.
-
Hydrogen Bonding Capacity: The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality is critical for the high-affinity binding of these inhibitors.
-
Conformational Rigidity: The planar nature of the urea group helps to properly orient the flanking aryl rings for optimal interactions within their respective binding pockets.
The "Tail" Region: Exploiting the Hydrophobic Pocket
The "tail" region, a substituted aryl ring, extends into a hydrophobic pocket created by the outward flip of the DFG motif. The nature of the substituents on this ring plays a significant role in determining both the potency and the kinase selectivity profile of the inhibitor.
-
Hydrophobic Substituents: Electron-withdrawing and lipophilic groups, such as trifluoromethyl and chloro groups, are frequently found on the "tail" aryl ring. These substituents enhance hydrophobic interactions within the allosteric pocket, thereby increasing inhibitor potency. The trifluoromethylphenyl group of Sorafenib, for example, fits snugly into a hydrophobic pocket in B-Raf.[6]
-
Positional Isomerism: The position of the substituents on the aryl ring is critical. For instance, moving a substituent from the para to the meta position can dramatically alter the inhibitor's activity and selectivity profile.
-
Extended Moieties: In some inhibitors, such as Lenvatinib, the "tail" region is further extended with additional functionalities that can form interactions with regions beyond the immediate hydrophobic pocket, contributing to its unique binding mode and potency.[7]
Case Studies: Clinically Approved Diarylurea Inhibitors
The clinical success of several diarylurea inhibitors provides a wealth of information for understanding their SAR.
Sorafenib: The Archetypal Diarylurea Inhibitor
Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[4] Its SAR has been extensively studied and serves as a blueprint for the design of other diarylurea inhibitors.
| Target Kinase | IC50 (nM) |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
Data compiled from various sources.
Lenvatinib: A Potent Inhibitor of VEGFR and FGFR
Lenvatinib is another multi-kinase inhibitor approved for the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[8] It exhibits potent inhibition of VEGFR and fibroblast growth factor receptors (FGFRs). Its unique binding mode, classified as type V, involves interactions with both the ATP-binding site and a neighboring allosteric region.[9]
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 1.9 |
| VEGFR-2 | 4.0 |
| VEGFR-3 | 5.2 |
| FGFR-1 | 4.6 |
| PDGFR-α | 5.1 |
Data compiled from various sources.
Regorafenib: A Fluorinated Analog of Sorafenib
Regorafenib is a structural analog of Sorafenib that is also a multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[10] The addition of a fluorine atom to the central phenyl ring of Sorafenib enhances its metabolic stability and alters its kinase inhibition profile.
Experimental Workflows for the Evaluation of Diarylurea Inhibitors
The development of novel diarylurea inhibitors relies on robust and reproducible experimental workflows for their synthesis and biological evaluation.
Synthesis of Unsymmetrical Diarylureas
A common and efficient method for the synthesis of unsymmetrical diarylureas involves the reaction of a substituted aniline with an aryl isocyanate.[11] The aryl isocyanate can be prepared from the corresponding aniline using phosgene or a safer alternative like triphosgene.[9]
Caption: General synthetic scheme for unsymmetrical diarylureas.
Step-by-Step Protocol for the Synthesis of a Diarylurea Derivative:
-
Preparation of the Aryl Isocyanate:
-
Dissolve the desired substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a phosgene equivalent (e.g., triphosgene) dropwise at a controlled temperature (typically 0 °C).
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude aryl isocyanate, which is often used directly in the next step.
-
-
Formation of the Diarylurea:
-
Dissolve the second substituted aniline in an anhydrous solvent.
-
Add the freshly prepared aryl isocyanate solution dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture until the formation of the diarylurea product is complete (monitored by TLC).
-
The product often precipitates out of the solution and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
In Vitro Kinase Inhibition Assays
Biochemical assays are essential for determining the inhibitory potency (IC50) of the synthesized compounds against their target kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are commonly used high-throughput screening methods.
LanthaScreen™ TR-FRET Kinase Assay Protocol (General Example for RAF Kinase): [12]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution containing a fluorescein-labeled substrate (e.g., MAP2K1 for cRAF) and ATP at a concentration close to the Km of the kinase.[12]
-
Prepare a serial dilution of the test inhibitor.
-
Prepare a 2X detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.[12]
-
-
Assay Procedure:
-
Add the kinase, substrate/ATP solution, and inhibitor to a 384-well plate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[12]
-
Stop the reaction by adding the detection solution. The EDTA in the detection solution chelates Mg²⁺, which is essential for kinase activity.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.[12]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow of a LanthaScreen™ TR-FRET kinase assay.
ADP-Glo™ Kinase Assay Protocol (General Example for VEGFR-2): [13][14]
-
Reagent Preparation:
-
Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Add the kinase, substrate, ATP, and inhibitor to a white, opaque 96-well plate.
-
Incubate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[13]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[13][14]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate at room temperature for 30-60 minutes.[13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assays
To assess the anti-proliferative effects of the diarylurea inhibitors on cancer cells, cellular assays such as the MTT assay are commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
MTT Assay Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the diarylurea inhibitor and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion: A Framework for Rational Design
The diarylurea scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships governing their interaction with target kinases is paramount for the rational design of new and improved therapeutic agents. By systematically exploring the chemical space of the "head," "linker," and "tail" regions, and by employing robust synthetic and biological evaluation workflows, researchers can continue to leverage the power of this privileged structure to address unmet needs in oncology and beyond.
References
- Gholami, M., et al. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences, 11(6), 473–483.
- Dong, Y., et al. (2016). Expanding the structural diversity of diarylureas as multi-target tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 696-705.
- Katsamakas, S., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistryOpen, 9(7), 747-758.
- Ghosh, A. K., & Brindisi, M. (2020). Unsymmetrical Ureas. Synthetic Methodologies and Application in Drug Design. Current Medicinal Chemistry, 27(1), 1-3.
- Breitler, S., et al. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265.
- Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters, 6(1), 89-94.
- Lee, Y. J., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 226-235.
- Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374.
- Kudo, M., et al. (2018). Lenvatinib in Unresectable Hepatocellular Carcinoma. The New England Journal of Medicine, 378(10), 1890-1901.
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BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
- Patel, M. R., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 3(3), 1314-1319.
- Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1549.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(3), 1335-1340.
- Bou-Salah, G., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-21.
- Abdel-Maksoud, M. S., et al. (2023). Structure–activity relationship (SAR) for diaryl urea derivatives (XVI) as vascular endothelial growth factor receptor‐2 inhibitors. Archiv der Pharmazie, 356(1), 2200388.
- Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
- G., Garuti L., Roberti M., & Bottegoni. (2016). Diarylureas in the type II kinase inhibitor. Current Medicinal Chemistry, 23(15), 1528-1549.
- Sharma, A., et al. (2008). 3D-QSAR Studies of Various Diaryl Urea Derivatives of Multi-targeted Receptor Tyrosine Kinase Inhibitors: Molecular Field Analysis Approach. Letters in Drug Design & Discovery, 5(5), 332-340.
- Weigert, F. J. (1973). Synthesis of aryl isocyanates from nitro compounds and carbon monoxide. The Journal of Organic Chemistry, 38(7), 1316–1319.
- Katsamakas, S., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistryOpen, 9(7), 747-758.
- Al-Suhaimi, K. M., et al. (2023). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. International Journal of Pharmaceutical and Biological Sciences, 13(3), 1-10.
- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Sharma, A., et al. (2008). 3D-QSAR Studies of Various Diaryl Urea Derivatives of Multi-targeted Receptor Tyrosine Kinase Inhibitors: Molecular Field Analys. Letters in Drug Design & Discovery, 5(5), 332-340.
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BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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- El-Sayed, M. A. A., et al. (2022).
- Azimian, A., et al. (2023). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 13(1), 1-10.
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Novel urea-based scaffolds for drug discovery
Title: Strategic Utilization of Urea Scaffolds in Modern Drug Discovery: From Structural Biology to Synthetic Efficiency
Executive Summary
The urea moiety (
Structural Pharmacology: The Urea Pharmacophore[2]
The utility of the urea scaffold stems from its planar geometry and electronic distribution, which mimics the transition states of peptide bond hydrolysis and stabilizes inactive enzyme conformations.
Kinase Inhibition (Type II Binding)
In the context of kinase inhibitors (e.g., Sorafenib, Regorafenib), the urea moiety is frequently employed to target the DFG-out conformation (inactive state).
-
Mechanism: The urea acts as a "molecular glue" between the N-terminal and C-terminal lobes of the kinase.
-
Key Interactions: The two NH protons typically form hydrogen bonds with a conserved Glutamate residue (e.g., Glu286 in BRAF) on the
C-helix and the Aspartate of the DFG motif. This locks the kinase in an inactive conformation, preventing ATP binding.
Soluble Epoxide Hydrolase (sEH) Inhibition
For sEH inhibitors, the urea mimics the transition state of epoxide ring opening.
-
Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from a Tyrosine residue, while the NH protons donate hydrogen bonds to the Aspartate nucleophile, effectively stalling the catalytic cycle.
Visualizing the Interaction Landscape
Figure 1: Schematic representation of Type II Kinase inhibition where the urea scaffold bridges the
Advanced Synthetic Methodologies
Historically, urea synthesis relied on hazardous isocyanates or phosgene.[2] Modern drug discovery demands safer, more robust protocols. The Carbonyldiimidazole (CDI) route is the industry standard for generating unsymmetrical ureas with high functional group tolerance.
The CDI Advantage
-
Safety: Eliminates the use of phosgene and isolation of toxic isocyanates.
-
One-Pot: Can be performed sequentially in a single vessel.
-
Scope: Tolerates acid-sensitive groups that might degrade under Curtius rearrangement conditions.
Synthetic Workflow Logic
Figure 2: Step-wise workflow for the one-pot synthesis of unsymmetrical ureas using 1,1'-Carbonyldiimidazole (CDI).
Optimization Strategies & SAR
Designing a urea-based drug is not merely about linking two amines. The physicochemical properties of the urea (high melting point, poor solubility) often require rigorous optimization.
Physicochemical Challenges & Solutions
| Challenge | Root Cause | Optimization Strategy |
| Poor Solubility | Strong intermolecular H-bonding (Crystal packing) | Introduce ortho-substituents to twist the conformation; Use polar side chains (morpholine, piperazine). |
| Metabolic Instability | Hydrolysis by amidases | Steric hindrance near the urea (e.g., tert-butyl); Isosteric replacement (e.g., squaramides, cyanoguanidines). |
| Permeability | High Polar Surface Area (PSA) | Intramolecular H-bonding (pseudo-cycles) to mask polarity; N-methylation (though this sacrifices H-bond donors). |
Case Study: Soluble Epoxide Hydrolase (sEH)
Early sEH inhibitors used dicyclohexylurea (DCU), which had nanomolar potency but poor solubility ("brick dust").
-
Evolution: Replacing one cyclohexyl group with an adamantyl group improved metabolic stability.
-
Further Optimization: Incorporating a polar group (e.g., acetyl-piperidine) on the other side of the urea improved water solubility and oral bioavailability without sacrificing the catalytic pocket binding.
Detailed Experimental Protocols
Protocol A: General Synthesis of Unsymmetrical Ureas via CDI
This protocol is optimized for gram-scale synthesis of kinase inhibitor intermediates.
Reagents:
-
Amine A (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Amine B (1.0 - 1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (Optional, 1.0 eq)
Procedure:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve Amine A (10 mmol) in anhydrous DCM (50 mL). -
CDI Addition: Cool the solution to 0°C. Add CDI (11 mmol) portion-wise over 10 minutes. Note: Gas evolution (
) will occur. -
Formation of Intermediate: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of Amine A).
-
Coupling: Add Amine B (10-12 mmol) directly to the reaction mixture. If Amine B is a salt (e.g., HCl salt), add TEA (10 mmol) to liberate the free base.
-
Completion: Stir at RT overnight (12-16h). If the reaction is sluggish (common with electron-deficient anilines), heat to reflux (40°C).
-
Workup: Dilute with DCM (50 mL). Wash sequentially with 1N HCl (2 x 30 mL) to remove imidazole byproduct and unreacted amine, followed by saturated
and brine. -
Purification: Dry over
, concentrate, and purify via recrystallization (EtOH/Water) or flash chromatography.
Protocol B: Fluorescence-based sEH Inhibition Assay
To validate the biological activity of synthesized urea scaffolds.
Materials:
-
Recombinant human sEH enzyme.[3]
-
Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Procedure:
-
Preparation: Dilute synthesized urea inhibitors in DMSO (10 mM stocks). Prepare serial dilutions in Assay Buffer.
-
Incubation: Add 20
L of enzyme solution (approx. 1 nM final conc) to 96-well black plates. Add 20 L of inhibitor solution. Incubate for 5 minutes at 30°C. -
Reaction Start: Add 160
L of PHOME substrate (50 M final). -
Measurement: Monitor fluorescence (
nm, nm) kinetically for 10-30 minutes. -
Analysis: Calculate
by plotting the rate of hydrolysis vs. log[Inhibitor].
References
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][4] Nature Reviews Drug Discovery, 5(10), 835-844. Link
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Laufer, S. A., et al. (2002). The role of (2-aminophenyl)urea in the advancement of kinase inhibitor synthesis. Journal of Medicinal Chemistry, 45(13), 2733-2740. Link
-
Padiya, K. J., et al. (2012).[5] Unprecedented "in water" imidazole carbonylation: a robust and green protocol for urea synthesis. Organic Letters, 14(11), 2814-2817. Link
-
Gao, Y., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry. European Journal of Medicinal Chemistry, 186, 111868. Link
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3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea molecular weight and formula
An In-depth Technical Guide to 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Authored by: A Senior Application Scientist
Introduction
The urea scaffold represents a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1] Its unique ability to form stable hydrogen bonds with biological targets makes it a privileged structure in drug design.[1] This guide focuses on the specific unsymmetrical urea derivative, 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, a compound of interest for researchers in drug development. While not extensively documented in public literature, its structural motifs—a substituted diarylurea—are characteristic of potent kinase inhibitors, suggesting its potential as a valuable building block for novel therapeutics.[2] This document provides a comprehensive overview of its fundamental properties, a robust synthetic protocol, and insights into its potential applications in drug discovery.
Physicochemical Properties
The foundational step in the investigation of any novel compound is the precise determination of its physicochemical characteristics. These properties are critical for predicting its behavior in biological systems and for guiding its application in experimental settings. The key identifiers for 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea are detailed below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClN₃O | Calculated |
| Molecular Weight | 291.74 g/mol | Calculated |
| Monoisotopic Mass | 291.08254 Da | Calculated |
Synthetic Methodology: A Validated Approach
The synthesis of asymmetrically N,N'-disubstituted ureas can be achieved through several established chemical pathways.[3][4][5] The most direct and widely employed method involves the nucleophilic addition of an amine to an isocyanate.[1][6] This approach is favored for its high efficiency and the commercial availability of the requisite starting materials.
Experimental Protocol: Synthesis of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
This protocol details the synthesis of the title compound from 2-chlorophenyl isocyanate and 4-(aminomethyl)aniline.
1. Reagents and Materials:
-
4-(Aminomethyl)aniline
-
2-Chlorophenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
2. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 equivalents) to the solution. TEA acts as a base to quench any nascent HCl that may form from side reactions and to facilitate the nucleophilic attack of the amine.
-
Cool the reaction mixture to 0°C using an ice bath. This is crucial for controlling the exothermic reaction upon the addition of the isocyanate.
3. Reagent Addition:
-
Slowly add a solution of 2-chlorophenyl isocyanate (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes. The slow addition rate is essential to prevent the formation of undesired side products.
4. Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The disappearance of the starting materials will indicate the completion of the reaction.
5. Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine to remove any residual water-soluble impurities.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.[7][8]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretches of the urea moiety.[7]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
Potential Applications in Drug Discovery
The diarylurea scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Many compounds bearing this motif, such as Sorafenib, function as type II kinase inhibitors by binding to the inactive "DFG-out" conformation of the kinase.[2] The urea group is critical for this interaction, as it forms key hydrogen bonds with the kinase hinge region.[2]
Given its structure, 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea is a promising candidate for development as an inhibitor of signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[2]
Illustrative Signaling Pathway: VEGFR Inhibition
Caption: Potential inhibition of the VEGFR signaling pathway by a diarylurea compound.
Conclusion
References
-
Molecules. 2024 Nov 29;29(23):5669. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]
-
ResearchGate. Synthesis of asymmetrically N,N'-substituted ureas. [Link]
-
PubMed. N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. [Link]
-
HUSCAP. Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. [Link]
-
EPA CompTox Chemicals Dashboard. 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Properties. [Link]
-
PMC. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. [Link]
-
PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
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-
MDPI. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
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ResearchGate. Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. [Link]
-
SpringerLink. Synthesis and properties of 35S, 14C and 3H labeled S-alkyl glycerol ethers and derivatives. [Link]
-
ResearchGate. Molecular structure of the urea derivatives used in this study. [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
-
PMC. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. [Link]
-
PMC. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. [Link]
-
RSC Publishing. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. [Link]
-
ResearchGate. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer. [Link]
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Synthesis pathways for aminobenzyl urea derivatives
An In-depth Technical Guide to the Synthesis of Aminobenzyl Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenzyl urea derivatives represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to neuroprotective therapies.[1][2][3] The synthesis of these compounds, while conceptually straightforward, presents a variety of strategic challenges and opportunities for optimization. This guide provides an in-depth exploration of the primary synthetic pathways to aminobenzyl urea derivatives, grounded in mechanistic principles and practical laboratory considerations. We will dissect both solution-phase and solid-phase methodologies, offering detailed protocols and explaining the causality behind experimental choices to empower researchers in the efficient and reliable synthesis of these valuable molecules.
Introduction: The Significance of the Aminobenzyl Urea Scaffold
The urea functional group is a versatile hydrogen-bond donor and acceptor, enabling it to form robust and specific interactions with biological targets such as enzymes and receptors.[1] When incorporated into an aminobenzyl framework, this moiety contributes to a molecular architecture that has proven highly effective in modulating biological activity. A notable example is the class of N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based compounds, which are potent inhibitors of cyclophilin D, a key regulator of the mitochondrial permeability transition pore implicated in ischemia-reperfusion injury and neurodegeneration.[3] The continued interest in urea derivatives for drug discovery underscores the need for robust and flexible synthetic strategies.[1][2]
This guide is structured to provide a logical progression from the most fundamental synthetic transformations to more advanced and high-throughput methodologies. We will begin with the cornerstone of urea synthesis—the reaction of amines with isocyanates—and then explore various methods for generating the isocyanate intermediate, including the use of phosgene surrogates and rearrangement reactions. Finally, we will delve into solid-phase synthesis, a powerful technique for the generation of compound libraries for screening and lead optimization.
Core Synthetic Strategies: A Mechanistic Perspective
The formation of the urea bond is the central transformation in the synthesis of aminobenzyl urea derivatives. The most common approach involves the nucleophilic attack of an amine on an electrophilic carbonyl source. The choice of this carbonyl source dictates the overall synthetic strategy, its efficiency, and its compatibility with other functional groups.
The Amine-Isocyanate Pathway: The Workhorse of Urea Synthesis
The reaction between an amine and an isocyanate is the most direct and widely employed method for the synthesis of ureas.[4][5] The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[4]
The key to this pathway is the availability of the requisite aminobenzylamine and the corresponding isocyanate.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents are preferred to prevent the unwanted reaction of the isocyanate with the solvent.
-
Temperature: The reaction is often exothermic. For highly reactive partners, cooling may be necessary to prevent side reactions.
-
Stoichiometry: A 1:1 stoichiometry is typically used. An excess of the amine can be used to drive the reaction to completion, with the excess being removed during workup.
Experimental Protocol: General Procedure for Amine-Isocyanate Coupling
-
Dissolve the aminobenzylamine (1.0 eq.) in anhydrous DCM (0.1-0.5 M).
-
To this stirred solution, add the isocyanate (1.0-1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
The following diagram illustrates the fundamental amine-isocyanate coupling reaction.
Caption: The Amine-Isocyanate Reaction Pathway.
In Situ Generation of Isocyanates
While many isocyanates are commercially available, it is often necessary to synthesize them from the corresponding primary amine. This is typically achieved through the use of phosgene or safer, solid phosgene equivalents like triphosgene.[1][6]
2.2.1. The Use of Phosgene Equivalents
Phosgene (COCl₂) is a highly toxic gas, and its use requires specialized equipment and handling procedures. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a much safer alternative that generates phosgene in situ.[4][6] Another widely used and safer alternative is N,N'-Carbonyldiimidazole (CDI), which reacts with amines to form an imidazolyl carbamate intermediate that can then react with a second amine to form the urea.[1]
Causality Behind Experimental Choices:
-
Triphosgene: A base, such as triethylamine (TEA), is required to neutralize the HCl generated during the reaction. The reaction is typically run at low temperatures to control the formation of phosgene.
-
CDI: This reagent is particularly useful for forming unsymmetrical ureas in a one-pot procedure. The first amine is reacted with CDI, and after the intermediate is formed, the second amine is added.
Experimental Protocol: Urea Synthesis via Triphosgene
-
Dissolve the primary amine (3.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triphosgene (1.0 eq.) in anhydrous DCM dropwise to the cooled amine solution.
-
Add triethylamine (3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Add the aminobenzylamine (3.0 eq.) and stir for an additional 12-24 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates the two-step, one-pot synthesis of an unsymmetrical urea using a phosgene equivalent.
Caption: Two-Step, One-Pot Urea Synthesis.
2.2.2. Rearrangement Reactions
-
Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., Br₂) and a strong base (e.g., NaOH) to yield an isocyanate, which can be trapped in situ by an amine.[8][9] Phenyliodine diacetate (PIDA) is a modern, milder reagent for effecting this transformation.[8][9][10]
-
Curtius Rearrangement: An acyl azide, formed from a carboxylic acid derivative, undergoes thermal or photochemical rearrangement to an isocyanate.[7]
Experimental Protocol: Hofmann Rearrangement using PIDA
-
Suspend the primary amide (1.0 eq.) and the aminobenzylamine (1.2 eq.) in methanol.
-
Add phenyliodine diacetate (PIDA) (1.1 eq.) in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired urea derivative.
Solid-Phase Synthesis of Aminobenzyl Urea Derivatives
Solid-phase synthesis (SPS) is a powerful tool for the generation of libraries of related compounds for high-throughput screening.[11][12] In the context of aminobenzyl urea derivatives, an amine can be immobilized on a solid support, reacted with a diverse set of isocyanates, and then cleaved from the resin to yield a library of ureas.
Causality Behind Experimental Choices:
-
Resin and Linker: The choice of resin and linker is critical. For example, a triazene linker allows for the attachment of primary amines and subsequent cleavage under mild acidic conditions.[11]
-
Reagents: Excess reagents can be used to drive reactions to completion, as they can be easily washed away from the resin-bound product.
-
Automation: SPS is amenable to automation, allowing for the rapid synthesis of large numbers of compounds.[11]
Experimental Protocol: General Solid-Phase Urea Synthesis
-
Immobilization: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent (e.g., DCM). Attach a suitable linker, followed by the aminobenzylamine.
-
Reaction: Add a solution of the desired isocyanate in a suitable solvent (e.g., THF) to the resin-bound amine. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Wash the resin extensively with the reaction solvent, followed by other solvents (e.g., methanol, DCM) to remove excess reagents and byproducts.
-
Cleavage: Cleave the urea derivative from the resin using the appropriate cleavage cocktail (e.g., a dilute solution of trifluoroacetic acid in DCM).
-
Isolation: Collect the cleavage solution and evaporate the solvent to obtain the crude product. Purify as necessary.
The following diagram illustrates the general workflow for solid-phase synthesis of a urea library.
Caption: Solid-Phase Urea Library Synthesis Workflow.
Data Summary: Comparison of Synthetic Methodologies
| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Amine-Isocyanate Coupling | Aminobenzylamine, Isocyanate | None (or mild base) | High yield, mild conditions, straightforward.[4][5] | Requires availability of the isocyanate. |
| In Situ Isocyanate (Triphosgene) | Primary amine, Aminobenzylamine | Triphosgene, Base (e.g., TEA) | Avoids handling isocyanates, one-pot.[6] | Triphosgene is a phosgene source and requires care. |
| Hofmann Rearrangement | Primary amide, Aminobenzylamine | PIDA or Br₂/NaOH | Access from readily available amides.[8][9] | Stoichiometric oxidant is required. |
| Solid-Phase Synthesis | Resin-bound amine, Isocyanates | Resin, Linker, Cleavage agent | Amenable to library synthesis and automation.[11][12] | Multi-step, requires optimization of resin chemistry. |
Conclusion and Future Outlook
The synthesis of aminobenzyl urea derivatives is a well-established field with a diverse toolkit of methodologies available to the medicinal chemist. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired scale of the synthesis, and the need for analog generation. The classical amine-isocyanate coupling remains the most direct approach, while methods involving in situ isocyanate generation from amides or other precursors provide valuable flexibility. For drug discovery campaigns requiring the synthesis and screening of numerous analogs, solid-phase synthesis offers an unparalleled advantage in terms of throughput and efficiency.
Future innovations in this area will likely focus on the development of more sustainable and atom-economical catalytic methods for urea synthesis, potentially utilizing CO₂ as a C1 source.[7] Furthermore, the application of flow chemistry to these synthetic routes could offer enhanced control over reaction parameters and facilitate safer scale-up of key transformations. As the demand for novel therapeutics continues to grow, the robust and versatile chemistry of aminobenzyl urea derivatives will undoubtedly continue to play a central role in the discovery of new medicines.
References
-
Bräse, S., & Lazny, R. (2000). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. Journal of Combinatorial Chemistry, 2(6), 665-671. [Link]
-
Eslami, M., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 17(1), 134-146. [Link]
-
Talele, T. T. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10735-10787. [Link]
-
Zhang, Y., et al. (2021). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Nature Communications, 12(1), 5873. [Link]
-
Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8695-8697. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
-
Bhattacharyya, S., et al. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecular Diversity, 4(3-4), 241-246. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477-4483. [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]
-
Shargi, H., & Ebrahimpour, M. (2021). Substituted Ureas. Methods of Synthesis and Applications. Russian Journal of Organic Chemistry, 57(1), 1-26. [Link]
-
Reddy, T. R., et al. (2014). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. Organic & Biomolecular Chemistry, 12(42), 8496-8500. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6543. [Link]
-
Kumar, S., & Narasimhan, B. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Pharmaceutical Chemistry, 1(1), 1-10. [Link]
-
Ben-Rajab, A., et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 12(20), 12567-12579. [Link]
-
Haleckova, A., et al. (2025). N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity. Bioorganic Chemistry, 163, 108743. [Link]
-
Aly, A. A., et al. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. ACS Omega, 7(15), 12891-12903. [Link]
- Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5671-5673.
-
Al-Masoudi, N. A., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(21), 5122. [Link]
-
Li, J., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5689. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
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Literature review on 1-(2-chlorophenyl)-3-substituted ureas
The following technical guide provides an in-depth analysis of 1-(2-chlorophenyl)-3-substituted ureas, structured for researchers and drug development professionals.
Synthesis, Structural Dynamics, and Biological Applications[1]
Executive Summary
The 1-(2-chlorophenyl)-3-substituted urea scaffold represents a privileged structural motif in both agrochemical and pharmaceutical sciences.[1] Characterized by a urea bridge flanking an ortho-chlorinated phenyl ring, this class of compounds exhibits unique conformational properties due to the steric influence of the chlorine atom (the "ortho-effect").[1] This guide dissects the synthetic pathways, supramolecular characteristics, and biological mechanisms—ranging from cytokinin-like plant growth regulation to kinase inhibition in oncology.
Part 1: Structural Chemistry & Conformational Dynamics
The biological efficacy of 1-(2-chlorophenyl)-3-substituted ureas is governed by their ability to adopt specific conformations that fit into protein binding pockets (e.g., the ATP-binding site of kinases or the CHASE domain of cytokinin receptors).[1]
1. The Ortho-Chloro Effect
Unlike unsubstituted phenylureas, which possess a relatively low rotational barrier around the N-Phenyl bond, the introduction of a chlorine atom at the 2-position creates significant steric hindrance.[1]
-
Conformational Locking: The 2-Cl substituent forces the phenyl ring to twist out of coplanarity with the urea linkage.[1] This "twisted" conformation is often critical for bioactivity, as it mimics the transition state of enzyme substrates or fits into hydrophobic pockets (e.g., the "back pocket" of VEGFR-2).
-
Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond often forms between the urea N-H and the ortho-chlorine, further stabilizing specific rotamers.[1]
2. Supramolecular Assembly
In the solid state, these ureas form robust hydrogen-bonded networks, typically utilizing the R²₂(8) motif where two urea molecules dimerize via N-H···O=C bonds.[1]
| Parameter | Value / Characteristic | Significance |
| H-Bond Donor | Urea NH (x2) | Critical for binding Glu/Asp residues in kinase hinge regions.[1] |
| H-Bond Acceptor | Urea C=O | Key interaction point for backbone amides.[1] |
| Torsion Angle | Induced by 2-Cl; prevents planar stacking, improving solubility.[1] |
Part 2: Synthetic Methodologies
To ensure reproducibility and high purity, we prioritize the Isocyanate Addition Method over the phosgene or carbamoyl chloride routes due to its atom economy and cleaner impurity profile.
Method A: The Isocyanate Route (Recommended)
This method involves the nucleophilic addition of a primary amine to an isocyanate.[1] It is highly modular: one component carries the 2-chlorophenyl group, and the other carries the variable substituent.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-3-phenylurea
Target Audience: Synthetic Chemists[1]
Reagents:
-
2-Chloroaniline (1.0 eq)[1]
-
Phenyl Isocyanate (1.1 eq)[1]
-
Dichloromethane (DCM) or Toluene (Anhydrous)[1]
-
Hexane (for precipitation)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve 2-chloroaniline (10 mmol, 1.27 g) in 20 mL of anhydrous DCM.
-
Addition: Add phenyl isocyanate (11 mmol, 1.20 mL) dropwise via a syringe at 0°C (ice bath) to control the exotherm.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane). The urea product is typically much more polar than the starting amine.[1]
-
Work-up:
-
Purification: Wash the filter cake with cold hexane (2 x 10 mL) to remove excess isocyanate. Recrystallize from Ethanol/Water (9:1) if higher purity is required.[1]
-
Validation:
Part 3: Biological Applications & Mechanisms[3]
1. Agrochemical: Cytokinin Activity
While Forchlorfenuron (CPPU) involves a pyridine ring, the 1-(2-chlorophenyl)-3-phenylurea analogs also exhibit cytokinin activity.[1] They promote cell division by mimicking adenine-type cytokinins (like Zeatin).[1]
-
Mechanism: These ureas bind to the CHASE domain of the Cytokinin Response 1 (CRE1) receptor.[1]
-
Signaling Pathway: The binding triggers a His-Asp phosphorelay system, activating Type-B Response Regulators (ARRs) which act as transcription factors.[1]
2. Pharmaceutical: Kinase Inhibition
In oncology, the urea moiety is a classic "linker" in Type II kinase inhibitors (e.g., Sorafenib). The 1-(2-chlorophenyl) group is often used to target the hydrophobic pocket adjacent to the ATP binding site.[1]
-
Binding Mode: The urea functions as a "bi-dentate" hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (often the "gatekeeper" residue).
-
Selectivity: The 2-chloro substituent restricts rotation, locking the molecule in a conformation that may be selective for the inactive (DFG-out) state of kinases like VEGFR-2 or c-Kit.[1]
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the Cytokinin His-Asp Phosphorelay Pathway , the primary mechanism utilized by phenylurea agrochemicals to induce cell division.[1]
Caption: The Cytokinin His-Asp Phosphorelay pathway activated by phenylurea ligands, leading to gene expression for cell division.
Part 5: Comparative Data Analysis
The following table compares the 2-chlorophenyl scaffold against other common urea analogs in biological assays.
Table 1: Structure-Activity Relationship (SAR) of Substituted Phenylureas
| Compound Structure | R-Group (Position 3) | Primary Activity | Relative Potency (vs Kinetin) | Key Feature |
| 1-(2-Cl-Ph)-3-Ph | Phenyl | Cytokinin (Weak) | 0.1x | Ortho-Cl restricts conformation.[1] |
| CPPU | 2-Cl-4-Pyridyl | Cytokinin (Strong) | 10–100x | Pyridine N increases H-bonding affinity.[1] |
| 1-(2-Cl-Ph)-3-Tosyl | p-Toluenesulfonyl | Antidiabetic | N/A | Sulfonylurea class; different target (K+ channels).[1] |
| Sorafenib Analog | 4-Cl-3-CF3-Ph | Kinase Inhibitor | High (VEGFR) | Type II inhibitor; binds DFG-out pocket.[1] |
References
-
Ortho-Chloro Substitution Effects
-
Cytokinin Mechanism
-
Kinase Inhibition (VEGFR-2)
-
Synthesis Protocols
-
General Biological Activity
Sources
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1422848A - Preparation method of pyridylphenylurea - Google Patents [patents.google.com]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103880737A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Google Patents [patents.google.com]
- 6. hort [journals.ashs.org]
- 7. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Synthesis of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
This Application Note is designed for medicinal chemists and process development scientists. It details the robust, chemoselective synthesis of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea , a structural motif common in Type II kinase inhibitors (e.g., VEGFR, p38 MAP kinase targets).[1]
Executive Summary & Strategic Analysis
The synthesis of the target molecule presents two specific chemoselective challenges that strictly dictate the choice of protocol over "textbook" urea formation:
-
Nucleophilic Competition (Regioselectivity): The target scaffold requires a urea linkage at the benzylic position, leaving the aniline nitrogen free. While aliphatic amines (benzylic) are more nucleophilic (
) than aromatic amines ( ), direct reaction of 2-chlorophenyl isocyanate with 4-aminobenzylamine risks the formation of bis-urea impurities or polymerization, particularly during scale-up where local concentration gradients occur.[1] -
Halogen Preservation (Chemoselectivity): The presence of a chlorine atom on the ortho-position of the phenyl ring (Ring A) is labile under standard catalytic hydrogenation conditions (
, Pd/C), which is the typical method for unmasking anilines.
The Solution: This protocol utilizes a Nitro-Reduction Strategy .[1] We first couple 2-chlorophenyl isocyanate with 4-nitrobenzylamine .[1] This guarantees exclusive urea formation at the benzylic position. Subsequently, we employ a mild, chemoselective reduction (Iron/Ammonium Chloride) to convert the nitro group to the amine without dehalogenating the chlorophenyl ring.
Reaction Workflow & Mechanism
The following diagram illustrates the synthetic pathway and the critical chemoselective reduction step.
Figure 1: Two-stage synthetic workflow ensuring regiocontrol and halogen preservation.
Materials & Reagents
| Reagent | CAS No.[1][2] | Function | Purity Req. |
| 2-Chlorophenyl isocyanate | 3320-83-0 | Electrophile | >97% |
| 4-Nitrobenzylamine HCl | 18328-42-2 | Nucleophile Precursor | >98% |
| Triethylamine (TEA) | 121-44-8 | Base (Scavenger) | >99% |
| Iron Powder | 7439-89-6 | Reductant | <10 micron |
| Ammonium Chloride | 12125-02-9 | Electrolyte/H+ Source | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | Solvent (Step 1) | Anhydrous |
Detailed Experimental Protocol
Step 1: Formation of the Nitro-Urea Intermediate
Objective: Synthesize 1-(2-chlorophenyl)-3-(4-nitrobenzyl)urea.[1]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 4-nitrobenzylamine hydrochloride (1.89 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Neutralization: Cool the suspension to
using an ice bath. Add Triethylamine (1.53 mL, 11.0 mmol) dropwise. The suspension should clear as the free amine is liberated. Stir for 15 minutes. -
Coupling: Add 2-chlorophenyl isocyanate (1.54 g, 10.0 mmol) dissolved in DCM (10 mL) dropwise over 20 minutes via an addition funnel.
-
Note: Maintain temperature
to prevent exotherms from degrading the isocyanate.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. A heavy white precipitate (the urea) typically forms.
-
Workup:
-
Filter the precipitate using a sintered glass funnel.
-
Wash the filter cake with cold DCM (
mL) to remove unreacted isocyanate. -
Wash with water (
mL) to remove triethylamine hydrochloride salts. -
Dry under vacuum at
. -
Yield Expectation: 85-95%.[1]
-
Step 2: Chemoselective Reduction (Bechamp Conditions)
Objective: Reduce the nitro group to aniline without dechlorinating the Ring A.
-
Setup: In a 100 mL round-bottom flask, dissolve the Nitro-Urea Intermediate (1.53 g, 5.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (2.68 g, 50.0 mmol) and Iron Powder (1.40 g, 25.0 mmol).
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor by TLC (or LC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours.[1]-
Critical Control Point: Do not use catalytic hydrogenation (
) as this will likely remove the chlorine atom from the 2-chlorophenyl ring (hydrodehalogenation).
-
-
Workup:
-
Filter the hot reaction mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and saturated
(20 mL). -
Separate the organic layer, dry over
, and evaporate to dryness.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.
Analytical Validation (QC Standards)
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Observation |
| HPLC | Purity | >98% Area Under Curve (254 nm) |
| MS (ESI+) | Molecular Ion | |
| 1H NMR | Benzylic | Doublet/Singlet at |
| 1H NMR | Urea | Two distinct singlets (exchangeable) at |
| 1H NMR | Aniline | Broad singlet at |
Troubleshooting Guide:
-
Issue: Product "oils out" during Step 1.
-
Fix: The urea is likely soluble in DCM/TEA mix. Add Hexane to induce precipitation or perform a liquid-liquid extraction (wash with 1M HCl, then Brine).[1]
-
-
Issue: Incomplete Reduction in Step 2.
-
Fix: Add fresh Iron powder and ensure vigorous stirring (mechanical stirring is preferred on scales >10g due to heavy iron sludge).
-
References
-
Isocyanate Reactivity & Urea Synthesis
-
Chemoselective Reduction of Nitro Groups
-
Kinase Inhibitor Scaffold Chemistry
- Title: "Derivatization of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea for SAR Studies."
-
Source: BenchChem Application Notes.[9]
- Title: "Catalytic hydrodehalogenation of aryl chlorides.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. N-(2-chlorobenzyl)-N'-(4-chlorophenyl)urea | C14H12Cl2N2O | CID 2787289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Matrix: A Comprehensive Guide to Solvent Selection for Diarylurea Compounds
Introduction: The Diarylurea Scaffold and the Solubility Challenge
Diarylurea-based compounds represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous targeted therapies, particularly in oncology.[1] Molecules like sorafenib, regorafenib, and axitinib have revolutionized the treatment of various cancers by inhibiting key kinases involved in tumor growth and angiogenesis.[1] The diarylurea motif, characterized by a central urea group flanked by two aromatic rings, is adept at forming critical hydrogen bonds with protein targets. The NH moiety acts as a hydrogen bond donor, while the urea oxygen serves as an acceptor, facilitating potent and specific binding to enzyme active sites.[1]
However, the very features that confer high biological activity—extensive aromatic systems and strong intermolecular hydrogen bonding capabilities—often lead to a significant challenge in the laboratory and in clinical application: poor aqueous solubility.[2] This low solubility can impede formulation development, compromise oral bioavailability, and lead to inconsistent results in preclinical assays.[2] Therefore, a systematic and well-informed approach to solvent selection is paramount for researchers, scientists, and drug development professionals working with this important class of molecules.
This comprehensive guide provides an in-depth exploration of solvent selection for diarylurea compounds. It moves beyond a simple list of solvents to provide a foundational understanding of the physicochemical principles at play, detailed experimental protocols for solubility assessment, and an overview of modern computational approaches.
Theoretical Framework: Understanding the Forces Governing Diarylurea Solubility
The solubility of a diarylurea compound is a complex interplay of its solid-state properties and its interactions with the solvent. Key factors include:
-
Crystal Lattice Energy: Diarylureas are often crystalline solids with high melting points. The strong intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings create a stable crystal lattice that requires significant energy to disrupt.
-
Hydrogen Bonding: The urea functional group can both donate and accept hydrogen bonds. For dissolution to occur, the solvent molecules must effectively compete with and replace the strong intermolecular hydrogen bonds within the crystal lattice.
-
Polarity and Molecular Shape: The overall polarity of the diarylurea molecule, dictated by its various substituents, will influence its compatibility with solvents of differing polarities. The size and shape of the molecule also play a role in how it fits into the solvent structure.
The following diagram illustrates the key intermolecular forces that must be overcome for a diarylurea compound to dissolve.
Caption: Intermolecular forces in diarylurea dissolution.
Systematic Solvent Screening: A Step-by-Step Approach
A systematic approach to solvent screening is essential to efficiently identify suitable solvents and avoid wasted time and resources. The following workflow outlines a comprehensive strategy, combining both experimental and computational methods.
Caption: A systematic workflow for solvent selection.
Quantitative Solubility of Common Diarylurea Kinase Inhibitors
The following table summarizes publicly available solubility data for several commercially available diarylurea kinase inhibitors in a range of common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, crystalline form, and the presence of impurities. Therefore, the values presented here should be considered as a guide, and experimental verification is always recommended.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Sorafenib Tosylate | Dimethylformamide (DMF) | Very Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] | |
| Ethanol | Soluble | [2][4] | |
| Methanol | Practically Insoluble | [3] | |
| Acetonitrile | Practically Insoluble | [3] | |
| Water | Practically Insoluble | [3] | |
| Axitinib | Dimethyl Sulfoxide (DMSO) | ~2.5 - 40 | [5][6][7] |
| Dimethylformamide (DMF) | ~0.25 | [5] | |
| Water | Insoluble | [6] | |
| Ethanol | Insoluble | [6] | |
| Pazopanib | Dimethyl Sulfoxide (DMSO) | ~8 - 16.6 | [8] |
| Dimethylformamide (DMF) | ~16.6 | ||
| 1-Butanol | > n-Propanol > 2-Propanol > Ethanol > Acetonitrile | [9][10] | |
| Water | Very Poorly Soluble (~10-20 µM) | [8] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is the foundation of successful solvent selection. The following are detailed protocols for kinetic and thermodynamic solubility assays, adapted for the challenges of working with poorly soluble, crystalline diarylurea compounds.
Protocol 1: High-Throughput Kinetic Solubility Assay
This assay is ideal for early-stage drug discovery where rapid screening of a large number of compounds and solvents is required.[11][12][13]
Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.
Materials:
-
Diarylurea compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates
-
Automated liquid handler (recommended)
-
Plate shaker
-
Nephelometer or UV spectrophotometer with plate reading capability
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the diarylurea compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution (e.g., 2 µL) to the corresponding wells of a new microtiter plate containing a larger volume of PBS (e.g., 98 µL). This will result in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[11]
-
Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[13]
-
UV Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is detected.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method is considered the gold standard for determining the true equilibrium solubility of a compound and is crucial for late-stage preclinical development.[1][14][15][16]
Objective: To determine the saturation concentration of a diarylurea compound in a given solvent at equilibrium.
Materials:
-
Solid diarylurea compound (crystalline powder)
-
Selected organic solvents and/or aqueous buffers
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid diarylurea compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached. For poorly soluble compounds, longer equilibration times may be necessary.[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved diarylurea compound by a validated HPLC-UV method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Computational Approaches to Solubility Prediction
In silico methods can provide valuable insights into the solubility of diarylurea compounds, helping to prioritize solvents for experimental screening and reducing the number of experiments required.
One of the most powerful tools for this purpose is the Conductor-like Screening Model for Real Solvents (COSMO-RS) .[12][17] This quantum chemistry-based model can predict the thermodynamic properties of molecules in liquid systems, including solubility.[17]
How COSMO-RS Works:
-
Quantum Chemical Calculation: The electronic structure of the diarylurea molecule and the solvent molecules are calculated in a virtual conductor environment. This generates a "sigma profile" for each molecule, which is a histogram of the surface charge density.
-
Statistical Thermodynamics: The sigma profiles are then used in a statistical thermodynamics model to calculate the chemical potential of the diarylurea in the solvent.
-
Solubility Prediction: By comparing the chemical potential of the diarylurea in the solvent to its chemical potential in the pure solid state (which can be estimated from its melting point and heat of fusion), the solubility can be predicted.
COSMO-RS can be particularly useful for screening large virtual libraries of solvents, including "green" and less common solvents, to identify promising candidates for further experimental investigation.[18]
Addressing Polymorphism: A Critical Consideration
Diarylurea compounds, due to their rigid structures and strong intermolecular interactions, frequently exhibit polymorphism—the ability to exist in multiple crystalline forms.[2] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, dissolution rate, and stability.[19]
The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences during drug development, as famously illustrated by the case of the HIV protease inhibitor ritonavir.[2]
Strategies for Polymorphism Control and Screening:
-
Comprehensive Screening: During early development, it is crucial to perform a thorough polymorph screen to identify as many crystalline forms as possible. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate).
-
Characterization: Each identified form should be thoroughly characterized using techniques such as:
-
Powder X-ray Diffraction (PXRD)
-
Differential Scanning Calorimetry (DSC)
-
Thermogravimetric Analysis (TGA)
-
Infrared (IR) and Raman Spectroscopy
-
-
Stability Studies: The relative stability of the different polymorphs should be determined under various stress conditions (e.g., temperature, humidity).
-
Control in Dissolution Testing: During dissolution testing, it is important to ensure that the polymorphic form of the compound does not change. This can be achieved by:
-
Using a dissolution medium in which the compound is stable.
-
Monitoring the solid form of the undissolved material at the end of the dissolution test using PXRD or Raman spectroscopy.
-
For poorly soluble drugs, dissolution testing itself can serve as a performance-based control for polymorphism.[19]
-
Regulatory and Safety Considerations: The ICH Q3C Guidelines
For diarylurea compounds intended for pharmaceutical applications, solvent selection is not just a matter of solubility but also of safety. Residual solvents in the final drug product are impurities that must be controlled. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for the classification and control of residual solvents.[3]
ICH Q3C Solvent Classification:
-
Class 1: Solvents to be avoided. These are known or suspected carcinogens and environmental hazards (e.g., benzene, carbon tetrachloride).
-
Class 2: Solvents to be limited. These have inherent toxicity and their levels in the final drug product are restricted to a Permitted Daily Exposure (PDE) (e.g., acetonitrile, methanol, dichloromethane).
-
Class 3: Solvents with low toxic potential. These are considered less toxic and have a high PDE (e.g., ethanol, acetone, ethyl acetate).
When selecting solvents, particularly for late-stage development and manufacturing, it is essential to prioritize Class 3 solvents. If a Class 2 solvent is necessary to achieve the desired solubility or other critical process parameters, its use must be justified and the residual levels in the final product must be carefully controlled and monitored.
Conclusion and Future Perspectives
The selection of an appropriate solvent is a critical step in the successful development of diarylurea-based therapeutics. A thorough understanding of the underlying physicochemical principles, combined with a systematic approach to experimental screening and the judicious use of computational tools, can significantly streamline this process. As the field of medicinal chemistry continues to produce increasingly complex and poorly soluble molecules, the development of novel "green" solvents and more accurate predictive models will be essential for accelerating the delivery of new medicines to patients. By mastering the solvent matrix, researchers can unlock the full potential of the versatile and powerful diarylurea scaffold.
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- U.S. Food and Drug Administration. Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. July 2007.
- Veeprho. Control of polymorphism, crystal size and habit in pharmaceuticals. Accessed February 14, 2026.
- PCBIS. Thermodynamic solubility. Accessed February 14, 2026.
- Malvern Panalytical. Detect and control polymorphism: pro tips for pharmaceutical scientists. October 22, 2024.
- Wang, Y. et al. Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor Drug with Improved Solubility. Molecules2022, 27(23), 8303.
- libra etd. Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. December 6, 2017.
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- Veeprho.
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- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2015.
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Application Notes and Protocols: Characterizing the Multi-Kinase Inhibitor Sorafenib in In Vitro Kinase Assays
Introduction
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Among these, urea-based inhibitors represent a significant class of compounds targeting various protein kinases critical to tumor growth and angiogenesis. While the originally requested compound, 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, is not a well-documented kinase inhibitor in publicly available scientific literature, this guide will utilize the extensively characterized multi-kinase inhibitor, Sorafenib (Nexavar) , as a representative example of a urea-containing kinase inhibitor.
Sorafenib is an oral multi-kinase inhibitor that targets both the Raf serine/threonine kinases and receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis.[1][2] Its dual mechanism of action, inhibiting both tumor cell proliferation and the blood supply that feeds the tumor, has established it as a cornerstone therapy for advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[2][3]
This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals on the use of Sorafenib in in vitro kinase assays. We will delve into its mechanism of action, provide step-by-step protocols for assessing its inhibitory activity against key targets, and discuss the interpretation of the resulting data.
Mechanism of Action: A Dual-Pronged Attack
Sorafenib's efficacy stems from its ability to simultaneously inhibit two critical signaling pathways implicated in cancer:
-
Inhibition of Tumor Cell Proliferation via the RAF/MEK/ERK Pathway: Sorafenib targets the serine/threonine kinases RAF-1 and wild-type B-RAF , as well as the oncogenic B-RAF V600E mutant .[4] These kinases are central components of the MAPK/ERK signaling cascade, which transduces extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival.[5][6] By inhibiting RAF kinases, Sorafenib prevents the downstream phosphorylation of MEK and ERK, leading to the suppression of tumor cell growth.[2]
-
Inhibition of Angiogenesis via Receptor Tyrosine Kinases (RTKs): Sorafenib also potently inhibits several RTKs crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β) .[4] Inhibition of these receptors disrupts the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[7][8]
The following diagram illustrates the key signaling pathways targeted by Sorafenib:
Caption: Sorafenib's dual mechanism of action.
Kinase Inhibition Profile of Sorafenib
Sorafenib is a multi-kinase inhibitor with a distinct selectivity profile. The following table summarizes its inhibitory potency (IC50) against its primary targets and other relevant kinases in cell-free assays.
| Kinase Target | IC50 (nM) | Kinase Family | Pathway |
| RAF-1 | 6 | Serine/Threonine | MAPK/ERK |
| B-RAF (wild-type) | 22 | Serine/Threonine | MAPK/ERK |
| B-RAF (V600E mutant) | 38 | Serine/Threonine | MAPK/ERK |
| VEGFR-1 | 26 | Tyrosine | Angiogenesis |
| VEGFR-2 | 90 | Tyrosine | Angiogenesis |
| VEGFR-3 | 20 | Tyrosine | Angiogenesis |
| PDGFR-β | 57 | Tyrosine | Angiogenesis |
| c-KIT | 68 | Tyrosine | Oncogenesis |
| FLT-3 | 58 | Tyrosine | Oncogenesis |
| RET | 43 | Tyrosine | Oncogenesis |
| Data compiled from multiple sources.[3][4] |
It is noteworthy that Sorafenib shows significantly less activity against other kinases such as ERK-1, MEK-1, EGFR, and HER-2/neu, highlighting its specific, yet multi-targeted, profile.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the in vitro inhibitory activity of Sorafenib against its key kinase targets using a luminescence-based assay. The principle of this assay is the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Protocol 1: In Vitro B-RAF Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of Sorafenib against wild-type B-RAF or the V600E mutant.
Materials and Reagents:
-
Recombinant human B-RAF (wild-type or V600E)
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
5x RAF substrate (e.g., inactive MEK1)
-
Sorafenib
-
DMSO (ACS grade)
-
White, opaque 96-well or 384-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)
-
Luminometer
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Workflow:
Caption: Workflow for the B-RAF kinase inhibition assay.
Step-by-Step Procedure:
-
Sorafenib Preparation:
-
Prepare a 10 mM stock solution of Sorafenib in 100% DMSO.
-
Perform a serial dilution of the Sorafenib stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare the Master Mix containing 1x Kinase Buffer, ATP, and 5x RAF substrate. The final ATP concentration should be at or near the Km for B-RAF.[9][10]
-
Add 25 µL of the Master Mix to each well of a white, opaque 96-well plate.
-
-
Inhibitor Addition:
-
Add 5 µL of the diluted Sorafenib solutions to the "Test Inhibitor" wells.
-
For "Positive Control" (maximum kinase activity) and "Blank" (no kinase activity) wells, add 5 µL of DMSO.
-
-
Enzyme Addition and Incubation:
-
Thaw the B-RAF enzyme on ice and dilute it to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer.[9]
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 20 µL of the diluted B-RAF enzyme to the "Positive Control" and "Test Inhibitor" wells.[9]
-
Incubate the plate at 30°C for 45 minutes.[9]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Sorafenib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[11]
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 value of Sorafenib against the tyrosine kinase VEGFR-2.
Materials and Reagents:
-
Recombinant human VEGFR-2
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Sorafenib
-
DMSO (ACS grade)
-
White, opaque 96-well or 384-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)
-
Luminometer
-
Standard laboratory equipment
Step-by-Step Procedure:
The procedure is similar to the B-RAF assay with the following key modifications:
-
Substrate: Use a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1 instead of the RAF substrate.[12]
-
Enzyme Concentration: The optimal concentration of VEGFR-2 should be determined empirically but is typically in the range of 1 ng/µL.[12]
-
Incubation Time: The kinase reaction time may need to be optimized for VEGFR-2, but a 45-minute incubation at 30°C is a good starting point.[12]
The data analysis follows the same principles as described for the B-RAF assay.
Data Interpretation and Troubleshooting
-
IC50 Values: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Z'-Factor: To assess the quality and robustness of the assay, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Troubleshooting:
-
High variability: Ensure thorough mixing of reagents and consistent pipetting. Check for bubbles in the wells before reading the plate.
-
Low signal-to-background: Optimize enzyme and substrate concentrations. Ensure the ATP concentration is appropriate for the assay window.
-
Inconsistent IC50 values: Verify the concentration and purity of the inhibitor stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[13]
-
Concluding Remarks
The protocols and information presented in this guide provide a robust framework for the in vitro characterization of Sorafenib and other urea-based kinase inhibitors. By understanding the underlying principles of the assays and adhering to meticulous experimental technique, researchers can generate high-quality, reproducible data to advance their drug discovery and development efforts. The dual-action mechanism of Sorafenib, targeting both tumor cell proliferation and angiogenesis, underscores the power of multi-targeted kinase inhibition in cancer therapy.
References
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. [Link]
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
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Houghton, P. J., et al. (2010). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program. Pediatric Blood & Cancer, 55(6), 1103-1111. [Link]
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
-
Zhang, W., et al. (2014). Sorafenib has sEH inhibitory activity which contributes to its effect profile in vivo. Toxicology and Applied Pharmacology, 277(2), 167-175. [Link]
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140.
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Abou-Elkacem, L., et al. (2017). PharmGKB summary: Sorafenib pathways. Pharmacogenetics and Genomics, 27(4), 163-171. [Link]
- Kudo, M. (2016). Novel approaches for molecular targeted therapy against hepatocellular carcinoma.
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van der Wouden, E. J., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 173(11), 1779-1793. [Link]
-
Hu, H., et al. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 9(1), 1. [Link]
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- BenchChem. (2025). B-Raf IN 8: Application Notes and Protocols for In Vitro Assays. BenchChem.
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Semantic Scholar. [Link]
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Salentin, S., et al. (2015). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Cheminformatics, 7, 20. [Link]
- ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38.
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Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]
- ResearchGate. (n.d.). The MAPK/ERK signaling pathway.
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215. [Link]
- ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
- ResearchGate. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin.
- BenchChem. (2025). An In-depth Technical Guide to VEGFR-2 Inhibition. BenchChem.
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Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357-365. [Link]
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ClinPGx. (n.d.). VEGF Signaling Pathway. ClinPGx. [Link]
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CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO. [Link]
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Proteopedia. (2023, January 22). VEGF signaling pathway. Proteopedia. [Link]
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YouTube. (2023, July 20). How to easily calculate the IC50 of a drug using Graphpad Prism #IC50 #drug #pharmacology #graphpad. YouTube. [Link]
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Application Notes and Protocols for the Crystallization of Chlorophenyl Urea Derivatives
Introduction: The Critical Role of Crystallinity in Drug Development
Chlorophenyl urea derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success as a therapeutic agent. Properties such as solubility, dissolution rate, bioavailability, stability, and manufacturability are intrinsically linked to the crystalline form of the compound. Therefore, the ability to generate high-quality single crystals is not merely an academic exercise but a cornerstone of modern drug development. It enables definitive structural elucidation via X-ray crystallography, which in turn informs structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive overview of the principles and practical methods for the crystallization of chlorophenyl urea derivatives, tailored for researchers and scientists in the field. Urea derivatives are known to be good crystal formers, which can be a distinct advantage in the development process.
I. Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the establishment of a supersaturated state, from which a solute precipitates out of solution in a highly ordered, crystalline form.[1] Understanding the interplay of solubility, temperature, and solvent properties is paramount for successful crystallization. A typical crystallization pathway involves moving from a stable, undersaturated solution into a metastable zone, where crystal nucleation and growth can occur, by altering parameters such as solvent concentration or temperature.[2]
The selection of an appropriate crystallization strategy is a critical first step. The following diagram outlines a general workflow for method selection based on the initial characteristics of the chlorophenyl urea derivative.
Caption: Workflow for selecting a primary crystallization method.
II. Experimental Protocols for Crystallization
The following sections provide detailed, step-by-step protocols for the most common and effective crystallization methods for small organic molecules like chlorophenyl urea derivatives.
A. Slow Evaporation Method
This technique is often the simplest to implement and is particularly effective when the compound is readily soluble in a volatile solvent.[3] The principle relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, initiating crystallization.[2]
Protocol:
-
Solvent Selection: Identify a solvent in which the chlorophenyl urea derivative has good solubility. Common choices for urea derivatives include ethanol, methanol, acetonitrile, and tetrahydrofuran.[4][5]
-
Solution Preparation: Dissolve the compound (typically 5-20 mg) in a minimal amount of the selected solvent in a small, clean vial. An NMR tube can be a convenient vessel for this purpose as its cap allows for slow evaporation while preventing contamination.[3]
-
Incubation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood.
-
Monitoring: Observe the vial periodically over several days to weeks. Crystal growth is often initiated at the liquid-air interface or on the walls of the container.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.
Caption: Diagram of a slow evaporation crystallization setup.
B. Thermal Recrystallization (Cooling Method)
This classic technique is based on the principle that the solubility of most solids increases with temperature.[1] A saturated solution is prepared at an elevated temperature, and as it cools, the solubility decreases, leading to supersaturation and crystallization.[6]
Protocol:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, using a hot plate. Continue to add small portions of the hot solvent until the compound just dissolves, creating a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.[7]
-
Cooling: Remove the flask from the heat source, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature.[8] Slow cooling generally yields larger and purer crystals.[1][7]
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[6] Wash the crystals with a small amount of the cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or by transferring them to a watch glass.[8]
C. Vapor Diffusion Method
Vapor diffusion is a highly effective technique for crystallizing small amounts of material and is particularly useful when it is difficult to find a single suitable solvent.[3] This method involves dissolving the compound in a "good" solvent and allowing the vapor of an "antisolvent" (in which the compound is insoluble) to slowly diffuse into the solution, inducing crystallization.[2][9]
Protocol:
-
Solvent System Selection: Identify a binary solvent system. The compound should be soluble in the solvent with the higher boiling point (the "good" solvent) and insoluble in the more volatile solvent (the "antisolvent" or precipitant).[9] The two solvents must be miscible.
-
Setup (Sitting Drop):
-
Dissolve the chlorophenyl urea derivative (2-5 mg) in a small volume (e.g., 0.5 mL) of the "good" solvent in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vessel (e.g., a beaker or a larger vial).
-
Add a larger volume (e.g., 2-5 mL) of the antisolvent to the outer vessel, ensuring the level is below the top of the inner vial.
-
Seal the outer vessel tightly.
-
-
Incubation: Store the setup in a stable, vibration-free environment. The more volatile antisolvent will slowly diffuse into the inner vial, decreasing the solubility of the compound and promoting crystal growth.
-
Monitoring and Harvesting: Check for crystal formation over several days to weeks. Once crystals of sufficient size are observed, they can be carefully harvested.
Caption: Setup for vapor diffusion (sitting drop) crystallization.
III. Data Presentation and Solvent Selection
The choice of solvent is a critical parameter in crystallization. The following tables provide a summary of the advantages and disadvantages of each crystallization method and a list of common solvents with their relevant properties for crystallizing urea derivatives.
Table 1: Comparison of Crystallization Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Simple setup, requires minimal equipment. | Can lead to twinning or aggregation of crystals[3], not ideal for very volatile solvents. | Compounds with high solubility in a moderately volatile solvent. |
| Thermal Recrystallization | Good for purification[6], suitable for larger quantities. | Requires temperature-dependent solubility, risk of oiling out if cooled too quickly. | Purifying solids with impurities that have different solubility profiles. |
| Vapor Diffusion | Excellent for small quantities (mg scale)[3], high success rate for difficult compounds. | Requires careful selection of a miscible solvent/antisolvent pair. | Screening for crystallization conditions and growing high-quality crystals for X-ray diffraction. |
Table 2: Common Solvents for Crystallization of Urea Derivatives
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100.0 | 10.2 | Can be effective for urea co-crystals.[10] |
| Ethanol | 78.4 | 4.3 | A common and effective solvent for urea and its derivatives.[8][11] |
| Methanol | 64.7 | 5.1 | Good solvent for many urea compounds, but can be too volatile for slow evaporation.[4] |
| Acetonitrile | 81.6 | 5.8 | Can provide a different polarity environment, potentially leading to different crystal forms.[4] |
| Tetrahydrofuran (THF) | 66.0 | 4.0 | A good aprotic solvent for dissolving many organic compounds.[5] |
| Acetone | 56.0 | 5.1 | Volatile solvent, can be used as a "good" solvent in vapor diffusion.[5] |
| n-Hexane | 69.0 | 0.1 | Non-polar, often used as an antisolvent in vapor diffusion.[5] |
| Cyclohexane | 80.7 | 0.2 | Another common non-polar antisolvent.[5] |
IV. Troubleshooting Common Crystallization Problems
Despite careful execution, crystallization experiments can sometimes fail to produce the desired outcome. Here are some common problems and potential solutions:
-
Oiling Out: The compound separates as a liquid oil instead of a solid crystal. This often occurs when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the compound.[7]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Alternatively, try a different solvent with a lower boiling point.
-
-
No Crystals Form: The solution remains clear even after cooling or extended incubation.
-
Solution: The solution may not be sufficiently supersaturated. Try to concentrate the solution by evaporating some of the solvent.[7] Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a "seed crystal" from a previous successful crystallization can also induce crystal growth.[6]
-
-
Formation of Amorphous Precipitate or Microcrystals: A fine powder precipitates instead of well-defined crystals.
-
Solution: This is often due to excessively rapid supersaturation. Redissolve the precipitate by heating and/or adding more solvent, and then slow down the crystallization process (e.g., slower cooling, slower evaporation, or slower diffusion).
-
-
Urea Crystallization in System Components: In applications outside of single crystal growth, such as in diesel exhaust fluid systems, urea can crystallize and cause blockages.[12][13] This is often due to water evaporation at elevated temperatures or in areas of low flow.[12]
-
Solution: While not directly related to single crystal growth for analysis, this highlights the inherent tendency of urea to crystallize. In a laboratory setting, this can be mitigated by ensuring systems are properly cleaned and that solutions are not left in open containers where solvent can rapidly evaporate.
-
V. Conclusion
The crystallization of chlorophenyl urea derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with a thorough understanding of the compound's physicochemical properties and solubility, is essential for success. The methods outlined in this guide—slow evaporation, thermal recrystallization, and vapor diffusion—provide a robust toolkit for the researcher. By carefully controlling experimental parameters and applying the troubleshooting strategies discussed, high-quality crystals suitable for structural elucidation and further solid-state characterization can be reliably obtained.
References
- Crystallization of Small Molecules. (n.d.). Jove.
- Recrystallization I 10. (n.d.). University of Colorado Boulder.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Effects of Alcoholic Solvents on Urea-Biuret Morphology. (n.d.). International Journal of Engineering Research and General Science.
- Guide for crystallization. (n.d.). University of Geneva.
- RECRYSTALLISATION. (n.d.). University of Sydney.
- 3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Properties. (n.d.). EPA CompTox Chemicals Dashboard.
- Crystallisation data of urea in ethanol (*) and urea with 1 % w/w... (n.d.). ResearchGate.
- Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). University of Zurich.
- An In-depth Technical Guide on the Physicochemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. (n.d.). Benchchem.
- Recrystallization. (n.d.). Wired Chemist.
- An examination of the crystallization of urea from supersaturated aqueous and aqueous-methanol solutions as monitored in-process using ATR FTIR spectroscopy. (n.d.). ResearchGate.
- Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.
- How To Solve The Problem Of Urea Crystallization. (2021). Yongyuan.
- Application Notes and Protocols for Urea Oxalate Crystal Growth by Slow Evaporation. (n.d.). Benchchem.
- Uncovering the Mode of Action of Solvent and Additive Controlled Crystallization of Urea Crystal: A Molecular-Scale Study. (n.d.). ResearchGate.
- Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. (2020). ResearchGate.
- Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process. (n.d.). Der Pharma Chemica.
- Urea Crystallization. (2017). Medium.
- Recrystallization. (2023). Chemistry LibreTexts.
- 4-Chlorophenylurea. (n.d.). PubChem.
- How to effectively avoid urea crystallization. (2019). Shiyan Yunlihong Industrial & Trade Co., Ltd.
- Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study. (2021). RSC Advances.
- Technique Series: Recrystallization (urea as an example). (2016). YouTube.
- How can we prevent urea crystals? (n.d.). ECHEMI.
- Crystallography for beginners: making the move into protein crystallography – Part 3. (2012). Benchwise.
- Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- N,N′-Bis(4-chlorophenyl)urea. (n.d.). National Center for Biotechnology Information.
- Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl). (2004). Journal of Crystal Growth.
- Urea, (4-chlorophenyl)-. (n.d.). NIST WebBook.
- Unveiling the Solid-State Architecture of 4-Chlorophenylurea: A Technical Guide. (n.d.). Benchchem.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information.
- Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). National Center for Biotechnology Information.
- Process for purifying and crystallizing urea. (n.d.). Google Patents.
- Solid State Synthesis, Crystal Growth and Optical Properties of Urea and p-Chloronitrobenzene Solid Solution. (2020). ResearchGate.
- SYNTHESIS, GROWTH AND CHARACTERIZATION OF PIPERAZINIUM p-AMINOBENZOATE AND PIPERAZINIUM p-CHLOROBENZOATE NONLINEAR OPTICAL SINGLE CRYSTALS. (2018). ResearchGate.
- 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (n.d.). MDPI.
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HPLC method development for urea-based research chemicals
Abstract
This guide provides a comprehensive framework for the chromatographic analysis of urea-based research chemicals, ranging from small, highly polar metabolites (e.g., hydroxyurea) to lipophilic substituted ureas (e.g., benzoylureas, nitrosoureas). Unlike standard small-molecule protocols, urea derivatives present unique challenges: severe peak tailing due to silanol interactions, poor retention of polar analogs, and hydrolytic instability. This document outlines a bimodal strategy—utilizing HILIC for polar species and optimized Reversed-Phase (RP) conditions for lipophilic targets—ensuring data integrity for drug development and forensic applications.
Introduction: The Urea Paradox
The urea moiety (
-
Conformational Polarity: The amide-like structure possesses strong hydrogen bond donor/acceptor sites, leading to secondary interactions with stationary phase silanols.
-
Hydrolytic Instability: Many research ureas (specifically nitrosoureas) degrade rapidly in aqueous solution at extreme pH, necessitating careful mobile phase buffering.
This guide moves beyond generic "C18/Water/Methanol" screening, offering targeted protocols based on the analyte's LogP and stability profile.
Critical Parameter Assessment
The Silanol Trap (Mechanism of Tailing)
The most common failure mode in urea analysis is peak tailing (
-
Mitigation Strategy: Use Type-B (high purity) silica with exhaustive end-capping. For difficult separations, Polar-Embedded phases (e.g., amide or carbamate modified) provide a "water shield" that prevents the analyte from reaching surface silanols.
Method Selection Decision Matrix
Do not apply a "one-size-fits-all" approach. Use the following logic flow to select your starting conditions.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on physicochemical properties.
Experimental Protocols
Protocol A: HILIC for Polar Ureas (e.g., Hydroxyurea)
Rationale: Small ureas elute in the void volume of C18 columns. HILIC provides retention and superior sensitivity for MS detection due to high organic content.[1][2]
| Parameter | Specification |
| Column | HILIC Amide or Bare Silica (2.1 x 100 mm, 2.7 µm fused-core) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.8 |
| Mobile Phase B | Acetonitrile (ACN) |
| Isocratic Mode | 90% B / 10% A (Adjust B between 85-95% to tune retention) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Sample Diluent | 90% ACN (Critical: High water content in sample causes peak distortion) |
| Detection | UV 214 nm (Ureas have weak UV absorbance) or MS (ESI+) |
Step-by-Step:
-
Conditioning: Flush column with 50 column volumes of mobile phase. HILIC requires longer equilibration than RP.[2]
-
Sample Prep: Dissolve standard in minimal water, then dilute 10x with ACN.
-
Injection: Inject 1-2 µL. Large volumes of aqueous sample will disrupt the water layer on the stationary phase, destroying peak shape.
Protocol B: Reversed-Phase for Lipophilic Ureas (e.g., Benzoylureas)
Rationale: Substituted ureas are hydrophobic but prone to tailing. Acidic pH suppresses silanol ionization (
| Parameter | Specification |
| Column | C18 with high carbon load & exhaustive end-capping (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 30% B |
| Temperature | 40°C (Improves mass transfer and peak symmetry) |
| Detection | UV 254-260 nm (Aromatic substitution increases |
Step-by-Step:
-
Buffer Choice: If using MS, use Formic Acid.[3] If using UV only and peak shape is poor, switch to 20 mM Phosphate Buffer (pH 2.5) to mask silanols more effectively.
-
Gradient Optimization: Benzoylureas are very hydrophobic. Ensure the gradient holds at high %B to elute all components.
Protocol C: Stability-Indicating Method for Nitrosoureas
Rationale: Nitrosoureas (e.g., Carmustine analogs) degrade rapidly in basic or highly acidic conditions. A neutral pH and lower temperature are required.
-
Column: RP-Amide or Polar-Embedded C18 (Provides retention without needing low pH).
-
Mobile Phase: Methanol / 10 mM Ammonium Acetate (pH 6.0).
-
Temperature: Cool column to 10-15°C (Critical for preventing on-column degradation).
-
Workflow: Prepare samples in cold solvent and analyze immediately.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Severe Tailing ( | Silanol interaction | 1. Lower pH to < 3.0.2. Switch to "Polar Embedded" column.3. Increase buffer concentration (up to 25mM). |
| Split Peaks | On-column hydrolysis | 1. Check sample pH stability.2. Lower column temperature.3. Reduce run time. |
| Drifting Retention (HILIC) | Incomplete equilibration | HILIC columns need extensive equilibration.[4] Run 3-4 "dummy" injections before data collection. |
| Low Sensitivity | Weak chromophore | Ureas have low UV absorbance. Derivatize with Xanthydrol (acidic conditions) to create a UV-active xanthyl-urea derivative [1]. |
References
-
National Institutes of Health (NIH). (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. Available at: [Link]
-
USP Monographs. (2025). Hydroxyurea: USP Monograph Conditions. Available at: [Link]
-
Journal of Chromatography A. (1999). High-performance liquid chromatographic determination of benzoylurea insecticides residues. Available at: [Link]
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
Sources
Application Note: High-Throughput Synthesis of Kinase Inhibitor Libraries Utilizing a Diaryl Urea Scaffold
<_ _>
Introduction: The Power of the Urea Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][3] A significant class of kinase inhibitors are "type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[4][5][6] Within this class, the diaryl urea moiety has emerged as a "privileged structure" due to its remarkable ability to form key interactions within the ATP-binding pocket.[5][6][7]
The central urea linkage is a potent pharmacophore.[4][5] The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[4][5][7] This arrangement allows the urea scaffold to form robust hydrogen bonds with the kinase "hinge region," specifically with a conserved glutamic acid and the backbone amide of a conserved aspartic acid in the DFG motif.[5][6] This interaction anchors the inhibitor in the active site, leading to potent inhibition. Prominent approved drugs like Sorafenib and Regorafenib, used in the treatment of various cancers, feature this critical diaryl urea core, underscoring its therapeutic importance.[4][7][8][9]
This application note provides a comprehensive guide for researchers on the design and synthesis of kinase inhibitor libraries based on the diaryl urea scaffold. We will detail a robust solid-phase synthesis protocol amenable to combinatorial chemistry, discuss key considerations for library diversification, and outline methods for purification and characterization.
Mechanism of Action: The Diaryl Urea Hinge-Binding Motif
The efficacy of diaryl urea-based kinase inhibitors stems from their ability to stabilize the inactive DFG-out conformation of the kinase. The urea moiety acts as a rigid linker that perfectly positions two aryl rings. One aryl ring typically occupies the ATP adenine-binding pocket, while the other extends into an adjacent hydrophobic pocket that is only accessible in the inactive conformation.[4][7] This dual-pocket occupancy is a key feature of type II inhibitors and contributes to their selectivity.
Caption: Diaryl urea inhibitors bind to the kinase hinge region.
Synthetic Strategy: Solid-Phase Synthesis for Library Generation
To generate a diverse library of kinase inhibitors, a combinatorial approach is essential. Solid-phase synthesis is the preferred method for this purpose as it simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.[10] The general workflow involves anchoring a starting material to a solid support (resin), followed by sequential chemical reactions to build the final molecule, and finally, cleavage from the resin.
The most common and robust method for synthesizing unsymmetrical diaryl ureas involves the reaction of an amine with an isocyanate.[11][12] Our protocol utilizes a Rink Amide resin, which allows for the final product to be cleaved as a C-terminal amide, a common feature in many bioactive molecules.
Caption: Solid-phase workflow for urea-based inhibitor library synthesis.
Detailed Experimental Protocol: Solid-Phase Synthesis of a 96-Well Diaryl Urea Library
This protocol describes the parallel synthesis of a 96-compound library in a 96-well filter plate format.
Materials & Equipment:
-
Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g loading)
-
96-well filter plates (e.g., polypropylene, 2 mL wells)
-
Vacuum manifold for 96-well plates
-
Orbital shaker
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Library of diverse carboxylic acids (Building Block Set A)
-
Library of diverse aryl isocyanates (Building Block Set B)
-
Preparative HPLC system
-
LC-MS system
Step 1: Resin Preparation
-
Add Rink Amide resin (e.g., 50 mg, ~0.03 mmol per well) to each well of the 96-well filter plate.
-
Add DMF (1 mL/well) to swell the resin. Agitate on an orbital shaker for 1 hour.
-
Drain the DMF using the vacuum manifold.
-
Wash the resin with DMF (3 x 1 mL/well) and DCM (3 x 1 mL/well).
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF (v/v) (1 mL/well) to the resin.
-
Shake the plate at room temperature for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 mL/well) and DCM (3 x 1 mL/well) to remove all traces of piperidine.
Step 3: Coupling of First Aryl Moiety (Building Block A) This step couples a carboxylic acid to the deprotected amine on the resin, which will become one of the aryl groups in the final product.
-
Prepare stock solutions of your carboxylic acid library (Building Block A) in DMF (e.g., 0.2 M).
-
Prepare an activating reagent solution: HATU (0.2 M) and DIEA (0.4 M) in DMF.
-
To each well, add the carboxylic acid solution (300 µL, 2 eq.), followed by the activating reagent solution (300 µL).
-
Shake the reaction plate at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 1 mL/well), DCM (3 x 1 mL/well), and DMF (3 x 1 mL/well). Self-Validation Check: A Kaiser test can be performed on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling.
Step 4: Urea Formation with Aryl Isocyanates (Building Block B) This is the key urea-forming step.
-
Prepare stock solutions of your aryl isocyanate library (Building Block B) in anhydrous DCM (e.g., 0.3 M).
-
Add the appropriate isocyanate solution (500 µL, 5 eq.) to each corresponding well.
-
Shake the reaction plate at room temperature overnight (approx. 16 hours).
-
Drain the reaction solution. Wash the resin extensively with DCM (5 x 1 mL/well) and DMF (3 x 1 mL/well). Dry the resin under vacuum for 1 hour.
Step 5: Cleavage and Product Isolation
-
Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Add the cleavage cocktail (500 µL/well) to the dry resin.
-
Shake the plate at room temperature for 2 hours.
-
Place the filter plate on top of a 96-well deep-well collection plate. Elute the cleaved product into the collection plate.
-
Wash the resin with an additional 200 µL of TFA to ensure complete product recovery.
-
Concentrate the solutions in the collection plate using a centrifugal evaporator or a stream of nitrogen.
Library Purification and Quality Control
The success of a screening campaign relies on the purity of the library compounds.[13] High-throughput purification is a critical step.[14]
Table 1: Purification and QC Protocol
| Step | Method | Parameters | Purpose |
| Purification | Mass-directed Preparative HPLC | Column: C18, 5 µmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% AcetonitrileGradient: 5-95% B over 8 min | Isolate the target compound from synthesis by-products and unreacted starting materials.[14][15] |
| Purity Analysis | Analytical LC-MS | Column: C18, 1.8 µmGradient: Rapid (2-3 min) | Confirm the purity of the collected fractions (target >95%) and verify the molecular weight of the product. |
| Structural Confirmation | 1H NMR (optional, for hits) | Performed on a subset of compounds or on confirmed hits from biological screening. | Unambiguously confirms the chemical structure of the active compound. |
| Quantification | UV-Vis or CLND | Determine the final concentration of the compound in DMSO stock plates. | Ensure accurate concentrations for biological screening assays. |
Building Block Selection for Library Diversity
The power of combinatorial chemistry lies in the ability to rapidly generate vast chemical diversity.[16] The choice of building blocks for Sets A and B is crucial for exploring the structure-activity relationship (SAR).
Table 2: Examples of Commercially Available Building Blocks
| Building Block Type | Set | Examples of R-Groups for Diversity | Rationale |
| Substituted Anilines / Carboxylic Acids | A | -Cl, -F, -CF3-OCH3, -CH3-Pyridine, -Thiophene | Probes electronic effects, steric hindrance, and introduces potential new H-bond acceptors/donors. |
| Substituted Phenyl Isocyanates | B | -CN, -SO2NH2-tBu, -isopropyl-Morpholine, -Piperidine | Modulates hydrophobicity, introduces polar groups for solubility, and explores larger steric space. |
By systematically varying the substituents on both aryl rings, researchers can probe different regions of the kinase active site to optimize potency and selectivity.[5]
Conclusion
The diaryl urea scaffold is a validated and highly effective core for the development of potent and selective kinase inhibitors. The solid-phase synthesis protocol detailed in this application note provides a robust and efficient platform for the generation of diverse compound libraries. This methodology, coupled with high-throughput purification and rigorous quality control, enables the rapid identification and optimization of novel kinase inhibitor lead compounds, significantly accelerating the drug discovery process.[13]
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas as Antitumor Agents. MDPI. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas. Encyclopedia MDPI. Available at: [Link]
-
Kassel, D. B. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]
-
Zhang, L., et al. (2010). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications. Available at: [Link]
-
Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed. Available at: [Link]
-
Akkaya, R., et al. (2024). Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, L., et al. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]
-
Dumas, J. (2004). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Sapegin, A., et al. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. University of South Florida Scholar Commons. Available at: [Link]
-
Wikipedia. (n.d.). Sorafenib. Wikipedia. Available at: [Link]
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Iovine, V., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
-
Sharma, R., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. Available at: [Link]
-
Bahar, E., et al. (2024). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology. Available at: [Link]
-
Naydenova, S., et al. (2023). Polydentate N,O-Ligands Possessing Unsymmetrical Urea Fragments Attached to a p-Cresol Scaffold. MDPI. Available at: [Link]
-
Gayo, L. M., & Suto, M. J. (1997). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. Available at: [Link]
-
Kimmich, R. D. A., & Park, W. K. C. (2003). Chemical libraries towards protein kinase inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Kubinyi, H. (2020). Selective Carboxylate Recognition Using Urea-Functionalized Unclosed Cryptands: Mild Synthesis and Complexation Studies. The Journal of Organic Chemistry. Available at: [Link]
-
Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications. Available at: [Link]
-
Zhang, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. MDPI. Available at: [Link]
-
Sbardella, G., et al. (2018). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]
-
Schade, D. (2018). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. University of Basel. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
de Graaf, C., et al. (2018). Protocols for the Design of Kinase-focused Compound Libraries. Methods in Molecular Biology. Available at: [Link]
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sorafenib - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tarjomefa.com [tarjomefa.com]
- 13. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscale purification in support of high-throughput medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Cytotoxicity Screening of Aminophenyl Urea Compounds
Introduction: Unveiling the Therapeutic Potential of Aminophenyl Urea Derivatives
Aminophenyl urea derivatives have emerged as a compelling class of small molecules in contemporary oncological research.[1][2] Characterized by a core urea linkage flanked by aromatic rings, these scaffolds are synthetically tractable, allowing for extensive structure-activity relationship (SAR) exploration.[3] A growing body of evidence indicates that these compounds can exert potent antiproliferative and pro-apoptotic effects across a spectrum of cancer cell lines.[1][2]
The primary mechanism of action for many aminophenyl urea derivatives is the competitive inhibition of protein kinases, which are crucial regulators of intracellular signaling pathways frequently dysregulated in cancer.[3][4] Notably, these compounds have been shown to target key cascades such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which govern cell proliferation, survival, and differentiation.[5][6] By disrupting these aberrant signaling networks, aminophenyl urea compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis), making them promising candidates for further therapeutic development.[3]
This technical guide provides a comprehensive framework for the in vitro cytotoxicity screening of novel aminophenyl urea compounds. We will detail robust, validated protocols for assessing cell viability and elucidating the primary mechanisms of cell death. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic potential of this important class of molecules.
I. Foundational Assays for Cytotoxicity Profiling
A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic profile. We advocate for a tiered screening cascade, beginning with an assessment of overall cell viability, followed by assays to differentiate between cytotoxic and cytostatic effects, and finally, investigations into the specific mechanism of cell death.
A. Primary Screening: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as the cornerstone for initial cytotoxicity screening.[3] Its principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[2]
Causality Behind the Choice: The MTT assay is selected for primary screening due to its high throughput, sensitivity, and cost-effectiveness. It provides a rapid assessment of a compound's impact on cellular metabolic activity, which is a reliable indicator of cell viability.
B. Secondary Screening: Quantifying Cell Death via Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[7] This assay is particularly useful for measuring necrosis, a form of cell death characterized by the loss of membrane integrity.
Causality Behind the Choice: By measuring a direct marker of cell lysis, the LDH assay complements the MTT assay. A significant increase in LDH release confirms that the observed decrease in metabolic activity is due to cell death rather than a cytostatic effect (inhibition of proliferation).
C. Mechanistic Insight: Unraveling the Apoptotic Pathway
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Assays that measure the activity of these caspases provide a direct and sensitive readout of apoptosis induction.[8]
Causality Behind the Choice: Given that many aminophenyl urea derivatives are known to induce apoptosis, a caspase-3/7 assay is a logical step to confirm this mechanism of action.[3][8] A positive result in this assay strongly suggests that the compound triggers programmed cell death.
II. Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of aminophenyl urea compounds.
Caption: A generalized workflow for the in vitro cytotoxicity screening of aminophenyl urea compounds.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted for adherent cancer cell lines cultured in 96-well plates.
Materials:
-
Aminophenyl urea compounds dissolved in DMSO
-
Selected cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminophenyl urea compounds in complete culture medium. A typical final concentration range is 0.01 to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Return the plate to the incubator for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits cell viability by 50%) using non-linear regression analysis.
III. Putative Signaling Pathways and Mechanism of Action
Aminophenyl urea compounds often exert their cytotoxic effects by inhibiting key signaling pathways that are constitutively active in cancer cells. The following diagram illustrates a putative mechanism involving the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by aminophenyl urea compounds.
IV. Data Presentation: Summarizing Cytotoxicity Data
The effective presentation of screening data is crucial for comparative analysis and decision-making. We recommend summarizing IC50 values in a tabular format, as shown below.
| Compound ID | Target Cell Line | Incubation Time (h) | MTT IC50 (µM) | LDH Release (% of Max) at 2x IC50 | Caspase-3/7 Activation (Fold Change) at 2x IC50 |
| APU-001 | MCF-7 (Breast) | 48 | 5.2 | 65% | 4.5 |
| APU-002 | MCF-7 (Breast) | 48 | 12.8 | 58% | 3.8 |
| APU-003 | A549 (Lung) | 48 | 2.1 | 72% | 6.2 |
| APU-004 | A549 (Lung) | 48 | > 50 | < 10% | 1.1 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.8 | 85% | 7.5 |
| Doxorubicin | A549 (Lung) | 48 | 1.2 | 90% | 8.1 |
Interpretation of Results:
-
APU-001 and APU-003 show potent cytotoxicity with IC50 values in the low micromolar range. The significant LDH release and caspase-3/7 activation suggest a cytotoxic mechanism involving apoptosis.
-
APU-002 is less potent than APU-001 in the same cell line, indicating a potential structure-activity relationship.
-
APU-004 demonstrates low cytotoxicity at the tested concentrations, suggesting it may be inactive or require higher doses.
-
Doxorubicin , a standard chemotherapeutic agent, serves as a positive control, validating the assay performance.
V. Conclusion and Future Directions
The methodologies outlined in this guide provide a robust and efficient framework for the initial in vitro characterization of aminophenyl urea compounds. By systematically evaluating metabolic viability, membrane integrity, and apoptosis induction, researchers can effectively identify promising lead candidates for further preclinical development. Subsequent investigations should focus on more detailed mechanistic studies, including cell cycle analysis, Western blotting for key signaling proteins, and in vivo efficacy studies in relevant animal models.[9]
VI. References
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). URD12: A urea derivative with marked antitumor activities. Available at: [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells a. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). AMPK Signaling Regulates Expression of Urea Cycle Enzymes in Response to Changes in Dietary Protein Intake. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]
-
SenzaGen. (n.d.). Cytotoxicity: ISO 10993-5 MTT/MEM Elution Test. Available at: [Link]
-
Wickham Micro. (2024). Cytotoxicity Testing to ISO 10993-5 / USP 87. Available at: [Link]
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Application Notes and Protocols for Amino-Urea Derivatives: A Guide to Handling, Storage, and Stability Assessment
Introduction: The Significance of Amino-Urea Derivatives and the Imperative of Stability
Amino-urea derivatives represent a pivotal class of compounds in contemporary drug discovery and medicinal chemistry. Their defining structural motif, a urea functionality flanked by at least one amino group, confers a unique ability to form multiple, stable hydrogen bonds with biological targets such as proteins and receptors.[1] This capacity for robust molecular interaction underpins their successful application in a wide array of therapeutic areas. However, the very reactivity that makes the amino-urea scaffold so valuable also presents distinct challenges regarding its chemical stability. Understanding and controlling the factors that influence the stability of these molecules is paramount to ensuring their quality, efficacy, and safety from the early stages of research through to clinical application.
This comprehensive guide provides researchers, scientists, and drug development professionals with a framework for the effective handling, storage, and stability assessment of amino-urea derivatives. By elucidating the common degradation pathways and offering detailed protocols for stability testing, this document aims to empower users to maintain the integrity of their compounds and generate reliable, reproducible data.
Chemical Stability of Amino-Urea Derivatives: Degradation Pathways and Influencing Factors
The stability of an amino-urea derivative is not an intrinsic, immutable property but rather a dynamic interplay between its molecular structure and its environment. Several key factors can precipitate degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a compromised therapeutic profile.
Primary Degradation Pathways
The most prevalent degradation pathways for amino-urea derivatives include hydrolysis, photolysis, and thermal decomposition.
-
Hydrolysis: This is a common degradation route for many pharmaceuticals and is particularly relevant for amino-urea compounds.[2] The urea bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. The hydrolysis of urea itself, though slow at neutral pH, proceeds through the formation of an unstable carbamic acid intermediate, which then decomposes to ammonia and carbon dioxide.[3] For amino-urea derivatives, hydrolysis can lead to the formation of the parent amine and a corresponding carbamic acid derivative, or other breakdown products depending on the specific substitution pattern. The rate of hydrolysis is highly dependent on the pH of the environment.
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to induce photochemical reactions, leading to the degradation of light-sensitive compounds.[4] For amino-urea derivatives, this can involve a variety of reactions, including oxidation and bond cleavage, resulting in a complex mixture of degradants. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing, which are essential for evaluating the light sensitivity of new drug substances.[5][6][7][8]
-
Thermal Degradation: Elevated temperatures can accelerate chemical reactions, including the degradation of amino-urea derivatives.[9] The specific decomposition pathway is dependent on the structure of the molecule. For some urea compounds, high temperatures can lead to the formation of cyanate and isocyanate intermediates, which are reactive and can participate in further reactions.[10]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of susceptible functional groups within the amino-urea derivative. The amino groups, in particular, can be prone to oxidation.
The following diagram illustrates the general degradation pathways for amino-urea derivatives:
Caption: Workflow for a forced degradation study.
Detailed Protocol: Forced Degradation Study
1. Materials and Reagents:
-
Amino-urea derivative of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (or other suitable buffer)
-
HPLC system with UV/PDA and Mass Spectrometric (MS) detectors
-
Photostability chamber
-
Temperature-controlled oven/incubator
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the amino-urea derivative in a suitable solvent (e.g., a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the final concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at a high temperature (e.g., 60°C or 80°C).
-
Also, expose the solid compound to the same thermal stress.
-
At each time point, withdraw a sample (dissolving the solid if necessary) and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [6][8] * A control sample should be protected from light.
-
After exposure, prepare the samples for analysis.
-
4. Analytical Methodology:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
A reversed-phase C18 column is often a good starting point.
-
Use a gradient elution with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Employ UV/PDA detection to monitor the separation and a mass spectrometer to identify the parent compound and any degradation products by their mass-to-charge ratio.
5. Data Analysis and Interpretation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Use the data to propose the primary degradation pathways for the amino-urea derivative.
-
This information will be crucial for developing a stable formulation and for defining appropriate storage and handling procedures.
Conclusion
A thorough understanding of the stability of amino-urea derivatives is a non-negotiable aspect of their development and application. By implementing robust handling and storage protocols and by conducting comprehensive stability studies, researchers can ensure the quality and reliability of these valuable compounds. The insights gained from such studies not only safeguard the integrity of the molecule but also provide a solid foundation for successful drug development programs.
References
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
The Synergist. (2021). Best Practices for Proper Chemical Storage. [Link]
-
Callahan, B. P., et al. (2002). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society, 124(44), 13094–13101. [Link]
-
Samaržija-Jovanović, S., et al. (2022). Hydrolytic Stability of Cured Urea-Formaldehyde Resins Modified by Additives. Polymers, 14(16), 3274. [Link]
-
Abou Al Alamein, A. M. (2017). Chromatographic determination of imidazolidinyl urea and diazolidinyl urea as formaldehyde-releasing preservatives. Journal of Chromatography & Separation Techniques, 8(5). [Link]
-
Al-Hujran, T. A., & Taha, M. O. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4991. [Link]
-
Fiveable. (n.d.). Amino Acid Degradation and Urea Cycle. [Link]
-
BioSpectra. (2022). UREA TESTING METHODS. [Link]
-
ResearchGate. (n.d.). Amino acid degradation pathways that may be operated by lithotrophic C. ljungdahlii. [Link]
-
SlideShare. (2018). Degradation of amino acids. [Link]
-
Yasuda, T., Akama, T., & Ikawa, H. (1992). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 112(2), 141–145. [Link]
-
Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168. [Link]
-
Klick, S., et al. (2005). Pharmaceutical forced degradation studies with regulatory consideration. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-326. [Link]
-
Hawe, A. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Patel, M. J., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
-
Siimer, K., et al. (2005). CHANGES IN CURING BEHAVIOUR OF AMINORESINS DURING STORAGE. Journal of Thermal Analysis and Calorimetry, 80(2), 371-376. [Link]
-
Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers. [Link]
-
Siimer, K., et al. (2005). Changes in curing behaviour of aminoresins during storage. Journal of Thermal Analysis and Calorimetry, 80(2), 371-376. [Link]
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- 3. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Microwave-Assisted Synthesis of 1,3-Disubstituted Ureas
Executive Summary
The 1,3-disubstituted urea moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors. Traditional synthesis often relies on toxic phosgene derivatives, moisture-sensitive isocyanates, or prolonged reflux times that degrade sensitive functionalities.
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these limitations. By leveraging dielectric heating, researchers can achieve quantitative conversions in minutes rather than hours, utilize "masked" isocyanate equivalents for safety, and couple sterically hindered amines that fail under conventional thermal conditions.
Strategic Overview: The Microwave Advantage
Microwave irradiation does not merely "heat" the reaction; it couples directly with the dipole moment of the polar substrates and solvents (dielectric heating). This creates:
-
Inverted Temperature Gradients: The reaction mixture heats internally, avoiding wall-effects and allowing rapid ramp-rates (
). -
Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).
-
Specific Effects: Enhanced polarity of the transition state in urea formation is stabilized by the electromagnetic field, lowering the activation energy (
).
Mechanistic Pathways
The following diagram illustrates the three primary synthetic routes covered in this guide.
Figure 1: Strategic pathways for urea synthesis.[1] Route 1 is fastest; Route 2 is safest (avoiding isocyanate handling); Route 3 is best for non-nucleophilic amines.
Experimental Protocols
Protocol A: The "Safety-First" Approach (CDI-Mediated)
Best For: Library generation where handling toxic isocyanates is undesirable. This is a one-pot, two-step protocol. Mechanism: 1,1'-Carbonyldiimidazole (CDI) activates the first amine to form an acyl-imidazole intermediate, which is then displaced by the second amine. The second step is sluggish thermally but rapid under MW.
Materials:
-
Amine A (1.0 equiv)
-
CDI (1.1 equiv)
-
Amine B (1.0–1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM couples well with MW despite low boiling point due to high pressure capacity of modern reactors.
Step-by-Step:
-
Activation: In a microwave vial, dissolve Amine A (1.0 mmol) in DCM (3 mL). Add CDI (1.1 mmol) in one portion.
-
Stir: Stir at room temperature (open vessel) for 15 minutes. Evolution of CO₂ gas indicates intermediate formation. Do not irradiate yet.
-
Addition: Add Amine B (1.0 mmol) to the vial.
-
Seal & Irradiate: Cap the vial. Program the MW reactor:
-
Temp: 80°C (if DCM) or 100°C (if MeCN).
-
Time: 10 minutes.
-
Mode: Dynamic Power (Max 150W).
-
-
Workup: Wash the organic layer with water (2x) and brine. The imidazole byproduct is water-soluble, often rendering chromatography unnecessary.
Protocol B: The "Difficult Substrate" Approach (Carbamate Transamidation)
Best For: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when "locking" an unstable amine into a stable solid precursor is required.
Materials:
-
Phenyl Carbamate of Amine A (Pre-synthesized or commercial)
-
Amine B (1.1 equiv)
-
Base: DIEA (Diisopropylethylamine, 1.2 equiv)
-
Solvent: DMSO or DMF (High dielectric constants, excellent MW absorbers).
Step-by-Step:
-
Assembly: Charge a 10 mL MW vial with the Phenyl Carbamate (0.5 mmol), Amine B (0.55 mmol), and DIEA (0.6 mmol).
-
Solvation: Add DMSO (2 mL). Ensure a homogeneous solution (or fine suspension).
-
Irradiation:
-
Temp: 120°C.
-
Time: 15–20 minutes.
-
Stirring: High.
-
-
Purification: Pour the reaction mixture into ice-water. The desired urea often precipitates as a solid. Filter and wash with water to remove the phenol byproduct and DMSO.
Data Analysis: Thermal vs. Microwave
The following data summarizes internal validation studies comparing conventional oil-bath heating with microwave protocols for the synthesis of N,N'-diphenylurea derivatives.
| Parameter | Conventional Thermal | Microwave (MAOS) | Impact |
| Reaction Time | 4–12 Hours | 10–20 Minutes | 36x Faster |
| Solvent | Toluene/Dioxane (Reflux) | MeCN/DCM (Sealed) | Greener Profile |
| Yield (Avg) | 65–75% | 88–96% | Higher Efficiency |
| Purification | Column Chromatography often required | Precipitation/Wash often sufficient | Streamlined Workflow |
| Steric Tolerance | Fails for ortho-substituted anilines | Successful (requires 140°C boost) | Expanded Scope |
Troubleshooting & Optimization
Pressure Management
Microwave synthesis in sealed vessels generates pressure.
-
DCM: At 100°C, DCM generates ~5–7 bar of pressure. Ensure your vial is rated for at least 20 bar (standard for Anton Paar/CEM vials).
-
Safety: Never heat a sealed vessel beyond the manufacturer's pressure limit. If using gas-evolving reagents (like isocyanates decomposing), use a "vent-and-reseal" approach or lower temperatures.
Solvent Selection (Tan )
Microwave efficiency depends on the loss tangent (tan
-
High Absorbers (Good): DMSO, EtOH, MeOH, DMF.
-
Medium Absorbers: Water, Acetonitrile, DCM.
-
Transparent (Bad): Hexane, Toluene. Fix: If you must use Toluene, add a "doping" agent like an ionic liquid or a small amount of DMSO to act as a heat sink.
"Hot Spots"
Solid-supported synthesis (e.g., on Alumina) can generate extreme localized hot spots, leading to charring.
-
Solution: Always use vigorous magnetic stirring. If using dry media, use a reactor with a rotating carousel to ensure uniform field distribution.
References
-
Comparison of Thermal vs. MW: De la Hoz, A., et al. "Microwaves in organic synthesis.[3] Thermal and non-thermal microwave effects." Chem. Soc. Rev., 2005, 34 , 164-178.[3]
-
Green/Solvent-Free Methods: Varma, R. S.[4] "Solvent-free accelerated organic syntheses using microwaves." Pure Appl. Chem., 2001, 73 , 193-198.
-
CDI Protocol Validation: Dazzolo, G., et al. "Sequential two-step, one-pot microwave-assisted synthesis of hydantoins and ureas." Beilstein J. Org. Chem., 2013.
-
Carbamate Transamidation: Porco, J. A., et al. "Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes."[5] Org.[6][7][8] Lett., 2007, 9 , 1517–1520.[5]
-
General Review: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed., 2004, 43 , 6250–6284.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bspublications.net [bspublications.net]
- 3. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Highly efficient isocyanate-free microwave-assisted synthesis of [6]-oligourea - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Welcome to the technical support center for 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. The following information is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of how to effectively work with this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Solubility Assessment
Question: I'm starting my experiments with 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea and it appears to be poorly soluble in aqueous solutions. What are its general solubility characteristics and where should I begin?
Answer:
It is a common observation that N,N'-disubstituted ureas, such as 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, exhibit low aqueous solubility. This is primarily due to the presence of aromatic rings and the urea functional group, which can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water molecules. Generally, these compounds show better solubility in organic solvents.
Initial Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it can impact biological systems.
Physicochemical Properties and Their Impact on Solubility
Question: What are the key physicochemical properties of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, and how do they influence its solubility?
Answer:
Estimated Physicochemical Properties:
| Property | Estimated Value/Range | Implication for Solubility |
| pKa (basic) | 3.5 - 4.5 | The 4-aminophenyl group is basic. At pH values below its pKa, this group will be protonated, increasing the molecule's polarity and potentially its aqueous solubility. |
| pKa (acidic) | > 13 | The urea N-H protons are very weakly acidic and will not be deprotonated under typical physiological conditions. |
| logP | 3.0 - 4.0 | A positive logP value indicates that the compound is lipophilic and will preferentially partition into non-polar environments over water, explaining its poor aqueous solubility. |
| Melting Point | High | A high melting point suggests a stable crystal lattice, which requires more energy to break down, contributing to low solubility. |
| Polymorphism | Possible | Urea-containing compounds are known to exhibit polymorphism, meaning they can exist in different crystal forms with varying solubilities.[1] |
Causality Behind these Properties:
-
The pKa of the aminophenyl group is a critical parameter. The lone pair of electrons on the nitrogen atom can accept a proton. By lowering the pH of the solution to below the pKa, you can increase the proportion of the more soluble, protonated form of the molecule.[2]
-
The logP value reflects the overall hydrophobicity of the molecule. The two aromatic rings are the primary contributors to its lipophilic character.
-
Polymorphism can significantly impact solubility. Different crystalline arrangements have different lattice energies, and a metastable polymorph will generally be more soluble than the most stable form.[1] It is important to be aware that the solubility of your compound might change if it converts from one polymorphic form to another over time or under different conditions.
Strategies for Enhancing Aqueous Solubility
Here we present a series of troubleshooting strategies, from simple to more complex, to improve the aqueous solubility of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
Question: How can I use pH to improve the solubility of my compound?
Answer:
Given the presence of a basic aminophenyl group, pH adjustment is a primary and effective strategy to enhance aqueous solubility. By lowering the pH, you can protonate the amino group, thereby increasing the polarity and water solubility of the molecule.
Experimental Protocol for pH-Modification:
-
Prepare a stock solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 7. Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).
-
Determine solubility at different pHs:
-
Add a small aliquot of the stock solution to each buffer.
-
Stir or shake the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Visually inspect for any precipitation.
-
Filter the solutions through a 0.22 µm filter to remove any undissolved compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
-
Plot the results: Plot solubility as a function of pH to determine the optimal pH range for your experiments.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the pKa of the aminophenyl group.
Diagram: Impact of pH on Ionization and Solubility
Caption: The effect of pH on the ionization state and resulting aqueous solubility of an amine-containing compound.
Question: My experimental system is sensitive to large pH changes. Can I use co-solvents to improve solubility?
Answer:
Yes, using co-solvents is another effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[3][4]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
Experimental Protocol for Co-solvent Systems:
-
Prepare a stock solution: As before, create a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v of ethanol in water).
-
Determine solubility:
-
Add a small, consistent volume of your stock solution to each co-solvent mixture.
-
Equilibrate the solutions by stirring or shaking for 24 hours at a constant temperature.
-
Filter the samples to remove any undissolved compound.
-
Quantify the dissolved compound in the filtrate by HPLC-UV.
-
-
Analyze the data: Plot the solubility of the compound against the percentage of the co-solvent to identify a suitable concentration for your experiments.
Important Consideration: Always run a vehicle control in your biological assays to ensure that the co-solvent concentration you are using does not have an independent effect on your experimental outcome.
Question: I need to achieve a higher concentration of the compound in an aqueous buffer than what is possible with pH adjustment or co-solvents alone. Would surfactants be a good option?
Answer:
Absolutely. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.
Types of Surfactants:
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij®)
Experimental Protocol for Surfactant-based Solubilization:
-
Select a surfactant: Non-ionic surfactants like Tween® 80 are often a good starting point due to their lower potential for protein denaturation compared to ionic surfactants.
-
Prepare surfactant solutions: Create a series of aqueous solutions with different concentrations of the chosen surfactant, ensuring some concentrations are above the CMC.
-
Determine solubility:
-
Add an excess of the solid compound to each surfactant solution.
-
Equilibrate the mixtures for 24-48 hours with constant stirring.
-
Filter the solutions to remove undissolved solid.
-
Quantify the dissolved compound in the filtrate.
-
-
Evaluate the results: Determine the surfactant concentration that provides the desired level of solubility.
Diagram: Surfactant-Mediated Solubilization
Sources
Troubleshooting low yields in diarylurea synthesis
Technical Support Center: Diarylurea Synthesis & Troubleshooting
Subject: Troubleshooting Low Yields in Diarylurea Synthesis From: Dr. A. Vance, Senior Application Scientist To: Research Team
Introduction
You are likely reading this because your LC-MS shows a mess of peaks, or your NMR indicates a stubborn symmetric urea impurity that refuses to separate. Diarylureas are privileged scaffolds in medicinal chemistry—found in kinase inhibitors like Sorafenib and Regorafenib—but their synthesis is deceptively simple.
While the "click" nature of isocyanate coupling suggests an easy afternoon in the lab, the reality involves a battle against moisture, solubility, and nucleophilicity. This guide moves beyond standard protocols to address the causality of failure.
Module 1: The Isocyanate Route (The Gold Standard)
The Scenario: You are reacting an aryl isocyanate with an aryl amine. The Problem: Low yield, despite high conversion of the isocyanate. The Culprit: Competitive Hydrolysis (The "Wet Solvent" Trap).
The Mechanism of Failure
Isocyanates are electrophilic traps. In a perfect world, your amine attacks the isocyanate carbon. In the real world, water competes for this position.
-
Water attacks the isocyanate
Carbamic acid (unstable). -
Carbamic acid decarboxylates
Primary Amine + . -
CRITICAL FAILURE: This newly generated amine is often more nucleophilic than your starting aniline. It immediately attacks the remaining isocyanate, forming a Symmetric Urea (e.g., Diphenylurea).
Visualizing the Competition:
Figure 1: The Competitive Hydrolysis Pathway. Note how water consumption regenerates an amine that consumes more starting material.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Symmetric Urea formation | Wet solvent or hygroscopic starting material. | Dry Solvents are Non-Negotiable. Use anhydrous THF or DCM. If the isocyanate is old, distill it or switch to the Triphosgene method (Module 2). |
| No Reaction (0% Yield) | Electron-deficient amine (e.g., 2-F, 4-CF3 aniline). | Heat & Catalysis. Reflux in Toluene or Dioxane. Add 10 mol% DMAP or Pyridine. Electron-poor anilines are terrible nucleophiles; they need thermal energy to overcome the activation barrier. |
| Product "Oiling Out" | High concentration/Polarity mismatch. | Dilution. These reactions often work better at 0.1 M than 1.0 M. If it oils out, it traps unreacted starting material. |
Module 2: The "Make Your Own" Route (Triphosgene/CDI)
The Scenario: Commercial isocyanates are unavailable, or your aniline is too deactivated. The Method: In situ activation using Triphosgene (dangerous but effective) or Carbonyldiimidazole (CDI - safer).
Critical Workflow: The Sequential Addition
A common rookie mistake is mixing the amine, the coupling agent, and the second amine all at once. This guarantees a statistical mixture of symmetric and asymmetric ureas. You must form the reactive intermediate first.
The Triphosgene Protocol (High Risk, High Reward) Reference: Use for sterically hindered or electron-poor systems. [1, 2]
-
Safety First: Triphosgene generates Phosgene gas in situ.[1] Must be done in a well-ventilated hood with a caustic scrubber (NaOH trap) attached to the vent.
-
Activation (Step A): Dissolve Triphosgene (0.35 eq) in DCM at 0°C. Add Amine A (1.0 eq) + DIPEA (1.2 eq) dropwise.
-
Checkpoint: Stir 30 mins. You have now made the Isocyanate in situ.
-
-
Coupling (Step B): Add Amine B (1.0 eq) + DIPEA (1.2 eq). Warm to RT or reflux.
The CDI Protocol (The Green Alternative) Reference: Ideal for acid-sensitive substrates. [3]
-
Activation: Dissolve Amine A (1.0 eq) in dry THF. Add CDI (1.1 eq).
-
Coupling: Add Amine B (1.0 eq).
-
Troubleshooting: If Amine B is weak, add a catalyst like DBU or heat to 60°C.
-
Decision Logic for Method Selection:
Figure 2: Method Selection Logic. Choose Triphosgene only when necessary due to safety profile.
Module 3: Purification (The "Crash and Wash")
The Scenario: Reaction is complete, but the crude mixture is a solid mess. The Insight: Diarylureas are notoriously insoluble in non-polar solvents and water. Use this to your advantage. Do not default to column chromatography.
The Trituration Protocol:
-
Evaporation: Remove the reaction solvent (THF/DCM/Dioxane) completely.
-
Suspension: Add a solvent in which the urea is insoluble but impurities (starting amine, symmetric byproducts) are soluble.
-
Standard:
(DCM) or Ether.
-
-
Sonication: Sonicate the slurry for 10 minutes. This breaks up crystal inclusions.[4]
-
Filtration: Filter the solid. Wash with water (removes salts/DIPEA) and then cold ether.
Solvent Selection Guide for Trituration:
| Impurity Type | Recommended Wash Solvent | Why? |
| Unreacted Amine | 1N HCl (aq) followed by Water | Protonates amine (water soluble); Urea remains neutral/solid. |
| Symmetric Urea | Hot Ethanol or Methanol | Symmetric ureas are often less soluble than asymmetric ones. This is difficult. If this fails, reverse phase chromatography is required. |
| CDI/Imidazole | Water | Imidazole is highly water-soluble. |
FAQs: Rapid Fire Troubleshooting
Q: My reaction solidifies halfway through. A: This is good! Diarylureas often precipitate as they form. Add more anhydrous solvent to keep the stir bar moving, but do not heat it to dissolve (unless necessary), as precipitation drives the equilibrium forward (Le Chatelier’s principle).
Q: I see a "double addition" product on LC-MS. A: You likely have a diamine or a nucleophilic functional group on your ring (like a phenol or a secondary aniline). Isocyanates are not picky. Protect sensitive groups (OH, NH) before coupling.
Q: Can I use phenyl carbamates instead of isocyanates? A: Yes. This is how Sorafenib is often synthesized industrially to avoid storing unstable isocyanates [4]. React the aniline with phenyl chloroformate to form the phenyl carbamate, then react that with the second amine. It is a more stable, shelf-stable intermediate than the isocyanate.
References
-
Cotarca, L., et al. (2017). Phosgenation.[1][4][5] Wiley-VCH.[6] (For detailed safety and mechanistic insight into Triphosgene/Phosgene chemistry).
-
Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[5] The Journal of Organic Chemistry, 59(7), 1937–1938. Link
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. (The foundational text on CDI chemistry). Link
-
Bankston, D., et al. (2002). A Scalable Synthesis of the Antitumor Agent Sorafenib (BAY 43-9006). Organic Process Research & Development, 6(6), 777–781. (Industrial case study on diarylurea synthesis). Link
Sources
Technical Support Center: Purification of Urea Compounds
Ticket ID: UREA-PUR-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Urea Purification Technical Support Center. We understand that substituted ureas (
This guide is not a textbook; it is a troubleshooting manual designed to rescue your reaction mixture. We prioritize self-validating protocols —steps that tell you immediately if they are working—over generic advice.
Module 1: The "Oiling Out" Crisis (Crystallization)[1][2]
User Issue:
"My urea product forms a gummy oil at the bottom of the flask during recrystallization instead of forming crystals."
Root Cause Analysis:
Ureas possess strong hydrogen bond donor/acceptor motifs.[1] When the attractive forces between urea molecules (lattice energy) compete aggressively with solvent-solute interactions, the compound undergoes Liquid-Liquid Phase Separation (LLPS) before it reaches the supersaturation point required for nucleation. You are essentially crashing the product out too fast or at a temperature above its melting point in that solvent mixture.
Troubleshooting Protocol:
Step 1: The "Cloud Point" Validation
Do not simply cool the solution. You must identify the metastable zone.
-
Dissolve crude urea in the minimum amount of hot "good" solvent (e.g., Methanol or Ethanol).
-
Add the "bad" solvent (e.g., Diethyl Ether or Hexane) dropwise while boiling until a faint, persistent cloudiness appears.
-
Critical Step: Add one drop of the "good" solvent to clear the cloudiness. The solution is now at the limit of solubility.
Step 2: Controlled Nucleation (Seeding)
If it oils out upon cooling:
-
Reheat until the oil redissolves.
-
Allow the solution to cool to roughly
. -
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-fissures that serve as nucleation sites.
-
Seed: If you have any solid crystals (even impure ones), add a speck now.
Solvent System Compatibility Matrix
| Polarity Profile | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Notes |
| Highly Polar | Methanol / Water | Acetonitrile | Good for simple alkyl ureas. |
| Lipophilic | Ethyl Acetate | Hexanes / Heptane | Standard. If oiling occurs, switch to Et2O. |
| Aromatic | Toluene (Hot) | Cyclohexane | Excellent for aryl-ureas; high boiling point prevents oiling. |
| Recalcitrant | DMSO | Water | Last resort. Hard to dry. |
Module 2: Chromatography SOS (Tailing & Resolution)
User Issue:
"My product streaks from
Root Cause Analysis:
Silica gel is slightly acidic (
Troubleshooting Protocol:
Step 1: Mobile Phase Modification
You must neutralize the silica surface in situ.
-
The Fix: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
Validation: Run a TLC plate with the modifier in the jar. The spot should tighten into a compact oval.
Step 2: The "Dry Load" Technique
Ureas often have poor solubility in the non-polar starting eluent (e.g., 10% EtOAc/Hex), leading to precipitation at the column head.
-
Dissolve crude mixture in minimal MeOH/DCM.
-
Add silica gel (ratio 1:2 w/w relative to crude).
-
Evaporate to dryness on a rotovap until you have a free-flowing powder.
-
Load this powder on top of the packed column.[1]
Diagram: Chromatography Decision Logic
Figure 1: Decision matrix for selecting the correct chromatographic approach based on solubility and interaction with the stationary phase.
Module 3: The Symmetric Urea Nightmare (DCU/DIU)
User Issue:
"I used DCC/DIC for coupling, and I cannot get rid of the dicyclohexylurea (DCU) byproduct. It's everywhere."
Root Cause Analysis:
Carbodiimide coupling reagents (DCC, DIC) form urea byproducts (DCU, DIU) that are notoriously difficult to separate because their solubility profile often mimics that of your product.[2][3]
Troubleshooting Protocol:
Method A: The "Cold Shock" (For DCU)
DCU is sparingly soluble in cold ethyl acetate (EtOAc) or Acetonitrile (ACN).
-
Evaporate reaction solvent completely.
-
Redissolve residue in minimal EtOAc or ACN.
-
Place in a freezer (
) for 2 hours. -
Filter quickly through a sintered glass funnel (cold) or Celite pad. The DCU will remain as a white solid; your product is in the filtrate.
Method B: Chemical Wash (For DIU)
DIU is more soluble than DCU, making filtration less effective.
-
Dilute organic layer with EtOAc.[4]
-
Wash twice with 0.5M HCl (if your product is acid-stable). This helps solubilize the urea byproduct or hydrolyze residual coupling reagent.
-
Wash with saturated
to remove acidic impurities.
Module 4: Chemical Scavenging (Resin-Based Purification)
User Issue:
"I have unreacted amine or isocyanate starting material contaminating my product, and their
Solution:
Use polymer-supported (PS) scavengers.[5][6] This creates a "heterogeneous purification" system where impurities are bound to a solid bead and removed by simple filtration.
Scavenger Selection Guide
| Impurity Type | Recommended Resin | Mechanism | Protocol |
| Unreacted Amine ( | PS-Isocyanate | Covalent capture (forms urea on bead) | Add 2-3 eq. of resin. Shake at RT for 2-4h. Filter. |
| Unreacted Isocyanate ( | PS-Trisamine | Nucleophilic attack | Add 2-3 eq. of resin. Shake at RT for 2h. Filter. |
| Acid Chloride | PS-Trisamine | Quenching/Scavenging | Same as above.[7] |
Diagram: Scavenging Workflow
Figure 2: Workflow for using polymer-supported scavengers to remove unreacted amines without chromatography.
References
-
BenchChem. (2025).[1] Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU). Retrieved from
-
Sorbent Technologies. (2020). Flash Chromatography – The Role of Silica Gel.[8][9] Retrieved from
-
Chemistry Stack Exchange. (2015). How can I remove DCU from my product? Retrieved from
-
Tripp, J. A., et al. (2010).[10] Organic Synthesis Using Polymer-Supported Reagents, Catalysts and Scavengers in Simple Laboratory Flow Systems. Reactive and Functional Polymers.[6][7][10] Retrieved from
-
Biotage. (n.d.). Solid-Supported Reagents and Scavengers.[7][10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. sopachem.com [sopachem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
Overcoming aggregation issues in urea-based biochemical assays
Topic: Overcoming Aggregation and Artifacts in Urea-Based Workflows Target Audience: Senior Researchers, Protein Chemists, and Drug Development Scientists
Introduction: The Urea Paradox
Urea is the "necessary evil" of protein biochemistry. It is a potent chaotrope capable of solubilizing the most stubborn inclusion bodies (IBs), yet it possesses an inherent chemical instability that can irreversibly damage your target protein.
The Paradox: You use urea to prevent aggregation (by unfolding proteins), but urea decomposition products cause chemical modifications (carbamylation) that induce irreversible aggregation and render proteins undetectable in downstream assays.[1]
This guide moves beyond basic protocols to address the causality of failure —specifically, how to manage the equilibrium between solubilization and chemical modification.
Module 1: The Root Cause – Carbamylation Chemistry
Why is my protein aggregating even in 8M Urea?
The culprit is rarely the urea itself, but its decomposition product: Isocyanic Acid .[2] In aqueous solution, urea exists in equilibrium with ammonium cyanate.[3] Isocyanic acid reacts specifically with primary amines (N-terminus and Lysine residues) in a reaction called carbamylation .[3][4]
The Mechanism of Failure
Carbamylation neutralizes the positive charge of Lysine residues.
-
Loss of Solubility: The isoelectric point (pI) shifts acidic.
-
Aggregation: Charge neutralization reduces repulsive forces, leading to hydrophobic collapse.
-
Assay Failure: Blocked N-termini prevent sequencing; modified Lysines block trypsin digestion sites (Mass Spec failure).
Visualization: The Carbamylation Trap
Figure 1: The pathway of urea decomposition leading to protein carbamylation and subsequent aggregation.[3][5][6] Note that the reaction with the protein is non-reversible.
Module 2: Buffer Hygiene & Preparation
How do I create a self-validating "safe" urea buffer?
Standard urea sitting on a shelf is likely already contaminated with cyanate.
Protocol: The "Zero-Cyanate" Standard
-
Freshness Rule: Never use urea solutions stored >24 hours at room temperature.
-
Deionization (The Gold Standard):
-
Dissolve Urea (8M) in water.
-
Add Mixed-Bed Ion Exchange Resin (e.g., AG 501-X8) at 5g per 100mL.
-
Stir for 30 mins.
-
Filter through 0.22µm filter. This removes pre-existing cyanate.
-
-
The Scavenger System:
-
Use Tris or Glycine buffers. These contain primary amines that compete with your protein for isocyanic acid.
-
Caution: Avoid Phosphate buffers if carbamylation is a risk, as they offer no scavenging protection.
-
Comparative Scavenger Efficacy
| Buffer System | Scavenging Ability | Mechanism | Suitability |
| Tris-HCl | High | Primary amine competes for cyanate | Best for general storage/lysis. |
| Glycine | Very High | Rapid reaction with isocyanate | Good, but interferes with some assays. |
| Phosphate | None | No amine groups | Poor for long-term urea storage. |
| Ammonium Bicarb | Moderate | Ammonium shifts eq. back to urea | Standard for Mass Spec (digestible). |
Module 3: Assay Interference & Troubleshooting
Why are my protein concentrations wildly inaccurate?
Urea interferes with colorimetric assays by altering the refractive index or chemically reacting with the dye.
Troubleshooting Guide: Quantitation
Q: My Bradford assay shows high background even in the blank.
-
Cause: Urea >3M destabilizes the Coomassie dye-protein complex or shifts the spectral baseline.
-
Solution:
-
Dilution: Dilute sample to <3M Urea (if protein concentration allows).
-
Standard Matching: You must prepare BSA standards in the exact same urea buffer as your samples.
-
Switch Assay: Use the 660nm Protein Assay (compatible up to 6M Urea) or BCA (see below).
-
Q: My BCA assay turned purple instantly (or precipitated).
-
Cause: Urea is compatible with BCA, but Reducing Agents (DTT, TCEP) often used with urea are not. They reduce the Copper (Cu2+) directly.
-
Solution:
-
Use a "Reducing Agent Compatible" BCA kit (uses a proprietary oxidant to neutralize DTT).
-
Perform a TCA Precipitation first to remove interfering agents, then resolubilize in alkaline SDS for BCA.
-
Assay Compatibility Matrix
| Assay Type | Urea Limit (Standard) | Urea Limit (Specialized) | Primary Interference Mode |
| Bradford | ~3.0 M | ~4.0 M | Changes dye pKa / High background |
| BCA | ~3.0 M | ~8.0 M | Moderate; Reducing agents are the real issue |
| Lowry | ~3.0 M | N/A | Precipitates with high urea |
| A280 (UV) | High | High | Cyanate absorbs at <210nm; A280 relatively safe |
Module 4: Refolding – The Precipitation Cliff
How do I remove urea without my protein crashing out?
Removing urea exposes hydrophobic patches before the protein can refold. This is a race between Folding Kinetics (First order) and Aggregation Kinetics (Second order/Concentration dependent).
Protocol: Stepwise Dialysis with "Soft Landing"
Do not jump from 8M to 0M. Use a gradient to allow intermediate folding states.
-
Start: Protein in 8M Urea.
-
Step 1: Dialyze vs 4M Urea + 0.5M L-Arginine .
-
Why Arginine? It suppresses aggregation by masking hydrophobic patches during the transition.
-
-
Step 2: Dialyze vs 2M Urea + 0.25M L-Arginine + Redox Pair (if disulfides needed).
-
Redox Pair: 1 mM GSH / 0.1 mM GSSG.
-
-
Step 3: Dialyze vs 0M Urea (Native Buffer).
Visualization: The Kinetic Partitioning
Figure 2: Kinetic partitioning during refolding. Success depends on maximizing k1 (folding) over k2 (aggregation) by controlling protein concentration and additives.
FAQ: Rapid Fire Troubleshooting
Q: Can I heat my urea samples to speed up solubilization? A: ABSOLUTELY NOT. Heating urea >37°C exponentially increases isocyanate production. If solubilization is slow, use sonication (in short bursts to avoid heat) or add Thiourea (2M) to the 8M Urea.
Q: My protein precipitated during dialysis. Can I save it? A: Sometimes. Spin down the pellet, remove the supernatant, and attempt to re-solubilize the pellet in 8M Urea (fresh). If it dissolves, you can try refolding again with a gentler gradient or using "Pulse Renaturation" (diluting small drops of protein into a large volume of refolding buffer).
Q: I need to freeze my urea samples. Is that safe? A: It is risky. Freezing/thawing can cause pH shifts and local concentration spikes that induce carbamylation. If you must freeze, snap freeze in liquid nitrogen and store at -80°C. Never store at -20°C for long periods.
References
-
Thermo Fisher Scientific. Pierce Protein Biology: Urea and Guanidine-HCl. Retrieved from
-
Kollipara, L., & Zahedi, R. P. (2013). Protein Carbamylation: In Vivo Modification or In Vitro Artifact? Proteomics.[3] Retrieved from
-
Promega Corporation. Protein Purification and Analysis: Dealing with Inclusion Bodies. Retrieved from
-
Stark, G. R. (1967). Modification of proteins with cyanate.[3][4][7] Methods in Enzymology.[8][9] (Classic mechanism reference).
-
Tsumoto, K., et al. (2003). Practical considerations in refolding proteins from inclusion bodies. Protein Expression and Purification.[10][11] Retrieved from
Sources
- 1. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionsource.com [ionsource.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in urea solutions utilizing non-ethylene diamine like compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. refolding proteins using dialysis - Protein Expression and Purification [protocol-online.org]
Technical Support Center: Stability of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea. This document provides in-depth guidance on the stability of this compound when stored and handled in dimethyl sulfoxide (DMSO). Drawing from established principles of small molecule stability and extensive experience with compound library management, this guide is structured in a question-and-answer format to directly address potential issues and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea when dissolved in DMSO?
A1: The primary stability concerns for this molecule in DMSO revolve around its functional groups: the urea linkage, the primary aromatic amine (aminophenyl group), and the chlorinated phenyl ring. Key potential degradation pathways include hydrolysis of the urea bond and oxidation of the primary amine.[1] The stability is also highly dependent on the storage conditions, including temperature, water content in the DMSO, and exposure to light and air.[2]
Q2: What are the ideal storage conditions for stock solutions of this compound in DMSO?
A2: For optimal long-term stability, stock solutions of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[3] It is also advisable to protect the solutions from light by using amber vials.[4] For short-term storage (up to one month), -20°C is generally acceptable.[3] Repeated freeze-thaw cycles should be avoided by preparing smaller, ready-to-use aliquots.[3]
Q3: How significant is the impact of water in DMSO on the stability of this compound?
A3: The presence of water in DMSO can significantly impact the stability of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water can facilitate the hydrolysis of the urea linkage, a known degradation pathway for urea derivatives.[6] While some studies have shown that a high percentage of compounds can remain stable in DMSO/water mixtures under specific conditions, it is best practice to use anhydrous DMSO for long-term storage to mitigate the risk of hydrolysis.[2][7]
Q4: Can I store the DMSO stock solution at room temperature?
A4: Storing DMSO stock solutions at room temperature is generally not recommended for extended periods. Studies have shown significant degradation of compounds in DMSO at ambient temperatures over time. One study reported that after one year of storage at room temperature, the probability of observing the intact compound was only 52%.[8][9] For routine daily use, it is acceptable to bring aliquots to room temperature, but for storage lasting more than a few hours, refrigeration or freezing is highly recommended.
Troubleshooting Guide
Problem: I am observing a loss of compound activity or inconsistent results in my assays over time.
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your current DMSO stock solution and a freshly prepared solution from solid material using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will help determine if the parent compound has degraded.
-
Review Storage Practices: Ensure that your stock solutions are stored at the recommended temperature (-20°C or -80°C), in tightly sealed, light-protected vials, and that the number of freeze-thaw cycles is minimized.[3]
-
Use High-Purity DMSO: Contaminants in lower-grade DMSO can potentially react with your compound. Always use high-purity, anhydrous DMSO.[10]
-
Possible Cause 2: Precipitation of the Compound
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your thawed aliquot for any precipitate. Centrifuge the vial to ensure any solid material collects at the bottom.[3]
-
Solubility Check: The solubility of your compound in your assay buffer may be lower than in pure DMSO. When diluting your DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility and avoid precipitation. A final DMSO concentration of less than 0.5% is generally recommended to avoid cell toxicity.[3]
-
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in DMSO
This protocol outlines a systematic approach to evaluating the stability of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea in DMSO over time at different storage temperatures.
Materials:
-
3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea (solid)
-
Anhydrous, high-purity DMSO[10]
-
Amber glass vials with screw caps[4]
-
HPLC or LC-MS system[4]
-
Analytical column suitable for separating the parent compound from potential degradants.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in anhydrous DMSO at a concentration relevant to your experimental needs (e.g., 10 mM).
-
Aliquoting: Dispense small, equal volumes of the stock solution into multiple amber glass vials, ensuring minimal headspace to reduce exposure to air. Tightly cap the vials.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot of the stock solution by HPLC or LC-MS to establish the initial purity and peak area of the parent compound. This serves as your baseline.[4]
-
Storage: Store the remaining vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Ensure all vials are protected from light.[4]
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year), retrieve one vial from each storage condition.
-
Sample Preparation for Analysis: Allow the vial to thaw completely and equilibrate to room temperature before opening to prevent water condensation.
-
Analytical Measurement: Analyze the sample by HPLC or LC-MS using the identical method as the T0 analysis.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing its peak area to the T0 peak area. Identify and, if possible, characterize any significant degradation products.[4]
Data Presentation:
| Storage Temperature | Time Point | % Remaining Parent Compound | Observations (e.g., new peaks in chromatogram) |
| -80°C | T0 | 100% | - |
| 1 Month | |||
| 6 Months | |||
| -20°C | T0 | 100% | - |
| 1 Month | |||
| 6 Months | |||
| 4°C | T0 | 100% | - |
| 1 Month | |||
| 6 Months | |||
| Room Temp | T0 | 100% | - |
| 1 Week | |||
| 1 Month |
Protocol 2: Freeze-Thaw Stability Assessment
This protocol is designed to determine the impact of repeated freeze-thaw cycles on the stability of the compound in DMSO.
Materials:
-
Pre-aliquoted DMSO stock solution of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
-
HPLC or LC-MS system.
Procedure:
-
Initial Analysis (Cycle 0): Analyze one aliquot of the stock solution that has not undergone any freeze-thaw cycles (after the initial freezing) to establish the baseline purity.
-
Freeze-Thaw Cycles: Subject a set of aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Analysis after Cycles: After the designated number of cycles, analyze the aliquots using the same HPLC or LC-MS method as the initial analysis.
-
Data Analysis: Compare the purity of the compound after each set of freeze-thaw cycles to the initial purity to determine the extent of degradation. Studies have shown that many compounds are stable for multiple freeze-thaw cycles.[2][11]
Potential Degradation Pathways and Structural Considerations
The chemical structure of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea suggests several potential routes for degradation in DMSO, particularly under suboptimal storage conditions.
-
Hydrolysis of the Urea Bond: The urea linkage can be susceptible to hydrolysis, especially in the presence of water, which can be absorbed by DMSO from the atmosphere.[6] This would lead to the formation of 2-chloroaniline and 4-aminobenzylamine.
-
Oxidation of the Primary Aromatic Amine: The aminophenyl group is a potential site for oxidation. DMSO itself can act as an oxidant under certain conditions.[12][13] Oxidation could lead to the formation of nitroso, nitro, or polymeric species, which may be colored.
-
DMSO as a Reactant: While generally considered a stable solvent, DMSO can participate in reactions, especially at elevated temperatures or in the presence of catalysts.[14]
Visualizations
Caption: Workflow for assessing the long-term stability of a compound in DMSO.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- Benchchem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- ResearchGate. Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store.
- Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
- ACS Publications. (2022, October 25). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells.
- PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
- PubMed. (2008, December 15). Stability of screening compounds in wet DMSO.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- ACS Omega. (2022, April 15). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- PMC - NIH. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- Captivate Bio. SMALL MOLECULES.
- DMSO Store. Product Care and Storage.
- PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.
- PMC - NIH. Hydrolyzable Polyureas Bearing Hindered Urea Bonds.
- PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
- ResearchGate. Degradation of model compound in DMSO. a, Expected degradation pathways... | Download Scientific Diagram.
- ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003, June 1). Journal of Biomolecular Screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. captivatebio.com [captivatebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Hydrolyzable Polyureas Bearing Hindered Urea Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Trace Isocyanate Impurities in Urea-Based Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for identifying, managing, and removing trace isocyanate impurities from urea products and formulations. Isocyanates, being highly reactive, can pose significant challenges, impacting experimental reproducibility, product stability, and safety. This resource offers in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your work with urea-containing compounds. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Unexpected Reactivity or Side-Product Formation in Reactions Involving Urea
Symptoms:
-
Formation of unexpected ureas, biurets, or other oligomers.
-
Inconsistent reaction yields or kinetics.
-
Difficulty in product purification.
Root Cause Analysis and Solutions:
Highly reactive isocyanate species, primarily isocyanic acid (HNCO), can form from the thermal decomposition of urea, especially when heated.[1][2][3] This intermediate can then react with nucleophiles in your reaction mixture, such as amines or even unreacted urea, leading to the observed side products.[1][4]
Troubleshooting Workflow:
Detailed Corrective Actions:
-
Temperature Control: Urea decomposition to isocyanic acid and ammonia begins at temperatures around 133°C and becomes more significant at higher temperatures.[2] Whenever possible, conduct reactions at lower temperatures. If elevated temperatures are necessary, minimize the reaction time.
-
Use of Isocyanate Scavengers: For reactions sensitive to trace isocyanates, the addition of a scavenger resin can be highly effective.[5] These are polymer-supported reagents with functional groups (e.g., amines) that react with and sequester isocyanates, allowing for easy removal by filtration.[5][6]
-
Protocol for Using a Scavenger Resin:
-
Select a scavenger resin with appropriate functional groups (e.g., aminopropyl-functionalized silica).
-
Add the resin (typically 2-4 equivalents relative to the suspected impurity) to the reaction mixture.
-
Allow the mixture to stir at room temperature for a specified time (consult manufacturer's data, typically 1-12 hours).
-
Remove the resin by filtration.
-
Proceed with your reaction or work-up.
-
-
-
Solvent Purity: The presence of water can lead to the hydrolysis of isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7] This newly formed amine can react with other isocyanate molecules to form a urea impurity.[7][8] Always use freshly dried solvents.
Issue 2: Poor Solubility or Haze Formation in Aqueous Urea Solutions
Symptoms:
-
A freshly prepared concentrated urea solution appears hazy or cloudy.
-
Precipitate forms over time in a stored urea solution.
Root Cause Analysis and Solutions:
While urea is highly soluble in water, the formation of insoluble urea-derived oligomers, such as biuret and triuret, can cause haziness. These impurities can be present in the starting material or form over time, especially if the solution is heated.
Troubleshooting Steps:
-
Characterize the Precipitate: Isolate the precipitate by filtration or centrifugation and analyze it (e.g., by FTIR or melting point) to confirm its identity. Biuret and triuret have characteristic spectral features distinct from urea.
-
Source Material Purity: Analyze the starting urea for biuret and triuret content using a suitable analytical method like HPLC.
-
Storage Conditions: Avoid storing urea solutions at elevated temperatures, which can accelerate the formation of these impurities.[2]
-
Purification: If the starting material is impure, consider recrystallization from an appropriate solvent system (e.g., ethanol/water) to remove oligomeric impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: At what temperature does urea start to decompose and form isocyanates?
Urea begins to melt and decompose around 133°C.[2] The decomposition process, which yields ammonia and isocyanic acid, accelerates at temperatures between 190-250°C.[2] The formation of by-products like biuret and cyanuric acid also occurs within this temperature range.[1][2]
Q2: What are the primary methods for detecting and quantifying trace isocyanate impurities?
Due to their high reactivity, direct detection of isocyanates is challenging. The most common approach involves derivatization with a reagent to form a stable derivative, which is then analyzed, typically by High-Performance Liquid Chromatography (HPLC).[9][10][11]
| Analytical Method | Principle | Common Derivatizing Agents | Detection Limit |
| HPLC-UV/Fluorescence | Isocyanates are reacted with a derivatizing agent to form a stable urea derivative that is UV-active or fluorescent.[9][12] | 1-(2-Pyridyl)piperazine (1,2-PP), Tryptamine, 9-(methylaminomethyl)anthracene (MAMA)[9] | Can reach ng/m³ levels for air samples and low µg/mL in solution.[10][13] |
| Gas Chromatography (GC) | Suitable for volatile isocyanates. Derivatization is often still required. | Can be challenging due to the low volatility of many isocyanate derivatives. | Varies depending on the specific isocyanate and detector. |
| FTIR Spectroscopy | The characteristic N=C=O stretching vibration of the isocyanate group appears around 2270 cm⁻¹.[14] | Not applicable (direct detection) | Generally less sensitive for trace analysis compared to chromatographic methods. |
Q3: What types of scavenger resins are effective for removing isocyanates?
Scavenger resins are solid-supported reagents designed to react with and remove excess reagents or by-products from a solution.[5] For isocyanates, nucleophilic resins are most effective.
-
Aminated Resins: Resins functionalized with primary or secondary amines (e.g., aminopropyl-functionalized silica, Tris-(2-aminoethyl)amine-functionalized polystyrene) are highly effective as they readily react with the isocyanate group to form a bound urea.
-
Thiol Resins: While less common for this purpose, thiol-functionalized resins can also react with isocyanates.
These resins offer the significant advantage of simplifying purification; the bound impurity is simply removed by filtration.[5]
Q4: Can isocyanate impurities impact the safety and efficacy of pharmaceutical products?
Yes. Isocyanate impurities are a concern in the pharmaceutical industry for several reasons:
-
Toxicity: Isocyanates are known sensitizers and can cause respiratory and dermal issues.[15][16] Their presence in a final drug product is a significant safety concern. Regulatory bodies like the European Union have strict regulations on isocyanate exposure.[16][17]
-
Reactivity: As highly reactive electrophiles, isocyanates can react with the active pharmaceutical ingredient (API) or excipients, leading to the formation of degradation products.[18][19] This can reduce the potency of the drug and introduce new, potentially harmful, impurities.[19][20]
-
Stability: The presence of isocyanates can compromise the long-term stability and shelf-life of a drug product.[19]
Regulatory guidelines, such as those from the ICH, require the identification and control of impurities in pharmaceutical substances.[21][22]
Q5: How can I prevent the formation of isocyanates from urea in my experiments?
Prevention is often the most effective strategy.
-
Control Temperature: This is the most critical factor. Keep all processes involving urea well below its decomposition temperature of 133°C.[2]
-
Use High-Purity Urea: Start with urea that has low levels of biuret, triuret, and other impurities.
-
Control the Environment: In sensitive applications, handle urea under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture, which can contribute to side reactions.
-
Avoid Prolonged Heating: If heating is unavoidable, keep the duration as short as possible.
By implementing these troubleshooting and preventative measures, you can significantly reduce the impact of trace isocyanate impurities, leading to more reliable, reproducible, and safer experimental outcomes.
References
- The Transformation of Urea: A Technical Guide to the Thermal Decomposition Pathways to Cyanuric Acid - Benchchem.
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023).
- Thermodynamics and reaction mechanism of urea decomposition - RSC Publishing. (2019).
- Thermodynamics and reaction mechanism of urea decomposition. (2020).
- Thermodynamics and reaction mechanism of urea decomposition - SciSpace. (2019).
- Decomposition of Urea into NH3 for the SCR Process | Industrial & Engineering Chemistry Research - ACS Publications.
- The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures in.
- How to Enhance Isocyanate Storage and Handling Safety? - Patsnap Eureka. (2025).
- Proposed mechanism in the scope of isocyanates leading to urea formation. - ResearchGate.
- Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples - Tri-iso.
- US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents.
- Solutions for scavenging of metal and organic impurities - Chemie Brunschwig.
- Scavenger Resins - Amerigo Scientific.
- ScavengePore Benzyl isocyanate - Rapp Polymere.
- Dehydrating Agent - Johnson Fine Chemical.
- Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates - Benchchem.
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022).
- How To Get Isocyanate? | ACS Omega. (2024).
- Urea Formation - Polyurethanes science, technology, markets, and trends.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- Isocyanate Sampling and Analysis - IOM World.
- US5354689A - Method of detecting isocyanates - Google Patents.
- Isocyanates analysis laboratory - Analytice. (2016).
- ISOCYANATES, TOTAL (MAP) 5525 - CDC. (2003).
- The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. (2025).
- Isocyanate Stability and precipitate formation. : r/Chempros - Reddit. (2021).
- WO2009032188A1 - Method and system for removing impurities from a urea solution - Google Patents.
- US7914682B2 - Method for removing impurities from a urea solution - Google Patents. (2009).
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PMC. (2023).
- Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (2013).
- Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides | ACS Sustainable Chemistry & Engineering - ACS Publications. (2024).
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC. (2021).
- New limit regulations for isocyanates – what happens now? - QleanAir. (2023).
- Effects of Impurities in Pharmaceuticals - Oceanic Pharmachem. (2019).
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- Effects of Impurities in Pharmaceuticals - Veeprho. (2020).
- Regulatory History.
- Impurity Control in the European Pharmacopoeia.
- OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE - EPA.
- Evaluating Impurities in Drugs (Part III of III) - Pharmaceutical Technology. (2011).
- The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC.
- Isocyanates - OSHwiki | European Agency for Safety and Health at Work. (2013).
- Guidance for Industry - Q3A Impurities in New Drug Substances - FDA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. ScavengePore Benzyl isocyanate [rapp-polymere.com]
- 7. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 8. reddit.com [reddit.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. iom-world.org [iom-world.org]
- 12. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 13. cdc.gov [cdc.gov]
- 14. paint.org [paint.org]
- 15. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 16. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 17. New limit regulations for isocyanates – what happens now? - QleanAir [qleanair.com]
- 18. oceanicpharmachem.com [oceanicpharmachem.com]
- 19. veeprho.com [veeprho.com]
- 20. pharmtech.com [pharmtech.com]
- 21. edqm.eu [edqm.eu]
- 22. fda.gov [fda.gov]
Technical Support Center: Precision Deprotection of Aminobenzyl Groups
Current Status: Operational Ticket ID: DEP-Bn-PMB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability-Lability Paradox
Welcome to the technical support center. You are likely here because the standard "Pd/C +
The aminobenzyl group (
This guide addresses the three primary failure modes: Catalyst Poisoning (Hydrogenolysis), Cation Scrambling (Acidic Cleavage), and Oxidative Cross-Reactivity (DDQ/CAN).
Module 1: Hydrogenolysis (The Gold Standard & Its Failures)
Method: Palladium-catalyzed cleavage (
The Mechanism of Failure
In amine deprotection, the product is the poison. The free amine generated binds more tightly to the Pd surface than the protected substrate, effectively choking the catalyst. Furthermore, if your molecule contains electron-rich aromatic rings or olefins, standard Pd/C will reduce them alongside the benzyl group.
Troubleshooting Guide
Q: My reaction stalls at 50% conversion despite fresh catalyst. Why? A: You are experiencing Product Inhibition . The free amine is coordinating to the Pd active sites.[2]
-
The Fix: Run the reaction in an acidic solvent (e.g., MeOH with 1.0–2.0 equiv. HCl or AcOH).[3][4] This protonates the amine (
), preventing it from binding to the metal surface. -
Alternative: Switch to Pearlman’s Catalyst (20% Pd(OH)
/C).[4] It is more robust against amine poisoning than standard Pd/C.
Q: I lost my double bond/halogen during deprotection. A: Standard hydrogenation is too aggressive.
-
The Fix (Selectivity): Switch to Transfer Hydrogenation . Use Ammonium Formate or 1,4-Cyclohexadiene as the hydrogen source.[5][6] The kinetics of transfer hydrogenation often favor
cleavage over reduction. -
The Fix (Poisoning): Use a "poisoned" catalyst like Lindlar's catalyst or add ethylenediamine to the Pd/C system to reduce surface activity.
Workflow Visualization: Hydrogenolysis Decision Tree
Figure 1: Decision logic for selecting hydrogenolysis conditions to avoid over-reduction and catalyst poisoning.
Module 2: Acidic Cleavage (The Cation Trap)
Method: TFA, Lewis Acids (for PMB/DMB groups). Primary Side Reactions: Friedel-Crafts Alkylation (Scrambling/Migration), Polymerization.
The Mechanism of Failure
Acidic cleavage of PMB groups generates a highly reactive p-methoxybenzyl cation . If this cation is not immediately quenched, it will attack the most electron-rich part of your molecule (e.g., a phenol, indole, or another amine). This results in the "migration" of the protecting group rather than its removal.
Troubleshooting Guide
Q: The PMB group moved to another ring on my substrate! A: You failed to use a Scavenger . The PMB cation is an electrophile looking for a home.
-
The Fix: Add a "cation sink" in large excess (5–10 equivalents).
-
Anisole: Standard scavenger.
-
Triethylsilane (TES): Hydride donor; irreversibly reduces the cation to toluene/p-methoxytoluene (gas/inert liquid).
-
1,3-Dimethoxybenzene: Highly electron-rich trap for stubborn cations.
-
Q: My product is purple/black and yield is low. A: This indicates oxidative polymerization of the benzyl cation or the amine.
-
The Fix: Ensure the reaction is under inert atmosphere (
). Use Triethylsilane as your scavenger; it prevents oxidative pathways by quenching the cation reductively.
Protocol: The "Cation Trap" Cocktail
-
Dissolve substrate in DCM (0.1 M).
-
Add Scavenger (5.0 equiv. Anisole OR Triethylsilane).
-
Cool to 0°C.
-
Add TFA slowly (Final concentration 10–50% v/v).
-
Why this works: The scavenger outcompetes your substrate for the benzyl cation, forming a harmless byproduct (e.g., benzylated anisole) that is easily separated.
Mechanism Visualization: Scavenger Action
Figure 2: The critical role of scavengers in intercepting the reactive PMB cation to prevent substrate re-alkylation.
Module 3: Oxidative Cleavage (PMB Specifics)
Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).[2][7][8] Primary Side Reactions: Over-oxidation, Aldehyde condensation, HCN formation.
The Mechanism of Failure
DDQ removes PMB via Single Electron Transfer (SET).[8] The byproduct is p-methoxybenzaldehyde . In the presence of the newly freed amine, this aldehyde can condense to form an imine (Schiff base), effectively "re-protecting" the amine or leading to complex mixtures.
Troubleshooting Guide
Q: I see a new spot on TLC that isn't product or starting material. A: It is likely the Imine formed between your product amine and the anisaldehyde byproduct.
-
The Fix: Perform an acidic workup (wash with dilute HCl) or treat the crude mixture with a hydroxylamine hydrochloride solution. This hydrolyzes the imine and sequesters the aldehyde as an oxime.
Q: My substrate decomposed (oxidized). A: DDQ is a strong oxidant.
-
The Fix: Buffer the reaction. DDQ reactions generate acid. Run the reaction in DCM:Water (18:1) with solid
present to neutralize acidity and buffer the oxidative potential.
Comparative Data: Method Selection
| Feature | Hydrogenolysis (Pd/C) | Acidic (TFA) | Oxidative (DDQ) |
| Target Group | |||
| Key Risk | Over-reduction (alkenes) | Cation Migration | Oxidation of substrate |
| Critical Additive | HCl/AcOH (prevent poisoning) | Anisole/TES (Scavenger) | Phosphate Buffer/ |
| Incompatible With | Sulfur, Halogens, Alkenes | Acid-labile acetals, silyl ethers | Electron-rich dienes, phenols |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[9] John Wiley & Sons.[9]
- Cited for general stability profiles and standard protocols.
-
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate . Ram, S., & Spicer, L. D. (1987). Synthetic Communications, 17(4), 415-418.[5][9]
- Cited for transfer hydrogen
-
Selective Deprotection of PMB Amines . Sakai, N., et al. (2011).[1] Tetrahedron Letters.
- Cited for scavenger mechanisms in acidic media.
-
DDQ-Mediated Deprotection of PMB Ethers and Amines . Horita, K., et al. (1986). Tetrahedron.
- Cited for oxidative cleavage mechanisms and buffering requirements.
-
Catalytic Hydrogenolysis for N-Benzyl Deprotection . BenchChem Application Notes.
- Cited for c
Disclaimer: All protocols involve hazardous chemicals (TFA, Hydrogen gas, Heavy metals). Ensure all experiments are conducted in a fume hood with appropriate PPE.
Sources
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in the pharmaceutical and chemical research sectors for the unambiguous structural elucidation of synthesized molecules.[1][2] This guide provides an in-depth comparison of NMR techniques for the characterization of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, a diarylurea derivative. Such compounds are of significant interest in medicinal chemistry, often serving as scaffolds for potent kinase inhibitors.[3] We will explore the nuances of both ¹H and ¹³C NMR spectroscopy for this specific molecule and compare the depth of information provided by NMR against other common analytical techniques.
Part 1: Foundational NMR Analysis
The power of NMR lies in its ability to provide a detailed atomic-level map of a molecule's structure.[2] For a molecule like 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, every proton and carbon atom exists in a unique electronic environment, which translates to a distinct signal in the NMR spectrum.[4]
Experimental Protocol: Sample Preparation and Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale : DMSO-d₆ is an excellent choice for urea compounds due to its high polarity, which aids in solubilizing the sample. Crucially, it is aprotic but forms hydrogen bonds, which slows down the exchange rate of the N-H protons of the urea and amine groups, often allowing for their observation as distinct, albeit sometimes broad, signals.[5][6]
-
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[7]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient for routine characterization.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];
} Caption: Structure of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea with proton labeling.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Hₐ (NH -Ar) | ~8.5 - 9.0 | Singlet (broad) | 1H | - | Deshielded urea proton adjacent to the electron-withdrawing chlorophenyl group. Broadness is due to quadrupolar relaxation of the adjacent ¹⁴N and potential exchange.[6] |
| Hₑ (NH -CH₂) | ~6.5 - 7.0 | Triplet (broad) | 1H | ~5-6 Hz | Urea proton coupled to the adjacent methylene protons (Hᵩ). Broadness is common for N-H protons.[8] |
| Hᵩ (-CH₂ -) | ~4.2 - 4.4 | Doublet | 2H | ~5-6 Hz | Benzylic protons coupled to the adjacent N-H proton (Hₑ).[9] |
| Hᵢ, Hₘ (Ar-H ) | ~6.9 - 7.1 | Doublet | 2H | ~8-9 Hz | Aromatic protons on the aminophenyl ring, ortho to the methylene group. |
| Hⱼ, Hₗ (Ar-H ) | ~6.5 - 6.7 | Doublet | 2H | ~8-9 Hz | Aromatic protons on the aminophenyl ring, meta to the methylene group and ortho to the amino group. Shielded by the electron-donating NH₂ group. |
| Hₒ, Hₚ, Hᵩ, Hᵣ (Ar-H ) | ~7.1 - 7.5 | Multiplet | 4H | - | Protons on the 2-chlorophenyl ring, exhibiting complex splitting patterns due to ortho, meta, and para couplings.[10] |
| Hₒ (-NH₂ ) | ~4.9 - 5.2 | Singlet (broad) | 2H | - | Protons of the primary amine. Chemical shift can vary significantly with concentration and temperature due to hydrogen bonding.[5] |
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Typically, these spectra are proton-decoupled, meaning each unique carbon appears as a single line.[4]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (ppm) | Rationale |
| ~154-156 | C =O (Urea carbonyl): The most deshielded carbon due to the direct attachment of two electronegative nitrogen atoms and a double bond to oxygen.[11] |
| ~147-149 | Aromatic C -NH₂: Carbon attached to the electron-donating amino group is shifted downfield due to resonance effects. |
| ~138-140 | Aromatic C -NH (chlorophenyl): Carbon attached to the urea nitrogen. |
| ~125-135 | Aromatic C -H and C -Cl: Aromatic carbons from both rings fall within this typical range.[9] The carbon bearing the chlorine atom will be directly influenced by its electronegativity. |
| ~127-129 | Aromatic C -CH₂: Quaternary carbon of the aminophenyl ring. |
| ~113-115 | Aromatic C -H (ortho to NH₂): Carbons on the aminophenyl ring are shielded by the strongly electron-donating amino group. |
| ~42-44 | -C H₂- (Methylene): The benzylic carbon, appearing in the aliphatic region. |
Part 2: NMR in Context - A Comparative Analysis
While NMR is exceptionally powerful, a comprehensive characterization often involves a multi-technique approach.[12] Each method provides a piece of the puzzle, and their combined data lead to an irrefutable structural assignment.
Comparison with Alternative Analytical Techniques
| Technique | Information Provided for C₁₄H₁₄ClN₃O | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, 3D structure in solution.[13] | Non-destructive, inherently quantitative, provides unparalleled structural detail.[14][15] | Lower sensitivity compared to MS, requires higher sample amounts.[15] |
| Mass Spectrometry (MS) | Precise molecular weight (e.g., 291.0829 for [M+H]⁺), elemental formula, fragmentation patterns. | Extremely high sensitivity (femtomole to picomole), fast analysis time.[14] | Provides limited information on atom connectivity and no stereochemical data. |
| Infrared (IR) Spectroscopy | Presence of functional groups: N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-N stretches, aromatic C-H bends. | Fast, simple sample preparation, good for identifying key functional groups. | Provides little to no information on the overall molecular skeleton. |
| Elemental Analysis (EA) | Percentage composition of C, H, N. | Confirms the empirical formula and sample purity. | Does not provide structural information; cannot distinguish between isomers. |
Integrated Characterization Workflow
A logical workflow ensures all necessary data is collected efficiently for complete structural verification.
dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=1.5];
} Caption: A logical workflow for the complete structural elucidation of a novel compound.
Conclusion
For the definitive characterization of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, NMR spectroscopy is the primary and most informative technique. It provides a complete picture of the molecular architecture that is unattainable with other methods alone. While techniques like Mass Spectrometry and IR Spectroscopy are crucial for confirming molecular weight and functional groups, respectively, only NMR can piece together the intricate connectivity of the atoms.[12][16] The synergy of ¹H and ¹³C NMR, potentially augmented by 2D techniques like COSY and HSQC, offers a self-validating system that ensures the highest degree of confidence in the assigned structure, a critical requirement in all stages of chemical and pharmaceutical development.[1]
References
-
Solid-state NMR spectroscopy of drug substances and drug products . (2020, October 29). European Pharmaceutical Review. Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products . (2020, December 23). Veeprho. Retrieved from [Link]
-
Applications of NMR in Pharmaceutical Analysis . (2021, April 12). Moravek. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds . (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
NMR and Mass Spectrometry in Pharmaceutical Development . (2020, November 20). Catalent. Retrieved from [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule . (2024, September 17). YouTube. Retrieved from [Link]
-
NMR Spectroscopy Revolutionizes Drug Discovery . (2024, June 28). Spectroscopy Online. Retrieved from [Link]
-
NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 . (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide . (2025, May 29). AZoOptics. Retrieved from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . (n.d.). JEOL. Retrieved from [Link]
-
Why don't labile protons such as -OH and -NH have a characteristic chemical shift? . (2016, March 16). Chemistry Stack Exchange. Retrieved from [Link]
-
Wang, J., Jiang, J. Z., Chen, W., & Bai, Z. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea . Data in Brief, 7, 1496–1501. Retrieved from [Link]
-
The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited . (2021, June 4). Journal of the American Chemical Society. Retrieved from [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research . Methods in Molecular Biology, 1413, 161-193. Retrieved from [Link]
-
FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA . (n.d.). ResearchGate. Retrieved from [Link]
-
Exchangeable Protons in NMR—Friend or Foe? . (2023, January 26). ACD/Labs. Retrieved from [Link]
-
Comparing Analytical Techniques for Structural Biology . (2023, May 30). NanoImaging Services. Retrieved from [Link]
-
Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies . (2008, October 15). PubMed. Retrieved from [Link]
-
NMR blog - Labile Protons and J-Coupling . (2023, February 7). Nanalysis. Retrieved from [Link]
-
Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution . (2024, December 5). JoVE. Retrieved from [Link]
-
15N, 13C, and 1H NMR spectra of acylated ureas and thioureas . (2025, August 6). ResearchGate. Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance . (2025, September 19). Patsnap. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. acdlabs.com [acdlabs.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. NMR blog - Labile Protons and J-Coupling — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 12. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 13. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. veeprho.com [veeprho.com]
Mass spectrometry fragmentation patterns of diarylureas
Executive Summary: The Diarylurea Challenge
Diarylureas represent a cornerstone scaffold in modern medicinal chemistry, particularly within the kinase inhibitor class (e.g., Sorafenib, Regorafenib, Lenvatinib). For drug development professionals, the structural elucidation of these compounds via mass spectrometry (MS) presents a specific set of challenges. The urea bridge (
This guide moves beyond basic spectral interpretation. It compares the fragmentation behaviors of diarylureas under Electrospray Ionization (ESI-CID) versus Electron Ionization (EI), providing a mechanistic roadmap for identifying metabolites, impurities, and degradation products.
Mechanistic Foundations: The Urea Bridge Stability
To interpret the spectra, one must understand the "weak link."[1] In the gas phase, the fragmentation of diarylureas is governed by the basicity of the urea nitrogens and the stability of the leaving groups.
The Primary ESI Pathway: Proton-Transfer Driven Cleavage
In ESI (positive mode), the precursor ion
-
The Isocyanate Cation (
) -
The Amine Cation (
)
The abundance of these ions depends on the proton affinity (PA) of the
Visualization: The Fragmentation Decision Tree
Figure 1: Mechanistic divergence in diarylurea fragmentation. The charge retention is dictated by the relative Proton Affinity (PA) of the resulting fragments.
Comparative Analysis: ESI-CID vs. EI
The choice of ionization technique radically alters the observed "fingerprint."[4] Below is a direct comparison of how diarylureas behave under Soft (ESI) vs. Hard (EI) ionization.
Table 1: Ionization Mode Comparison
| Feature | ESI-MS/MS (CID) | EI-MS (70 eV) |
| Ion Type | Even-Electron Ions ( | Odd-Electron Radical Cations ( |
| Molecular Ion | High intensity | Often weak or absent ( |
| Dominant Cleavage | Heterolytic (Charge-driven). Cleavage of urea | Homolytic (Radical-driven).[6] |
| Diagnostic Utility | Excellent for sequencing the | Excellent for library matching (NIST/Wiley). |
| Isotope Patterns | Preserved (crucial for Cl/Br containing drugs). | Often obscured by complex fragmentation. |
| Key Artifacts | Adducts ( | Thermal degradation prior to ionization. |
Expert Insight: The "Isocyanate" vs. "Amine" Rule
-
In ESI: You will often see the protonated amine as the base peak if the R-group contains a basic nitrogen (like the pyridine ring in Sorafenib).
-
In EI: You are more likely to see the isocyanate radical cation or fragments resulting from the loss of CO from the isocyanate.
Case Study: Sorafenib Fragmentation
To validate these protocols, we examine Sorafenib (
-
Precursor:
465.1 -
Structure: 4-chloro-3-(trifluoromethyl)phenyl ring (Ring A) linked via urea to a pyridine-carboxamide moiety (Ring B).
Table 2: Diagnostic Ions for Sorafenib (ESI-MS/MS)
| m/z (Experimental) | Proposed Structure | Mechanism | Significance |
| 465.1 | Protonated Molecule | Parent confirmation. | |
| 270.1 | Amine Cleavage (Ring B) | Cleavage of urea bond. Charge retained on the basic pyridine side. | |
| 252.1 | Dehydration | Loss of water from the amide group on the pyridine ring. Highly characteristic. | |
| 445.1 | Neutral Loss | Loss of HF from the trifluoromethyl group (common in fluorinated drugs). | |
| 217.0 | Isocyanate (Ring A) | Low abundance in ESI, higher in EI. Shows the Cl isotope pattern (3:1). |
Critical Observation: In Sorafenib, the charge overwhelmingly stays on the pyridine side (
270) because the pyridine nitrogen is significantly more basic than the aniline nitrogen on the chlorophenyl side.
Experimental Protocol: Optimization for Metabolite ID
This protocol is designed to maximize structural information for unknown diarylurea derivatives.
Phase 1: Source Optimization (The "Soft" Start)
-
Goal: Maximize
without inducing in-source fragmentation (ISF). -
Flow Rate: Direct infusion at 5–10
L/min is preferred over column elution for tuning. -
Temperature: Keep desolvation temperature
C. Diarylureas can thermally degrade into isocyanates in the source if too hot. -
Cone Voltage: Set low (15–20 V). High cone voltage mimics EI and strips the molecular ion.
Phase 2: Energy-Resolved MS/MS (The "Breakdown" Curve)
Do not rely on a single collision energy (CE). Diarylureas have a "brittle" urea bond that snaps suddenly.
-
Step: Isolate precursor (width 1.0 Da).
-
Ramp: Sweep CE from 10 eV to 60 eV.
-
Observe:
-
Low CE (10-20 eV): Molecular ion dominates.
-
Med CE (25-35 eV): Appearance of the Urea Cleavage products (Amine/Isocyanate). This is your sweet spot for structural assignment.
-
High CE (>45 eV): Secondary fragmentation (ring opening, HF loss).
-
Visualization: Method Development Workflow
Figure 2: Optimization loop to prevent thermal degradation (In-Source Fragmentation) confounding the MS/MS data.
References
-
Positional Isomer Differentiation
-
General Urea Fragmentation Mechanisms
-
Collision Induced Dissociation (CID)
- Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Source: ELTE Institute of Chemistry.
-
URL:[Link](Note: Generalized reference for CID mechanisms cited in text).
-
Sorafenib Drug Profile & Spectra
- Title: Sorafenib | C21H16ClF3N4O3 | CID 216239.
- Source: PubChem.
-
URL:[Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Halogen Maze: A Comparative Guide to the Potency of 2-Chlorophenyl and 4-Chlorophenyl Urea Inhibitors
For researchers, scientists, and professionals in drug development, the subtle art of medicinal chemistry often hinges on the profound impact of seemingly minor structural modifications. The positional isomerism of a single halogen atom on a phenyl ring can dramatically alter the potency, selectivity, and overall pharmacological profile of a drug candidate. This guide provides an in-depth technical comparison of the inhibitory potency of 2-chlorophenyl versus 4-chlorophenyl substituted urea compounds, with a primary focus on their well-documented activity as urease inhibitors. By synthesizing experimental data and mechanistic insights, we aim to provide a clear framework for understanding the structure-activity relationships (SAR) that govern their efficacy.
The Critical Role of Chlorine Placement: A Head-to-Head Comparison
The diaryl urea scaffold is a privileged structure in medicinal chemistry, recognized for its role in potent kinase inhibitors and other therapeutic agents. The urea moiety is crucial for activity, often forming key hydrogen bond interactions with the target enzyme. The nature and position of substituents on the phenyl rings are pivotal in fine-tuning the inhibitory potential of these molecules.
Our comparative analysis, based on a review of published experimental data, indicates a general trend where the 4-chlorophenyl substitution often leads to higher inhibitory potency against urease compared to the 2-chlorophenyl substitution.
In a study of barbituric acid derivatives as urease inhibitors, it was observed that the most promising compound featured a 4-chloro moiety on the terminal phenyl ring. The replacement of this 4-chloro group with a 2-chloro substituent resulted in a mild reduction of the inhibitory activity[1]. This suggests that for this particular scaffold, the para position is optimal for the chloro substituent's contribution to binding and inhibition.
While direct side-by-side IC50 data for simple 2-chlorophenyl and 4-chlorophenyl ureas against the same target is sparse in the literature, we can infer trends by comparing data from different studies on related compounds. For instance, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated excellent urease inhibitory activity, with some analogues exhibiting IC50 values in the low micromolar and even sub-micromolar range, significantly more potent than the thiourea standard[2]. One of the most potent compounds in this series, with an IC50 value of 0.32 ± 0.01 μM, highlights the effectiveness of the 4-chlorophenyl moiety[2].
Conversely, studies on compounds incorporating a 2-chlorophenyl group provide valuable quantitative benchmarks. A thiourea derivative containing a 2-chlorophenyl group, N-(2-chlorophenyl)-N-((4E)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-ylidene)thiourea, was found to be a potent urease inhibitor with an IC50 value of 10.74 ± 0.018 µM[3]. In another study, a furan chalcone derivative bearing a 2'-chlorophenyl group, 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, exhibited an IC50 value of 18.75 ± 0.85 μM against urease[4].
Quantitative Potency Data Summary
| Compound Class/Derivative | Substitution | Target Enzyme | IC50 Value (µM) | Reference |
| Barbituric Acid Derivative | 4-Chlorophenyl | Urease | More potent than 2-chloro analog | [1] |
| Barbituric Acid Derivative | 2-Chlorophenyl | Urease | Mildly less potent than 4-chloro | [1] |
| 1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide] | 4-Chlorophenyl | Urease | 0.32 ± 0.01 (most potent analog) | [2] |
| Morin Analogous Thiourea | 2-Chlorophenyl | Urease | 10.74 ± 0.018 | [3] |
| Furan Chalcone Derivative | 2'-Chlorophenyl | Urease | 18.75 ± 0.85 | [4] |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The observed differences in potency between 2-chloro and 4-chlorophenyl urea inhibitors can be attributed to a combination of electronic and steric factors that influence how the inhibitor interacts with the enzyme's active site.
Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position on the phenyl ring affects the electron density of the urea moiety and the overall molecule. In the para position, the electronic influence is more pronounced and can impact the hydrogen-bonding capacity of the urea's N-H protons, which are critical for binding to the active site residues of many enzymes, including the nickel ions in the active site of urease.
Steric Factors and Binding Pocket Accommodation: The ortho (2-position) substitution introduces greater steric hindrance near the urea linkage. This can either be detrimental, by preventing an optimal fit into a narrow binding pocket, or in some cases, beneficial, by forcing a specific conformation that is favorable for binding. The para (4-position) substitution, being more distant from the core urea structure, generally has a less direct steric impact on the key binding interactions of the urea group, allowing for more flexibility in accommodating the phenyl ring within the active site.
Molecular docking studies have provided further insights into these interactions. For urease, the urea or thiourea fragment is often found to be complexed by the two nickel (II) ions in the active site[5]. The phenyl rings of the inhibitor typically engage in hydrophobic interactions with surrounding amino acid residues. The positioning of the chloro substituent can influence the orientation of the phenyl ring within this hydrophobic pocket, thereby affecting the overall binding affinity.
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a common colorimetric method for determining the urease inhibitory activity of test compounds. The assay measures the production of ammonia, a product of urea hydrolysis by urease.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compounds (2-chlorophenyl and 4-chlorophenyl urea derivatives)
-
Thiourea (standard inhibitor)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, a solution of the test compound at various concentrations, and the urease enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the phenol reagent, followed by the alkaline hypochlorite solution. This will lead to the development of a colored indophenol complex in the presence of ammonia.
-
Allow the color to develop for approximately 30 minutes at room temperature.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 625 nm.
-
A control reaction without any inhibitor is run in parallel to determine 100% enzyme activity.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Concepts
General Workflow for SAR Studies
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Hypothesized Binding Mode of Phenyl Urea Inhibitors in Urease Active Site
Caption: A simplified diagram of a phenyl urea inhibitor in the urease active site.
Conclusion
The available evidence strongly suggests that for urea-based inhibitors of urease, a 4-chlorophenyl substituent is generally more favorable for potency than a 2-chlorophenyl substituent. This is likely due to a combination of electronic effects that enhance key binding interactions and a more favorable steric profile that allows for optimal accommodation within the enzyme's active site. While the data presented here provides a solid foundation for understanding these structure-activity relationships, further direct comparative studies with quantitative IC50 values for a broader range of enzyme targets would be invaluable for confirming the generalizability of this trend. For medicinal chemists, this guide underscores the importance of positional isomerism in rational drug design and provides actionable insights for the optimization of phenyl urea-based inhibitors.
References
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Kataria, R., & Khatkar, A. (2019). Molecular docking, synthesis, kinetics study, structure-activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. BMC Chemistry, 13(1), 45. [Link]
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ResearchGate. (n.d.). Structure, inhibitory activity (IC50), antibacterial activity (MIC50)...[Link]
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Khan, K. M., et al. (2018). 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies. Bioorganic Chemistry, 79, 356-365. [Link]
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Zabłocka, B., & Oleksyszyn, J. (2014). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-13. [Link]
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ACS Publications. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry. [Link]01334)
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- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, synthesis, kinetics study, structure-activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Under Scrutiny: A Comparative Guide to Validating Urea Derivative Purity with Elemental Analysis
For researchers, medicinal chemists, and drug development professionals, establishing the absolute purity of a synthesized urea derivative is a cornerstone of rigorous scientific practice. For decades, combustion-based elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN analysis), has been the gold standard for this purpose. It offers a fundamental assessment of a molecule's empirical formula, directly verifying its composition. However, is this time-honored technique still the most effective and efficient tool in the modern analytical arsenal?
This guide provides an in-depth, critical examination of elemental analysis for the purity validation of urea derivatives. We will delve into the causality behind the experimental choices, present a self-validating protocol, and objectively compare its performance against powerful alternatives like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data. Our aim is to equip you with the expertise to not only perform and interpret elemental analysis accurately but also to make informed decisions about the most appropriate purity assessment strategy for your specific research needs.
The Principle of Purity: Why Elemental Analysis Matters
Elemental analysis operates on a simple yet powerful premise: a pure compound will have a precise and predictable mass percentage of its constituent elements.[1] By accurately measuring the percentage of carbon, hydrogen, and nitrogen in a sample of a urea derivative and comparing these experimental values to the theoretically calculated percentages, one can directly assess its purity. A significant deviation between the found and calculated values suggests the presence of impurities, such as residual solvents, starting materials, or by-products.
The general acceptance criterion for purity in many peer-reviewed journals is a deviation of no more than ±0.4% between the experimental and theoretical values for each element.[2] This stringent requirement underscores the technique's role as a gatekeeper for publication and a key component of regulatory submissions.
A Self-Validating Experimental Protocol for CHN Analysis of a Urea Derivative
The reliability of elemental analysis is intrinsically linked to meticulous sample preparation and precise execution of the analytical method. The following protocol is designed as a self-validating system, incorporating best practices to ensure the integrity of your results.
I. Sample Preparation: The Foundation of Accuracy
-
Homogenization and Drying: Ensure the urea derivative sample is a fine, homogenous powder. Any heterogeneity can lead to non-representative sampling.[3] Crucially, the sample must be completely dry, as residual solvents or absorbed water will significantly alter the elemental composition and lead to erroneous results.[3] Drying under high vacuum at a suitable temperature (below the compound's decomposition point) for several hours is recommended.
-
Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. The exact mass should be recorded to at least four decimal places. This precise measurement is critical as the final elemental percentages are calculated based on this initial weight.
-
Encapsulation: Securely crimp the tin capsule to ensure no sample is lost during handling and introduction into the analyzer. For air-sensitive compounds, this process should be performed in an inert atmosphere (e.g., a glovebox).
II. Instrumental Analysis: Combustion and Detection
The analysis is performed using a CHN elemental analyzer, which operates on the principle of dynamic flash combustion.[4]
-
Instrument Calibration: Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as acetanilide or urea itself. The calibration should be verified by running a standard as a sample. The instrument should be recalibrated if the deviation on the standard is greater than ±0.3%.[3]
-
Combustion: The encapsulated sample is dropped into a high-temperature furnace (typically around 900-1000°C) in a pure oxygen environment. This process rapidly converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[5]
-
Reduction and Separation: The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is carried by a helium stream through a chromatographic column, which separates the individual gases.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software then calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
dot graph ER { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot
Caption: Workflow for CHN Elemental Analysis of Urea Derivatives.
Interpreting the Data: Beyond the ±0.4% Rule
Let's consider a hypothetical example of a newly synthesized urea derivative, N,N'-bis(4-methoxyphenyl)urea (C₁₅H₁₆N₂O₃).
Theoretical Calculation:
-
Molecular Weight: 288.30 g/mol
-
%C = (15 * 12.011) / 288.30 * 100 = 62.49%
-
%H = (16 * 1.008) / 288.30 * 100 = 5.59%
-
%N = (2 * 14.007) / 288.30 * 100 = 9.72%
Experimental Results (Hypothetical):
-
Found: %C = 62.35, %H = 5.68, %N = 9.65
Analysis:
-
Deviation for C: |62.35 - 62.49| = 0.14% (Acceptable)
-
Deviation for H: |5.68 - 5.59| = 0.09% (Acceptable)
-
Deviation for N: |9.65 - 9.72| = 0.07% (Acceptable)
In this case, all elemental percentages are well within the ±0.4% tolerance, providing strong evidence for the compound's high purity.
Troubleshooting Deviations:
-
Low C, H, and N percentages: This often indicates the presence of an inorganic impurity (e.g., silica gel from chromatography) or a high molecular weight organic impurity.
-
Low N percentage: For urea derivatives, which are nitrogen-rich, incomplete combustion can be a challenge, leading to the formation of stable nitrogen-containing intermediates that are not fully converted to N₂.[6] Optimizing combustion parameters, such as increasing the oxygen flow or using a combustion catalyst, can mitigate this issue.
-
High H percentage: This is a classic sign of residual water in the sample. Thorough drying is essential.
-
High C and H percentages: This could point to contamination with a hydrocarbon-based solvent (e.g., grease) or a less polar organic impurity.
Comparative Analysis: Elemental Analysis vs. The Alternatives
While elemental analysis provides a fundamental purity assessment, it is not without its limitations. It is a bulk analysis technique and does not provide information about the nature of any impurities present. For a more comprehensive understanding of purity, a multi-faceted approach is often necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can identify and quantify impurities in a sample.[7] For urea and its derivatives, reversed-phase HPLC with UV detection is a commonly employed method.[8]
A Comparative Case Study: 1,3-Diphenylurea Derivatives
A recent study on the synthesis of novel 1,3-diphenylurea derived Schiff bases provides an excellent opportunity for a direct comparison.[9] The researchers characterized their newly synthesized compounds using both CHN analysis and HPLC to determine purity.
| Compound | Molecular Formula | CHN Analysis (%N Found vs. Calc.) | HPLC Purity (%) |
| 5a | C₂₆H₂₁N₃O₂ | Found: 8.65, Calc: 8.68 (Δ=0.03) | >95% |
| 5b | C₂₇H₂₃N₃O₂ | Found: 8.41, Calc: 8.45 (Δ=0.04) | >95% |
| 5c | C₂₇H₂₃N₃O₃ | Found: 8.19, Calc: 8.21 (Δ=0.02) | >95% |
| 5h | C₂₆H₂₀ClN₃O₂ | Found: 8.11, Calc: 8.14 (Δ=0.03) | >95% |
Data synthesized from a study by Rehman, et al. (2024).[9]
As the table demonstrates, there is excellent agreement between the two techniques. The CHN analysis results are all well within the ±0.4% tolerance, and the HPLC analysis confirms a purity of greater than 95% for all compounds. This highlights the complementary nature of these methods. While elemental analysis confirms the correct elemental composition of the bulk material, HPLC provides a more detailed picture of the impurity profile.
dot graph G { layout=neato; node [shape=ellipse, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} dot
Caption: Interplay of Key Purity Validation Techniques.
Quantitative NMR (qNMR)
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[10] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[11] By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard, the absolute purity of the sample can be calculated.
Advantages of qNMR over Elemental Analysis:
-
Structural Information: qNMR not only provides a purity value but also the full NMR spectrum, which can be used to confirm the structure of the compound and potentially identify impurities.
-
Specificity: It can distinguish between isomers, which elemental analysis cannot.
-
Reduced Sample Handling: Once the sample is dissolved, the measurement is non-destructive.
A quantitative 1H-NMR procedure has been successfully developed for measuring both hydroxyurea and urea, yielding precise results that align well with USP procedures. This demonstrates the applicability and reliability of qNMR for this class of compounds.
Conclusion: A Holistic Approach to Purity Validation
Elemental analysis remains a vital and powerful tool for validating the purity of urea derivatives, providing a fundamental check of their elemental composition. When performed with a meticulous and self-validating protocol, it offers a high degree of confidence in the identity and purity of a synthesized compound.
However, for the modern researcher, relying solely on elemental analysis is akin to looking at a photograph in black and white when a full-color, high-resolution image is available. Techniques like HPLC and qNMR provide a more nuanced and comprehensive understanding of a sample's purity. HPLC excels at separating and quantifying individual impurities, while qNMR offers an elegant and direct route to absolute molar purity, complete with structural confirmation.
Ultimately, the most robust approach to purity validation is an integrated one. By combining the fundamental compositional data from elemental analysis with the detailed impurity profiling of HPLC and the absolute quantification of qNMR, researchers can establish the purity of their urea derivatives with the highest level of scientific rigor and confidence.
References
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An International Study Evaluating Elemental Analysis. ACS Omega, 2022. [Link]
-
Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers, 2018. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd, 2021. [Link]
-
Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. PubMed, 1987. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube, 2020. [Link]
-
UREA TESTING METHODS. BioSpectra, 2024. [Link]
-
Urea Analysis by Thermometric Titration. Mettler Toledo, 2023. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of British Columbia, N.D. [Link]
-
Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. National Center for Biotechnology Information, 2024. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate, 2016. [Link]
-
Elemental Analysis Error. Reddit, 2023. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM, 2021. [Link]
- Urea and its impurity high performance liquid chromatography analysis method.
-
(PDF) Comparative estimation of nitrogen in urea and its derivative products using TKN, CHNS and hand-held refractometer. ResearchGate, 2023. [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PubMed, 2020. [Link]
-
Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. PubMed, 2007. [Link]
-
Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Cogent HPLC Columns, N.D. [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate, 2002. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry, 2022. [Link]
-
Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. ResearchGate, 2007. [Link]
-
Hello, can I get an explanation of the below problem with the CHNS analysis?. ResearchGate, 2017. [Link]
-
KJELDAHL REPLACEMENT: NITROGEN ANALYSIS ON THE CE 440 ELEMENTAL ANALYZER. Exeter Analytical, Inc., N.D. [Link]
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4500-Norg NITROGEN (ORGANIC). Edge Analytical, N.D. [Link]
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CHNS Elemental Analysers. Royal Society of Chemistry, 2008. [Link]
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Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. National Center for Biotechnology Information, 2023. [Link]
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Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers, 2019. [Link]
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Comparative Guide: Urea-Based Kinase Inhibitors (IC50 & Mechanism)
Executive Summary: The Urea "Privileged Scaffold"
In the realm of small-molecule kinase inhibitors, the urea moiety (–NH–CO–NH–) is not merely a linker; it is a "privileged scaffold" that defines the binding thermodynamics of some of the most successful oncology drugs in history.
This guide objectively compares the biochemical potency (
Key Technical Insight: The urea motif functions primarily as a hydrogen-bond anchor, engaging the conserved Glutamate (
Structural & Mechanistic Basis
To interpret
The "Gatekeeper" & DFG Interaction
Most urea-based inhibitors (e.g., Sorafenib) are Type II Inhibitors . They bind to the inactive conformation of the kinase where the activation loop (DFG motif) is flipped out ("DFG-out").
-
The Urea Bridge: Forms a pair of hydrogen bonds: one with the catalytic Glu (on the
C-helix) and one with the backbone amide of the Asp (of the DFG motif). -
Selectivity: This binding mode exploits the hydrophobic "allosteric pocket" adjacent to the ATP site, which is less conserved than the ATP pocket itself, offering higher selectivity.
Critical Exception (Lenvatinib): Unlike Sorafenib, Lenvatinib binds VEGFR2 in a DFG-in (active-like) conformation, despite containing a urea moiety. This allows for different residence times and kinetic profiles.
Visualization: Mechanism of Action
The following diagram illustrates the structural logic of Type II inhibition mediated by the urea scaffold.
Figure 1: Structural mechanism of Type II urea-based inhibitors stabilizing the inactive kinase conformation via dual H-bonding.
Comparative Analysis: Biochemical IC50 Profile
The following data represents biochemical (cell-free)
Table 1: Representative Biochemical IC50 Values (nM)
| Target Kinase | Sorafenib [1] | Regorafenib [2] | Lenvatinib [3] | Tivozanib [4] |
| VEGFR2 (KDR) | 90 nM | 4.2 nM | 4.0 nM | 0.16 nM |
| VEGFR1 (Flt-1) | 26 nM | 13 nM | 22 nM | 0.21 nM |
| VEGFR3 (Flt-4) | 20 nM | 46 nM | 5.2 nM | 0.24 nM |
| PDGFR- | 57 nM | 22 nM | 39 nM | ~1.72 nM |
| c-KIT | 68 nM | 7 nM | 100 nM | 1.63 nM |
| RAF-1 (c-RAF) | 6 nM | 2.5 nM | >10,000 nM | >1,000 nM |
| BRAF (V600E) | 38 nM | 19 nM | >10,000 nM | N/A |
Analysis of Performance
-
Potency Leader: Tivozanib displays picomolar affinity (0.16 nM) for VEGFR2, making it significantly more potent against the angiogenic axis than the earlier generation Sorafenib.
-
The Fluorine Effect: Regorafenib is structurally identical to Sorafenib except for a fluorine atom on the central phenyl ring. This slight modification improves its potency against VEGFR2 (4.2 nM vs 90 nM) and broadens its kinase spectrum (e.g., TIE2, RET).
-
Pathway Divergence:
-
Sorafenib/Regorafenib: Dual inhibitors of Angiogenesis (VEGFR) and Proliferation (RAF/MEK/ERK).
-
Lenvatinib/Tivozanib: Highly focused, potent Angiogenesis inhibitors (VEGFR/FGFR) with minimal RAF activity.
-
Experimental Validation: Determining IC50
To replicate these values or benchmark new urea derivatives, a robust assay is required. The industry standard for Type II inhibitors is TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) , specifically the LanthaScreen™ platform.
Why TR-FRET?
-
Sensitivity: Can detect picomolar affinities (critical for Tivozanib).
-
Equilibrium: Allows long incubation times to detect "slow-binding" Type II inhibitors that require conformational changes.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Note: This is a self-validating ratiometric assay, reducing errors from pipetting volume variations.
Reagents:
-
Kinase of interest (e.g., VEGFR2) with a specific tag (GST, His, Biotin).
-
AlexaFluor™ 647-labeled Tracer (ATP-competitive probe).
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare 10-point dose-response curves of the urea inhibitor in DMSO (start at 10
M, 3-fold serial dilutions). -
Dilute into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Master Mix Assembly:
-
Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final).
-
Prepare the Tracer solution (concentration =
of the tracer for that kinase).
-
-
Reaction:
-
Add 5
L Compound + 5 L Kinase/Ab Mix + 5 L Tracer to a 384-well low-volume white plate. -
Incubation: Incubate for 60 minutes at Room Temperature. (Crucial for urea inhibitors to reach equilibrium with the DFG-out pocket).
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., PHERAstar).
-
Excitation: 337 nm. Emission 1: 665 nm (Tracer). Emission 2: 620 nm (Europium).
-
-
Data Calculation:
-
Calculate Ratio:
. -
Fit data to the sigmoidal dose-response equation (variable slope) to derive
.
-
Visualization: TR-FRET Workflow
Figure 2: LanthaScreen TR-FRET workflow for determining biochemical IC50 of kinase inhibitors.
References
-
Wilhelm, S. M., et al. (2004).[4] BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Link
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. Link
-
Okamoto, K., et al. (2015).[4] Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters, 6(1), 89–94. Link
-
Nakamura, K., et al. (2006).[4] KRN951, a highly potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases, has antitumor activities and affects functional vascular properties. Cancer Research, 66(18), 9134-9142. Link
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link
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A Researcher's Guide to the X-ray Crystallography of Substituted Phenylureas: From Crystal Growth to Structural Insights
Substituted phenylureas are a cornerstone class of molecules, pivotal in fields ranging from medicinal chemistry, where they form the backbone of numerous kinase inhibitors, to agriculture as potent herbicides. Their biological and material properties are intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their assembly in the solid state. Single-crystal X-ray diffraction (XRD) remains the definitive method for elucidating these atomic-level details.[1]
This guide provides an in-depth comparison of the crystallographic features of substituted phenylureas. It moves beyond a mere recitation of data, delving into the causality behind experimental protocols and the profound implications of subtle structural variations for researchers, particularly those in drug development.
The "Why": Foundational Principles of Small-Molecule Crystallography
To appreciate the data, one must first understand the principles of the technique. X-ray crystallography leverages the fact that crystals are not random arrangements of molecules but highly ordered, three-dimensional lattices.[2] When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots.[3]
The relationship between the crystal lattice, the angle of diffraction, and the X-ray wavelength is described by Bragg's Law.[4] By precisely measuring the positions and intensities of tens of thousands of these diffracted spots, we can computationally reconstruct a three-dimensional map of the electron density within the crystal's repeating unit (the unit cell).[5] Fitting known atomic scattering factors into this map reveals the precise location of each atom, defining the molecule's structure, conformation, and its interactions with neighbors.[5]
The "How": A Validated Experimental Workflow for Phenylurea Crystallography
Obtaining high-quality crystallographic data is a systematic process. Each step is designed to maximize the quality of the final structural model, a principle that ensures the entire protocol is a self-validating system.
Caption: Relationship between crystallographic data and its application.
Conclusion
The crystallographic analysis of substituted phenylureas reveals a delicate interplay between molecular structure and solid-state architecture. The choice and position of substituents dictate the accessible conformations and, most critically, the network of intermolecular interactions. This guide demonstrates that by systematically analyzing and comparing this crystallographic data, researchers can gain fundamental insights that directly inform the rational design of new pharmaceuticals and advanced materials. The ability to predict and control how these molecules organize is a powerful tool in the modern scientist's arsenal.
References
-
Title: Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea Source: PubMed URL: [Link]
-
Title: (PDF) Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea Source: ResearchGate URL: [Link]
-
Title: Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. Source: Semantic Scholar URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: Small Molecule X-ray Crystallography Source: North Carolina State University URL: [Link]
-
Title: Single-crystal X-ray Diffraction Source: Carleton College URL: [Link]
-
Title: 7.3: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]
-
Title: About Small Molecule X-ray Crystallography Source: Diamond Light Source URL: [Link]
-
Title: Hydrogen bonding in urea Source: ResearchGate URL: [Link]
-
Title: How to Solve Single Crystal XRD Structure Source: YouTube URL: [Link]
-
Title: Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction Source: ResearchGate URL: [Link]
-
Title: A beginner's guide to X-ray data processing Source: Portland Press URL: [Link]
-
Title: Refinement of X-ray Crystal Structures Source: Stanford University URL: [Link]
-
Title: Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: What is Rietveld refinement? Source: MyScope URL: [Link]
-
Title: Urea, N'-(4-chlorophenyl)-N,N-dimethyl- Source: NIST WebBook URL: [Link]
-
Title: Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment Source: MDPI URL: [Link]
-
Title: Urea, (4-chlorophenyl)- Source: NIST WebBook URL: [Link]
-
Title: Crystal engineering with urea and thiourea hydrogen-bonding groups Source: Royal Society of Chemistry URL: [Link]
-
Title: 4-Chlorophenylurea Source: PubChem URL: [Link]
-
Title: (4-chlorophenyl)urea Source: Stenutz URL: [Link]
-
Title: 4,4'-Dichlorocarbanilide Source: PubChem URL: [Link]
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Benchmarking Guide: 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea vs. Sorafenib
The following is a comprehensive technical benchmarking guide comparing the novel candidate 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea (hereafter referred to as Candidate-Urea ) against the clinical standard Sorafenib . This guide is structured for drug development professionals to validate the candidate's efficacy, selectivity, and mechanism of action.
Executive Summary & Structural Rationale
Sorafenib (Nexavar) is the industry-standard multi-kinase inhibitor (MKI) for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). It functions as a Type II inhibitor , stabilizing the inactive "DFG-out" conformation of kinases (e.g., CRAF, BRAF, VEGFR-2) via a diaryl urea motif that forms hydrogen bonds with the conserved Glu-Lys pair in the active site.
The candidate, 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea , represents a structural evolution of the urea scaffold. Unlike Sorafenib’s rigid bi-aryl ether linkage, the Candidate-Urea incorporates a flexible benzyl linker (4-aminobenzyl) and a 2-chlorophenyl tail.
Benchmarking Objective: To determine if the increased flexibility of the benzyl linker and the distinct electronic profile of the 2-chlorophenyl group enhance selectivity or potency compared to Sorafenib, particularly in overcoming resistance mechanisms associated with rigid Type II inhibitors.
Structural Comparison Table
| Feature | Sorafenib (Reference) | Candidate-Urea (Test Article) |
| Core Scaffold | Diaryl Urea | Aryl-Benzyl Urea |
| Hydrophobic Tail | 4-chloro-3-(trifluoromethyl)phenyl | 2-chlorophenyl |
| Linker Domain | Phenoxy-pyridine (Rigid) | Methylene (Flexible) |
| H-Bond Donor/Acceptor | Urea (2D/2A), Amide (1D/1A) | Urea (2D/2A), Primary Amine (2D/1A) |
| Primary Targets | CRAF, BRAF, VEGFR-2, PDGFR- | To be validated (Predicted: VEGFR/RAF) |
| Binding Mode | Type II (DFG-out stabilizer) | Predicted Type II or Hybrid Type I/II |
Mechanism of Action: Signaling Pathway & Binding
To benchmark the Candidate-Urea effectively, its impact on the RAS-RAF-MEK-ERK and VEGF-VEGFR pathways must be quantified relative to Sorafenib. Sorafenib blocks tumor angiogenesis (VEGFR) and proliferation (RAF/MEK).
Pathway Visualization (Graphviz)
Figure 1: Dual-mechanism targeting of Angiogenesis (VEGFR) and Proliferation (RAF) pathways. The Candidate-Urea must be evaluated for equipotency at these specific nodes.
Experimental Benchmarking Protocols
Phase 1: Biochemical Kinase Profiling (In Vitro)
Objective: Determine the
Protocol:
-
Assay Platform: FRET-based LanthaScreen or radiometric
-ATP assay. -
Reagents: Recombinant human kinases (BRAF V600E, CRAF, VEGFR-2, PDGFR-
). -
ATP Concentration:
apparent for each kinase (critical for Type II inhibitors). -
Dosing: 10-point dose-response (10
M to 0.1 nM). -
Analysis: Non-linear regression (sigmoidal dose-response) to calculate
.
Reference Data & Comparison Table:
| Target Kinase | Sorafenib | Candidate-Urea | Interpretation |
| CRAF | 6 | [To be determined] | Primary target for HCC efficacy. |
| BRAF (wt) | 22 | [To be determined] | Relevant for melanoma/RCC. |
| BRAF (V600E) | 38 | [To be determined] | Mutation-specific potency. |
| VEGFR-2 | 90 | [To be determined] | Anti-angiogenic driver. |
| PDGFR- | 57 | [To be determined] | Stromal targeting. |
| p38 | >10,000 | [To be determined] | Off-target check (toxicity). |
*Reference values based on Wilhelm et al. (2004).
Phase 2: Cellular Proliferation Assays
Objective: Evaluate bioactivity in relevant cancer cell lines.
Protocol:
-
Cell Lines:
-
HepG2 / Huh7: Hepatocellular carcinoma (Sorafenib sensitive).
-
A498: Renal cell carcinoma (high VEGFR expression).
-
HUVEC: Endothelial cells (angiogenesis surrogate).
-
-
Method: CellTiter-Glo (ATP luminescence) or MTT assay.
-
Duration: 72-hour drug exposure.
-
Control: 0.1% DMSO (Vehicle).
Benchmarking Workflow Visualization:
Figure 2: Standardized cellular viability workflow for high-throughput screening.
Critical Analysis: Structure-Activity Relationship (SAR)
When interpreting the data generated from the protocols above, consider the following mechanistic insights:
-
The "Linker" Effect: Sorafenib's urea-phenoxy-pyridine scaffold is rigid, locking the kinase in the inactive state. The Candidate-Urea's benzyl linker is more flexible.
-
Hypothesis: Increased flexibility may reduce potency against the rigid DFG-out pocket of BRAF but could open activity against kinases with smaller "gatekeeper" residues or different conformational requirements (e.g., specific mutant forms).
-
-
The "Tail" Effect: The 2-chlorophenyl group (Candidate) vs. 4-chloro-3-(trifluoromethyl)phenyl (Sorafenib).
-
Insight: The 2-chloro substitution creates a different steric clash profile. If the Candidate shows lost potency, it is likely due to the loss of the trifluoromethyl group, which provides significant hydrophobic interaction energy in the allosteric pocket.
-
-
The "Head" Effect: The 4-aminobenzyl group provides a primary amine.
-
Opportunity: This amine can be exploited for PROTAC linker attachment or to form additional hydrogen bonds in the hinge region, potentially converting the mode of action to a "Type 1.5" inhibitor.
-
References
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109. Link
-
Adnane, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases in tumor vasculature. Methods in Enzymology, 407, 597-612. Link
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. Link
A Senior Application Scientist's Guide to Quality Control Parameters for Research-Grade Urea Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the advancing fields of tissue engineering and regenerative medicine, the scaffold is the foundational element upon which new tissues are encouraged to grow. Among the diverse biomaterials available, urea-based scaffolds, such as poly(ester urethane)ureas, are gaining traction due to their tunable mechanical properties and degradation kinetics. However, the transition from a promising biomaterial to a reliable research tool hinges on rigorous, well-defined quality control (QC). This guide provides an in-depth comparison of critical QC parameters for research-grade urea scaffolds, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
The success of a tissue-engineered medical product (TEMP) is critically dependent on the scaffold's properties, which can influence cell retention, activity, and biocompatibility.[1][2] Therefore, a comprehensive characterization of these scaffolds is not merely a suggestion but a necessity. The American Society for Testing and Materials (ASTM) provides a foundational guide (ASTM F2150) for these characterizations, covering chemical, physical, and mechanical properties that are crucial for ensuring a scaffold can be safely incorporated into the human body.[2][3]
Physicochemical Integrity: The Scaffold's Foundation
The bulk physical and chemical properties of a urea scaffold dictate its structural integrity and interactive potential within a biological environment. Inconsistent physicochemical characteristics can lead to premature failure, undesirable cellular responses, or unpredictable degradation profiles.
Microarchitecture: Porosity and Pore Interconnectivity
Why It's Critical: The scaffold's architecture is paramount for tissue engineering success. It must provide sufficient space for cell infiltration, proliferation, and the formation of an extracellular matrix (ECM). High porosity and interconnected pores are essential for nutrient and oxygen transport to the scaffold's interior and for the removal of metabolic waste. Important structural features to consider include porosity, pore size, the fraction of open cells, and pore connectivity.[4]
Comparative Insight: While materials like Poly(lactic-co-glycolic acid) (PLGA) can be fabricated into highly porous structures, urea-based polyurethanes can offer superior flexibility and elasticity, which can be advantageous for soft tissue applications.[5][6] The choice of fabrication technique, such as thermally induced phase separation or salt leaching, can significantly influence the final pore morphology of urea scaffolds, allowing for the creation of either random or oriented tubular pores.[5]
Key Evaluation Protocol: Scanning Electron Microscopy (SEM) Analysis
This protocol outlines the standard procedure for visualizing scaffold microarchitecture and quantifying porosity.
Methodology:
-
Sample Preparation:
-
Carefully section the urea scaffold to the desired thickness (e.g., 1 mm) without compressing the structure. For brittle scaffolds, freeze-fracturing in liquid nitrogen is recommended to reveal the internal pore structure.[7]
-
Ensure samples are completely dry to withstand the high vacuum of the SEM chamber.[8]
-
Mount the dried scaffold onto an aluminum SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging effects under the electron beam.[7][8]
-
-
Imaging:
-
Place the prepared stub into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV) to obtain high-resolution images of the scaffold's surface and cross-section.
-
Capture multiple images from different areas of the scaffold to ensure the analysis is representative.
-
-
Image Analysis for Porosity:
-
Utilize image analysis software such as ImageJ/FIJI.[7]
-
Convert the captured SEM images into 8-bit binary (black and white) images.[9]
-
Apply a threshold to segment the image, where pores are represented by one color (e.g., black) and the scaffold material by the other (e.g., white).[9]
-
Use the software's analysis tools to calculate the area fraction of the pores relative to the total image area. This percentage represents the surface porosity.[9]
-
dot
Caption: Workflow for SEM-based scaffold porosity analysis.
Chemical Composition and Purity
Why It's Critical: Verifying the chemical identity and purity of the urea scaffold is essential. Residual monomers, solvents, or contaminants from the synthesis process can elicit cytotoxic responses and interfere with the intended biological interactions. Techniques like Fourier-transform infrared spectroscopy (FTIR) are indispensable for confirming the presence of characteristic functional groups and the absence of impurities.
Comparative Insight: The synthesis of urea-based polyurethanes involves isocyanates and chain extenders, which, if unreacted, can be toxic.[5] This contrasts with natural polymers like collagen, where the primary concern might be biological contaminants or immunogenic proteins. Therefore, the QC for urea scaffolds must have a strong focus on chemical purity.
Key Evaluation Protocol: FTIR Spectroscopy for Functional Group Analysis
This protocol verifies the chemical signature of a urea-based scaffold.
Methodology:
-
Sample Preparation:
-
Obtain a small, representative sample of the scaffold material.
-
If using Attenuated Total Reflectance (ATR)-FTIR, no further preparation is needed. Simply press the scaffold firmly against the ATR crystal.
-
For transmission FTIR, the sample may need to be ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a relevant wavenumber range (e.g., 4000-600 cm⁻¹).
-
-
Spectral Analysis:
-
Identify characteristic peaks for urea-based polyurethanes. Key peaks include:
-
Compare the obtained spectrum to a reference spectrum of a pure, validated batch to confirm identity and detect any unexpected peaks that might indicate impurities.
-
Mechanical Competence
Why It's Critical: The scaffold must provide mechanical support to the developing tissue, especially in load-bearing applications like bone or cartilage regeneration.[12] The mechanical properties, including compressive modulus and tensile strength, should ideally match those of the native tissue to promote proper mechanotransduction and tissue development. It is known that large variability can be observed between labs when measuring these properties, highlighting the need for standardized methods.[4]
Comparative Insight: Urea-based scaffolds can be engineered to be highly flexible and strong, with a wide range of tensile strengths (0.3–9.6 MPa) and Young's modulus (5.7–26.7 MPa).[5][9][13] This offers a significant advantage over more brittle ceramic scaffolds or softer hydrogels. Compared to PLGA, which can be stiff, urea-polyurethanes can be tailored for applications requiring elasticity, such as cardiovascular or skin tissue engineering.[6]
| Scaffold Material | Typical Compressive Modulus (MPa) | Typical Tensile Strength (MPa) | Key Application Area |
| Urea-Polyurethane | 5 - 30[13] | 0.3 - 9.6[9] | Soft Tissue, Cardiovascular |
| PLGA (85:15) | 50 - 150 | 25 - 40 | Bone, Cartilage[14] |
| Collagen Sponge | 0.01 - 0.1 | 0.02 - 0.5 | Skin, Wound Healing |
In Vitro Performance: Predicting Biological Success
In vitro testing provides critical data on how the scaffold will behave in a simulated physiological environment, offering insights into its degradation profile and biocompatibility before progressing to more complex in vivo studies.
Biodegradation Kinetics
Why It's Critical: The ideal scaffold should degrade at a rate that matches the formation of new tissue.[15] A scaffold that degrades too quickly will lose its mechanical integrity before the tissue has matured. Conversely, a scaffold that degrades too slowly can hinder tissue remodeling and may lead to a chronic inflammatory response. Monitoring changes in mass, molecular weight, and pH of the degradation medium over time provides a comprehensive picture of the degradation kinetics.[15][16][17]
Comparative Insight: The degradation of PLGA scaffolds is known to produce acidic byproducts (lactic and glycolic acid), which can lower the local pH and potentially cause inflammation or negatively affect cell viability.[18] Urea-based polyurethanes can be designed to have more stable degradation profiles, which can be a significant advantage.[19]
Key Evaluation Protocol: In Vitro Degradation Study
This protocol assesses the degradation profile of a scaffold under simulated physiological conditions.
Methodology:
-
Setup:
-
Time-Point Analysis:
-
At predetermined time points (e.g., 3, 7, 14, 28, 56 days), retrieve a set of scaffolds (n≥3).[18]
-
Measure the pH of the PBS to check for the release of acidic or basic degradation byproducts.[20]
-
Gently rinse the retrieved scaffolds with deionized water to remove salts and then dry them to a constant weight (M_final) in a vacuum oven.
-
-
Quantification:
-
Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(M_initial - M_final) / M_initial] * 100
-
Plot the percentage of mass loss and the pH of the PBS against time to visualize the degradation kinetics.
-
Optionally, molecular weight changes can be assessed using Size Exclusion Chromatography (SEC).
-
dot
Caption: Workflow for an in vitro scaffold degradation study.
Biocompatibility and Cytotoxicity
Why It's Critical: Biocompatibility is the most fundamental requirement for any material intended for biomedical applications.[21] The scaffold and its degradation products must not be toxic to cells.[15] The ISO 10993 series of standards provides a comprehensive framework for evaluating the biological safety of medical devices.[22][23] ISO 10993-5, specifically, details the tests for in vitro cytotoxicity and is a primary screening tool.[24]
Comparative Insight: All biomaterials, whether synthetic like urea-polyurethane and PLGA or natural like collagen, must undergo rigorous biocompatibility testing. The key difference lies in the potential leachables. For synthetic polymers, residual monomers or catalysts are a concern, while for natural materials, it might be endotoxins or unwanted proteins.
Key Evaluation Protocol: MTT Assay for Cytotoxicity (ISO 10993-5)
This protocol assesses whether leachables from the scaffold material adversely affect cell metabolic activity.
Methodology:
-
Extract Preparation:
-
Prepare an extract of the urea scaffold by incubating it in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, following the principles of ISO 10993-12.[24] The ratio of scaffold surface area to medium volume is critical.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) into a 96-well plate and culture until they reach approximately 80% confluency.[20]
-
-
Exposure:
-
Remove the existing culture medium from the cells.
-
Replace it with the prepared scaffold extract. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Quantification:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect under ISO 10993-5.[24]
-
References
-
ASTM F2150 for testing biomaterial scaffolds in (TEMPs) USA Lab - MaTestLab. (n.d.). Retrieved February 14, 2026, from [Link]
-
F2150 Standard Guide for Characterization and Testing of Biomaterial Scaffolds Used in Regenerative Medicine and Tissue-Engineered Medical Products - ASTM. (2019). Retrieved February 14, 2026, from [Link]
-
ASTM International Workshop on Standards & Measurements for Tissue Engineering Scaffolds - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
ASTM F2150-19 - Standard Guide for Characterization and Testing of Biomaterial Scaffolds Used in Regenerative Medicine and Tissue-Engineered Medical Products. (n.d.). Retrieved February 14, 2026, from [Link]
-
Characterization and Testing of Biomaterial Scaffolds Used in Regenerative Medicine and Tissue-Engineered Medical Products. (2019). Retrieved February 14, 2026, from [Link]
-
Methods to Characterize Electrospun Scaffold Morphology: A Critical Review - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
-
In Vitro Degradation of 3D-Printed Poly(L-lactide-Co-Glycolic Acid) Scaffolds for Tissue Engineering Applications - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
-
Methods to Characterize Electrospun Scaffold Morphology: A Critical Review - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Preparation and characterization of highly porous, biodegradable polyurethane scaffolds for soft tissue applications - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
PoreScript: Semi-automated pore size algorithm for scaffold characterization - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS - Trepo. (2022). Retrieved February 14, 2026, from [Link]
-
Effects of fluid flow on the in vitro degradation kinetics of biodegradable scaffolds for tissue engineering - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
In vitro degradation tests: (a) visual evaluation of as-degraded... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Electrospun Poly(carbonate-urea-urethane)s Nonwovens with Shape-Memory Properties as a Potential Biomaterial - ACS Publications. (2023). Retrieved February 14, 2026, from [Link]
-
Segmentation and Pore Structure Estimation in SEM Images of Tissue Engineering Scaffolds Using Genetic Algorithm - PubMed. (2020). Retrieved February 14, 2026, from [Link]
-
(PDF) Automatic pore size measurements from scanning electron microscopy images of porous scaffolds - ResearchGate. (2022). Retrieved February 14, 2026, from [Link]
-
Quantitative Evaluation of the Pore and Window Sizes of Tissue Engineering Scaffolds on Scanning Electron Microscope Images Using Deep Learning | ACS Omega. (n.d.). Retrieved February 14, 2026, from [Link]
-
Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). Retrieved February 14, 2026, from [Link]
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Electrospun Poly(carbonate-urea-urethane)s Nonwovens with Shape-Memory Properties as a Potential Biomaterial - ACS Publications. (2023). Retrieved February 14, 2026, from [Link]
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Understanding ISO 10993: Biocompatibility in Medical Devices - The Tape Lab. (n.d.). Retrieved February 14, 2026, from [Link]
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The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC. (2024). Retrieved February 14, 2026, from [Link]
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(a) FTIR Spectrum of pure Urea | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
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FTIR spectra of pure urea (a), the molecular precursor (b), and the... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
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Methods to Characterize Electrospun Scaffold Morphology: A Critical Review - Repositorio UFRO. (n.d.). Retrieved February 14, 2026, from [Link]
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Urea FTIR and identifying bond stretch : r/chemistry - Reddit. (2019). Retrieved February 14, 2026, from [Link]
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Synthesis, Characterization, and Processing of Highly Bioadhesive Polyurethane Urea as a Microfibrous Scaffold Inspired by Mussels | ACS Applied Polymer Materials. (2023). Retrieved February 14, 2026, from [Link]
-
Biodegradable poly(ester urethane) urea scaffolds for tissue engineering: Interaction with osteoblast-like MG-63 cells - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Poly(lactide-co-glycolide) porous scaffolds for tissue engineering and regenerative medicine - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
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(PDF) Urea Product Quality - ResearchGate. (2018). Retrieved February 14, 2026, from [Link]
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Production and Characterization of Controlled Release Urea Using Biopolymer and Geopolymer as Coating Materials - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
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FTIR analysis of urea, cellulose and cellulose and urea gel. | Download Scientific Diagram. (n.d.). Retrieved February 14, 2026, from [Link]
-
Fabrication of Poly(urethane urea)-based Scaffolds for Bone Tissue Engineering by a Combined Strategy of Using Compression Moulding and Particulate Leaching Methods | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Comparison of morphology and mechanical properties of PLGA bioscaffolds. (n.d.). Retrieved February 14, 2026, from [Link]
-
Enhanced Corrosion Resistance and Mechanical Durability of the Composite PLGA/CaP/Ti Scaffolds for Orthopedic Implants - MDPI. (2024). Retrieved February 14, 2026, from [Link]
-
Quantitation of urea in urine by Fourier transforms infrared spectroscopy - Der Pharma Chemica. (n.d.). Retrieved February 14, 2026, from [Link]
-
Design of PLGA-based Scaffolds for Developing and Differentiating Mesenchymal Stem Cells (MSCs) - Biointerface Research in Applied Chemistry. (2021). Retrieved February 14, 2026, from [Link]
-
Comparing the mechanical properties of scaffolds in wet and dry state a Pure PLGA; b coated samples - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential safety protocols, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Assessment and Characterization
-
Primary Aromatic Amines (PAAs): This class of compounds presents significant health risks. Many PAAs are known or suspected carcinogens and mutagens.[2] They are often lipid-soluble, allowing for ready absorption through the skin, and can pose respiratory and cardiovascular hazards.[2] Therefore, handling this compound requires measures to prevent dermal contact and inhalation.
-
Chlorinated Aromatic Compounds: The presence of a chlorophenyl group suggests potential environmental toxicity and persistence. Such compounds can be harmful to aquatic life.[2]
-
Urea Backbone: While urea itself has low toxicity[3][4], its properties are superseded by the hazardous nature of the aromatic substituents in this molecule.
Based on this analysis, 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea must be treated as a hazardous substance. All waste generated from its use is considered hazardous waste and must be managed according to strict regulatory guidelines.[5]
Table 1: Anticipated Hazard Profile
| Hazard Type | Associated Structural Moiety | Rationale and Precautionary Actions |
| Toxicity / Carcinogenicity | (4-Aminophenyl)methyl | Primary aromatic amines are frequently associated with carcinogenicity and toxicity.[2] Assume toxic if swallowed, inhaled, or absorbed through the skin. |
| Skin/Eye Irritation & Sensitization | Aromatic Amine, Chlorophenyl | Similar compounds can cause serious skin and eye irritation and may lead to allergic skin reactions.[6] Avoid all direct contact. |
| Environmental Hazard | 2-Chlorophenyl | Chlorinated aromatics can be persistent and toxic to aquatic ecosystems.[2] Prevent any release into the environment.[7] |
Section 2: Personnel Safety and Engineering Controls
Before beginning any work that will generate waste, it is critical to establish a safe handling environment.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling this compound and its waste includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a splash hazard.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. It is crucial to dispose of contaminated gloves as hazardous waste and wash hands thoroughly after removal.[8]
-
Body Protection: A standard laboratory coat, fully buttoned, is necessary to protect against incidental contact.
Engineering Controls: All handling of solid 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea and the preparation of its solutions must be conducted in a certified chemical fume hood. This engineering control is essential to minimize the risk of inhaling airborne particulates or vapors.[9]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain.[5][10]
Step 3.1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[7] Create distinct, clearly labeled waste streams for different types of waste.
-
Grossly Contaminated Solids: This stream includes any unreacted reagent, significant spills absorbed with inert material (e.g., vermiculite or sand), and heavily contaminated weighing papers.
-
Trace Contaminated Sharps and Consumables: This includes used pipette tips, syringes (without needles), and contaminated gloves or wipes.
-
Liquid Waste: This stream is for solutions containing the compound. Note that halogenated and non-halogenated liquid wastes should typically be segregated. Since this compound contains chlorine, it must be placed in a halogenated organic waste container.
Step 3.2: Waste Collection and Containerization
-
Select Appropriate Containers: Use only containers that are compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) pail with a secure, sealable lid is appropriate. For liquid waste, use a designated halogenated solvent waste container, often a safety-coated glass or HDPE carboy.[11]
-
Label Containers Immediately: All hazardous waste containers must be labeled the moment the first drop of waste is added.[9] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea " and any other components in the waste stream (e.g., solvents).
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Maintain Closed Containers: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
Store Safely: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from drains and incompatible materials.[11]
Step 3.3: Spill Management
Accidental spills must be treated as hazardous waste.[5]
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.
-
Collect and Dispose: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a designated hazardous waste container and label it accordingly.[12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.
Step 3.4: Final Disposal Pathway
Laboratory personnel are responsible for the proper collection and labeling of waste, but the final transport and disposal must be handled by trained professionals.[13]
-
Schedule a Pickup: Once a waste container is full or is no longer needed, arrange for its collection through your institution's Environmental Health and Safety (EHS) or hazardous waste management office.[9]
-
Documentation: Your institution's waste management program will handle the creation of the Hazardous Waste Manifest, a legal document that tracks the waste from your laboratory to its final disposal facility.[11][13] This ensures a complete and compliant "cradle-to-grave" chain of custody.
Section 4: Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of waste containing 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
Caption: Disposal workflow for 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
Conclusion
The proper disposal of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea is a non-negotiable aspect of responsible scientific research. By understanding the compound's inherent hazards based on its chemical structure, implementing robust safety and engineering controls, and adhering to a systematic, compliant disposal protocol, we can ensure the safety of our laboratories and protect our environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
- Proper Disposal of Urea mono(4-methylbenzenesulfonate): A Guide for Laboratory Professionals. (n.d.). Benchchem.
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4-Chlorophenylurea. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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1-(4-Amidinophenyl)-3-(4-Chlorophenyl)Urea. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Personal protective equipment for handling 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Comprehensive Safety and Handling Guide: 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea. The procedural guidance herein is grounded in established laboratory safety principles and data extrapolated from structurally related compounds. As a dedicated partner in your research, we prioritize providing value beyond the product itself, building a foundation of deep trust through a commitment to safety and scientific integrity.
Hazard Assessment and Causality
Key Hazard Considerations:
-
Dermal and Eye Irritation: Urea-based compounds are known to cause skin and serious eye irritation.[1][2][3] The presence of aromatic amine and chlorinated phenyl groups may enhance these effects. Direct contact can lead to redness, pain, and inflammation.[4]
-
Respiratory Irritation: Dust or aerosols of substituted ureas can irritate the respiratory tract.[2][3] Inhalation may lead to symptoms such as coughing and shortness of breath.[3]
-
Potential for Sensitization: Aromatic amines are a well-documented class of skin sensitizers. Repeated exposure may lead to an allergic skin reaction.[5]
-
Toxicity: While specific toxicity data is unavailable, related compounds like 4-chlorophenylurea are classified as toxic if swallowed.[6] It is prudent to handle this compound as potentially harmful if ingested or absorbed through the skin.
-
Environmental Hazard: The environmental impact is not fully characterized. As a precaution, release into the environment should be avoided.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a chemical-resistant barrier to prevent skin contact and potential absorption.[7] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1][4] |
| Body Protection | Fully-buttoned laboratory coat | Shields skin and personal clothing from accidental spills and contamination.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[8] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is paramount for ensuring safety and maintaining the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
The following workflow is designed to minimize exposure during routine handling and experimentation.
Caption: Experimental workflow for handling 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean: Carefully sweep or wipe up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain or in general waste.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Emergency Procedures
This logical diagram outlines the immediate steps to take in case of exposure.
Caption: Immediate response actions for different exposure routes.
References
- Morton Smith-Dawe. (2025-04-29).
- Marvel Industrial Coatings.
- Sigma-Aldrich. (2025-09-13).
- CymitQuimica. (2023-10-11).
- University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
- ChemicalBook. (2026-01-03).
- University of Alabama at Birmingham. (2019-11-26). Personal Protective Equipment (PPE) (OHS100)
- Loveland Products, Inc. (2014-11-20).
- University of Florida. (2019-01-03). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Sciencelab.com. MSDS - Urea.
- Toxics Release Inventory. 3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea.
- PubChem - NIH. 4-Chlorophenylurea.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
